Miltefosine

Catalog No.
S548400
CAS No.
58066-85-6
M.F
C21H46NO4P
M. Wt
407.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miltefosine

CAS Number

58066-85-6

Product Name

Miltefosine

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C21H46NO4P

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3

InChI Key

PQLXHQMOHUQAKB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

solubility

Soluble in DMSO, not in water

Synonyms

Miltefosin CHePCHexadecylphosphocholineHDPCHexadecylphosphorylcholineMiltefosinum; mpavido; Miltex; Choline Phosphate Hexadecyl Ester Hydroxide Inner Salt; hexadecylphosphocholine; Miltefosin; Miltefosina; Miltefosinum;

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound Miltefosine is 407.31645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phosphocholines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Key Pharmacokinetic Parameters of Miltefosine

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates core pharmacokinetic parameters from clinical studies [1] [2].

Parameter Value Notes / Context
Primary Elimination Half-life 7.05 days Range: 5.45 - 9.10 days [1].
Terminal Elimination Half-life ~31 days 30.9 days [1]; also reported as 31 days [2] [3].
Protein Binding ~96% - 98% Highly bound to plasma proteins [2] [3].
Bioavailability High (Animal data) 82% in rats, 94% in dogs; absolute bioavailability in humans not fully established [2].
Volume of Distribution Wide High concentrations in spleen, liver, kidneys, and intestinal mucosa [2].
Route of Elimination Primarily fecal Almost completely eliminated by metabolic degradation; <0.2% excreted unchanged in urine [1] [2].

Population and Compartmental Differences

Clinical studies reveal significant variations in drug exposure based on age and the biological compartment measured [4].

Factor / Compartment Key Findings
Age-Related Differences (Plasma) Significantly lower AUC (Area Under the Curve) and Cmax (Maximum Concentration) observed in children compared to adults receiving same mg/kg dose [4].
Intracellular vs. Plasma Concentrations Intracellular Cmax approximately 2-fold higher than in plasma; intracellular drug detectable up to 1 month post-treatment vs. 6 months in plasma [4].

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical methodology for a population pharmacokinetic study of miltefosine in cutaneous leishmaniasis patients, integrating elements from cited research [1] [4].

cluster_study Population PK Study Workflow cluster_dosing cluster_samples cluster_assay cluster_model A Patient Enrollment & Dosing B Biological Sample Collection A->B A1 Adults & Children Oral this compound 2.5 mg/kg/day for 28 days A2 e.g., 150 mg/day for 28 days C Bioanalytical Assay (LC-MS/MS) B->C B1 Plasma & PBMCs Sparse sampling during & after treatment (Up to 6 months follow-up) D Pharmacokinetic Modeling C->D C1 Solid-Phase Extraction LC-MS/MS Detection LLOQ: 4 ng/mL E PK Parameter Estimation D->E D1 Nonlinear Mixed-Effects Modeling (NONMEM software) Open two-compartment model

Workflow for this compound population PK analysis.

Detailed Methodological Notes
  • Bioanalytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is used. The lower limit of quantification (LLOQ) is typically 4 ng/mL. Samples above the upper limit are diluted with drug-free human plasma [1].
  • Pharmacokinetic Modeling: Population modeling with software like NONMEM is standard. This compound pharmacokinetics are best described by an open two-compartment disposition model [1].
  • Non-Compartmental Analysis (NCA): Used for comparative studies (e.g., children vs. adults) to estimate exposure parameters like AUC and Cmax [4].

Research Implications and Future Directions

The unique pharmacokinetic profile of this compound has significant clinical and research implications [1] [4]:

  • Therapeutic Optimization: Lower drug exposure in children suggests that linear mg/kg dosing may lead to underdosing, potentially contributing to treatment failure and driving research into optimized pediatric dosing regimens.
  • Resistance and Teratogenicity Management: The presence of subtherapeutic concentrations for months post-treatment creates a selective pressure for resistant parasites. The long half-life necessitates strict pregnancy prevention for at least 5 months after therapy.
  • Intracellular Pharmacodynamics: Measuring drug concentrations in peripheral blood mononuclear cells (PBMCs) provides a better understanding of exposure at the site of parasite infection, which is crucial for establishing meaningful pharmacodynamic relationships.

References

miltefosine molecular targets phosphatidylcholine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Biological Impacts

Target / Process Biological Impact Parasite Species Studied
Intracellular Ca²⁺ Homeostasis Broad disruption of intracellular Ca²⁺ signaling, leading to cell death [1] [2]. L. donovani, T. cruzi
Sphingosine-activated Plasma Membrane Ca²⁺ Channel Channel activation causes a rapid increase in intracellular Ca²⁺; effect is only partially blocked by human channel antagonists [3] [4]. L. donovani
Acidocalcisomes Induces rapid alkalinization of these organelles, impairing their function in Ca²⁺ and polyphosphate storage [3] [4]. L. donovani
Mitochondrial Function Inhibits cytochrome c oxidase, reducing oxygen consumption and ATP levels [1] [4]. L. donovani
Phosphatidylcholine (PC) Biosynthesis Inhibits PC synthesis, leading to unbalanced phospholipid levels and disrupted membrane architecture [1] [5] [4]. L. donovani, T. cruzi
Phosphoethanolamine Methyltransferase (PMT) Directly inhibits this enzyme, which is critical for the PE methylation pathway of PC synthesis in some parasites [6]. P. falciparum

Experimental Evidence for Key Targets

The following table summarizes the quantitative data and methodologies from pivotal studies confirming miltefosine's mechanisms of action.

Mechanism / Target Key Experimental Findings Experimental Methodology
Ca²⁺ Influx via Plasma Membrane Channel ≥4 μM this compound induced a rapid increase in [Ca²⁺]ᵢ; pre-activation with sphingosine (10 μM) abolished further this compound effect, suggesting a shared pathway [3] [4]. Fura-2-loaded L. donovani promastigotes; real-time fluorescence measurement of intracellular Ca²⁺ [4].
Disruption of Acidocalcisomes This compound induced rapid alkalinization of acidocalcisomes, measured by Acridine Orange fluorescence [3]. Fluorometry using Acridine Orange, a dye that accumulates in acidic compartments [3].
Inhibition of Phosphatidylcholine Synthesis In L. donovani, this compound exposure decreased PC and increased phosphatidylethanolamine (PE) concentration [4]. Metabolic labeling and analysis of phospholipid composition (e.g., TLC, radiolabeling) [4].
Inhibition of PfPMT Enzyme PfPMT activity was inhibited by this compound and by its product, phosphocholine [6]. In vitro enzymatic assays with recombinant PfPMT and radiolabeled substrate (phosphoethanolamine) [6].

Pathways and Mechanisms of Action

The following diagram synthesizes the primary molecular interactions and downstream effects of this compound in susceptible parasites, illustrating how its multi-target action leads to cell death.

This compound's multi-target mechanism disrupts Ca²⁺ homeostasis, energy production, and membrane integrity, leading to parasite death.

Key Experimental Protocols

The foundational knowledge of this compound's action comes from several key experimental approaches.

1. Measuring Intracellular Ca²⁺ Fluxes

  • Objective: To quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) in real-time following this compound exposure.
  • Workflow:
    • Cell Loading: Parasites (e.g., L. donovani promastigotes) are loaded with a ratiometric fluorescent Ca²⁺ indicator like Fura-2 AM.
    • Baseline Recording: Fluorescence is measured in a spectrofluorometer to establish a baseline [Ca²⁺]ᵢ.
    • Drug Application: this compound is added to the cell suspension.
    • Data Acquisition: Fluorescence changes are recorded, and the [Ca²⁺]ᵢ is calculated from the ratio of emissions. Pharmacological agents like sphingosine or nifedipine can be added before or after this compound to probe channel identity [3] [4].

2. Assessing Phospholipid Biosynthesis Inhibition

  • Objective: To determine the effect of this compound on phosphatidylcholine (PC) levels.
  • Workflow:
    • Parasite Culture & Treatment: Parasites are grown in culture and treated with this compound.
    • Lipid Extraction: Total lipids are extracted from control and treated cells using a chloroform-methanol mixture (e.g., Bligh and Dyer method).
    • Separation & Analysis: Phospholipids are separated by thin-layer chromatography (TLC). The PC spots are identified using standards.
    • Quantification: The PC is quantified, for example, by scraping the TLC spots and measuring the phosphorus content, or by using radiolabeled precursors (e.g., ¹⁴C-choline) incorporated into PC [5] [4].

References

Comprehensive Technical Guide: Immunomodulatory Effects of Miltefosine on Eosinophils

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Miltefosine, an alkylphosphocholine drug approved for the treatment of leishmaniasis, demonstrates significant immunomodulatory activity on eosinophils, key effector cells in allergic inflammation. Emerging evidence indicates that beyond its direct anti-parasitic effects, this compound effectively suppresses multiple eosinophil effector functions including activation, degranulation, and chemotaxis. Preclinical models confirm its efficacy in reducing allergic airway inflammation and improving lung function, positioning it as a promising therapeutic candidate for eosinophil-associated disorders such as asthma. This whitepaper provides a comprehensive technical analysis of the molecular mechanisms, experimental data, and methodological protocols for investigating this compound's immunomodulatory properties, offering drug development professionals a foundation for future research and therapeutic development.

Introduction to this compound and Eosinophil Biology

This compound: From Anti-Parasitic to Immunomodulatory Agent

This compound (hexadecylphosphocholine) was originally developed as an anticancer agent and is now the only oral drug approved for the treatment of leishmaniasis and American Trypanosomiasis (Chagas disease) [1]. Its primary mechanism of action against parasites involves disruption of intracellular Ca2+ homeostasis, affecting critical organelles including mitochondria and acidocalcisomes [1]. Beyond its direct anti-parasitic effects, this compound demonstrates significant immunomodulatory properties on various human cell types, including T-cells, mast cells, and, as recently discovered, eosinophils [2].

Eosinophils in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic inflammatory diseases such as asthma, atopic dermatitis, and eosinophil-associated disorders. Upon activation, eosinophils undergo a coordinated response involving upregulation of surface adhesion molecules (e.g., CD11b), directed chemotaxis toward inflammatory sites, release of cytotoxic granule proteins, and production of inflammatory mediators that perpetuate the inflammatory cascade [2]. Targeting eosinophil activation and effector functions therefore represents a rational therapeutic strategy for allergic diseases.

Key Experimental Findings on this compound and Eosinophils

In Vitro Effects on Human Eosinophils

Recent research demonstrates that this compound directly suppresses multiple activation pathways and effector functions in human eosinophils, as summarized in Table 1.

Table 1: In Vitro Effects of this compound on Human Eosinophil Functions

Eosinophil Function Experimental Measure Effect of this compound Proposed Mechanism
Cell Activation CD11b surface up-regulation Significant suppression [2] Disruption of lipid raft signaling [2]
Degranulation CD63 surface expression Significant inhibition [2] Modulation of intracellular signaling pathways [2]
Chemotaxis Migration toward eotaxin-1/CCL11 and eotaxin-2/CCL24 Markedly reduced [2] Interference with chemokine receptor signaling [2]
Downstream Signaling Phospho-Akt (Ser 473) levels Reduced activation [2] Inhibition of PI3K/Akt pathway [2]
Cell Viability Annexin V/PI staining No induction of apoptosis at effective concentrations [2] Specific effect on activation pathways
In Vivo Efficacy in Allergic Inflammation Models

The therapeutic potential of this compound has been validated in established mouse models of allergic inflammation, with results detailed in Table 2.

Table 2: In Vivo Efficacy of this compound in Murine Models of Allergic Inflammation

Model Type Experimental Design Key Findings Clinical Significance
Allergic Cell Recruitment Intranasal eotaxin-2 challenge after this compound treatment [2] Significant reduction of eosinophil infiltration into airways [2] Potential to inhibit inflammatory cell recruitment
Ovalbumin-Induced Allergic Lung Inflammation Standard OVA sensitization/challenge with this compound treatment [2] Reduced immune cell infiltration; Improved lung function parameters [2] Direct benefit in relevant disease model

Detailed Experimental Protocols

In Vitro Assessment of Eosinophil Functions
3.1.1 Eosinophil Isolation and Culture
  • Source: Isolate human peripheral blood eosinophils from fresh anticoagulated blood.
  • Isolation Method: Use negative selection kits (e.g., Human Eosinophil Isolation Kit, Miltenyi Biotec) according to manufacturer's protocol [3].
  • Purity Confirmation: Assess purity via flow cytometry (typically >95%) using cell-specific surface markers [3].
  • Culture Conditions: Maintain cells in assay buffer (PBS with Ca2+/Mg2+, 10 mM HEPES, 10 mM glucose, 0.1% bovine serum albumin, pH 7.4) or culture medium (RPMI 1640 with 1% FBS, 1% Penicillin/Streptomycin) with IL-5 (50 pM) to prolong viability [2] [3].
3.1.2 Functional Assays

CD11b Up-regulation Assay

  • Procedure: Pre-treat eosinophils with this compound (0.4-50 μg/mL) or vehicle for 30-60 minutes, then stimulate with appropriate agonists (e.g., 1-10 nM eotaxin-1/CCL11) for 15-30 minutes [2].
  • Staining: Incubate cells with CD11b-FITC antibody (e.g., IMO53OU, Beckman Coulter) [2].
  • Analysis: Quantify mean fluorescence intensity (MFI) by flow cytometry [2].

Degranulation Assay

  • Measurement: Assess surface expression of CD63 as a marker of granule release [2].
  • Procedure: Pre-treat cells with this compound, stimulate with agonists, then stain with FITC-conjugated CD63 antibody [2].
  • Analysis: Determine percentage of CD63-positive cells and MFI by flow cytometry [2].

In Vitro Chemotaxis/Migration Assay

  • System: 48-well micro-Boyden chamber with 5 μm PVP-free polycarbonate filters [3].
  • Procedure: Place this compound-pre-treated eosinophils in upper chamber; chemoattractants (e.g., eotaxin-1/CCL11, 1-10 nM) in lower chamber [2] [3].
  • Incubation: Migrate for 60 minutes at 37°C [3].
  • Quantification: Count migrated cells in lower chamber by flow cytometry [3].

Downstream Signaling Analysis

  • Phospho-Akt Detection: Stimulate pre-treated eosinophils, fix, permeabilize, and stain with anti-phospho-Akt (Ser 473) primary antibody followed by Alexa Fluor 488-conjugated secondary antibody [2].
  • Analysis: Quantify phosphorylation levels by flow cytometry [2].
In Vivo Models of Allergic Inflammation
3.2.1 Allergic Cell Recruitment Model
  • Animals: BALB/c mice (8-12 weeks old, both sexes) [2].
  • Treatment: Administer this compound (dose range: 1-10 mg/kg) or vehicle control via oral gavage or intraperitoneal injection [2].
  • Challenge: Administer intranasal eotaxin-2 (CCL24) 1-2 hours after this compound treatment [2].
  • Sample Collection: Harvest bronchoalveolar lavage (BAL) fluid 4-6 hours post-challenge [2].
  • Analysis: Count infiltrated eosinophils in BAL fluid by flow cytometry using specific markers (e.g., Siglec-F) [2].
3.2.2 Ovalbumin-Induced Allergic Airway Inflammation
  • Sensitization: Inject mice intraperitoneally with ovalbumin (OVA) adsorbed to aluminum hydroxide adjuvant on day 0 and day 7 [2].
  • Challenge: Expose mice to aerosolized OVA (1%) for 20-30 minutes daily on days 14-16 [2].
  • Treatment: Administer this compound during challenge period (days 14-16) [2].
  • Assessment:
    • Airway Hyperresponsiveness: Measure lung function parameters using invasive or non-invasive plethysmography [2].
    • Inflammatory Cell Infiltration: Quantitate eosinophils and other immune cells in BAL fluid [2].
    • Lung Histology: Examine tissue inflammation and mucus production [2].

Molecular Mechanisms of Action

The immunomodulatory effects of this compound on eosinophils involve multiple molecular mechanisms, with key pathways and targets illustrated below.

G cluster_membrane Plasma Membrane Effects cluster_signaling Signaling Pathway Inhibition cluster_cellular Cellular Functional Outcomes This compound This compound LipidRafts Disruption of Lipid Rafts This compound->LipidRafts MembraneFluidity Increased Membrane Fluidity LipidRafts->MembraneFluidity ReceptorLocalization Altered Receptor Localization LipidRafts->ReceptorLocalization PI3K_Akt PI3K/Akt Pathway Inhibition ReceptorLocalization->PI3K_Akt ChemokineSignaling Chemokine Receptor Signaling ReceptorLocalization->ChemokineSignaling DownstreamActivation Reduced Downstream Activation PI3K_Akt->DownstreamActivation ChemokineSignaling->DownstreamActivation CD11b Suppressed CD11b Up-regulation DownstreamActivation->CD11b Degranulation Inhibited Degranulation DownstreamActivation->Degranulation Chemotaxis Reduced Chemotaxis DownstreamActivation->Chemotaxis Ca2_Signaling Altered Ca2+ Signaling DownstreamActivation->Ca2_Signaling

Figure 1: Molecular Mechanisms of this compound's Immunomodulatory Effects on Eosinophils. This compound primarily acts through disruption of lipid raft integrity, leading to inhibition of key signaling pathways and suppression of eosinophil effector functions.

Key Mechanistic Insights
  • Lipid Raft Disruption: this compound accumulates in cholesterol-rich microdomains (lipid rafts) of cell membranes, increasing membrane fluidity and disrupting the compartmentalization of signaling molecules essential for eosinophil activation [2].

  • Calcium Homeostasis: While primarily documented in parasites, this compound disrupts intracellular Ca2+ homeostasis by affecting mitochondria and acidocalcisomes, which may contribute to its effects on human eosinophils [1].

  • PI3K/Akt Pathway Inhibition: this compound significantly reduces phosphorylation of Akt (Ser 473), indicating suppression of this critical signaling pathway in eosinophil activation [2].

Research Gaps and Future Directions

Despite promising findings, several research gaps remain to be addressed:

  • Precise Molecular Targets: The exact molecular targets of this compound in human eosinophils require further elucidation, particularly its potential interactions with specific receptors and signaling molecules.

  • Clinical Translation: While preclinical data is compelling, clinical studies specifically examining this compound's efficacy in eosinophilic diseases are needed to validate its therapeutic potential.

  • Combination Therapies: The potential for synergistic effects between this compound and existing eosinophil-targeted therapies (e.g., biologics like anti-IL-5) remains unexplored.

  • Safety Profile: The risk-benefit ratio of this compound for non-life-threatening conditions like asthma requires careful evaluation, particularly regarding gastrointestinal side effects and teratogenicity [1].

Conclusion

References

Comprehensive Technical Analysis: Structure-Activity Relationship of Alkylphosphocholine Analogues for Antiparasitic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Miltefosine (hexadecylphosphocholine) represents a cornerstone in antiparasitic chemotherapy as the only oral agent approved for treatment of visceral leishmaniasis (VL), a neglected tropical disease causing 20,000-40,000 deaths annually in endemic regions [1] [2]. Originally developed as an anticancer agent in the 1980s, this alkylphosphocholine (APC) was repurposed through a public-private partnership between WHO/TDR and pharmaceutical partners, culminating in its approval for VL in India in 2002 [2]. Despite its revolutionary clinical impact as an oral therapy enabling treatment in primary care settings, this compound suffers from significant limitations including teratogenicity, gastrointestinal toxicity (vomiting and diarrhea in up to 62% of patients), emergence of drug resistance, and an exceptionally long elimination half-life (7.05 days primary, 30.9 days terminal) that promotes selective pressure for resistant parasites [1] [3] [2]. These clinical challenges have motivated extensive structure-activity relationship (SAR) studies to identify novel APC analogues with improved therapeutic profiles, greater potency, and reduced toxicity.

The chemical architecture of this compound consists of three modular components: a hydrophilic phosphocholine head group, a linker region (glycerol or equivalent spacer), and a hydrophobic alkyl carbon tail (16-carbon chain) [1]. This amphiphilic structure confers unique membrane-interactive properties but also contributes to the observed cytotoxicity and side effects. Research has systematically explored modifications to each domain to elucidate structural determinants of antileishmanial activity while mitigating adverse effects [1] [4]. The following sections present a comprehensive technical analysis of SAR findings, detailed experimental methodologies for key studies, molecular mechanisms of action, and future research directions emerging from current evidence.

Comprehensive Structural Modifications and SAR Analysis

Systematic Domain Modification Strategies

Researchers have employed rational drug design approaches to modify each region of the this compound structure, generating three primary APC series with variations in the head group, tail length, and linker region [1] [4]. The hydrophilic phosphocholine head serves as a crucial recognition element for drug uptake transporters, while the hydrophobic alkyl tail modulates membrane integration and disruptive capacity. The linker region influences molecular conformation and metabolic stability. Through systematic modification, investigators have identified striking correlations between structural features and biological activity:

  • Tail length optimization: Progressive shortening of the 16-carbon alkyl chain (APC16, this compound) revealed a pronounced goldilocks zone for antileishmanial activity, with the 12-carbon analogue (APC12) demonstrating 4-10 fold enhanced potency compared to the parent compound across multiple Leishmania donovani strains, regardless of their antimony susceptibility profile [1] [4]. This represented a paradigmatic shift from the assumption that longer alkyl chains necessarily confer greater activity.

  • Head group modifications: Alterations to the polar phosphocholine moiety significantly impact both parasite selectivity and mammalian cell cytotoxicity, with certain analogues showing improved therapeutic indices despite reduced absolute potency [1]. The charged trimethylammonium group appears essential for interaction with putative transporters but admits some stereoelectronic modification.

  • Linker region adjustments: Structural changes in the connector between head and tail groups influence metabolic stability and membrane dynamics, with non-hydrolyzable ether linkages generally conferring superior in vivo stability compared to ester counterparts [1] [4].

Quantitative Activity Profiling of APC Analogues

Comprehensive in vitro screening against Leishmania donovani promastigotes and intracellular amastigotes has yielded precise quantitative data on the pharmacological activity of various APC analogues. The following table summarizes the inhibitory concentrations for the most significant compounds:

Table 1: In vitro antileishmanial activity of alkylphosphocholine analogues against L. donovani

Compound IC₅₀ vs Promastigotes (μM) IC₉₀ vs Promastigotes (μM) IC₅₀ vs Amastigotes (μM) IC₉₀ vs Amastigotes (μM)
APC12 0.46 4.14 0.01 0.09
APC16 (this compound) - - 0.04-0.10 0.36-0.90
Other APCs 0.46->82.21 4.14-739.89 0.01->8.02 0.09-72.18

The data reveal that APC12 demonstrates superior potency across both parasite life stages, with particularly remarkable activity against the clinically relevant intracellular amastigote form [1] [4]. Notably, this enhanced potency does not come at the expense of selectivity, as cytotoxicity assessments against uninfected macrophages confirmed maintained parasite specificity. The structure-activity relationship follows a consistent pattern across strains with differing drug susceptibility backgrounds, suggesting a conserved mechanism of action that bypasses existing resistance mechanisms to conventional antileishmanial agents.

In Vivo Efficacy and Therapeutic Potential

The translational potential of these SAR findings was validated in a murine model of visceral leishmaniasis, where APC12 administered via intravenous injection (40 mg/kg) significantly reduced parasite burdens in key target organs: 60 ± 11% reduction in liver parasitosis and 60 ± 19% reduction in spleen parasitosis [1] [4]. Perhaps more clinically relevant, oral administration of APC12 achieved a substantial 54 ± 34% reduction in bone marrow parasite load, indicating effective systemic distribution and tissue penetration. These findings confirm that strategic modification of the alkyl tail length can yield compounds with not only enhanced in vitro potency but also meaningful in vivo efficacy. The demonstration of oral activity is particularly promising for resource-limited endemic regions where parenteral administration presents significant logistical challenges.

Detailed Experimental Protocols and Methodologies

In Vitro Antileishmanial Susceptibility Assays

Standardized protocols for evaluating APC analogue activity against Leishmania donovani employ luciferase-expressing transgenic parasites to enable sensitive, quantitative assessment of parasite viability through bioluminescence measurements [4]. The experimental workflow encompasses both extracellular promastigotes and intracellular amastigotes:

  • Parasite culture conditions: Leishmania donovani promastigotes (including antimony-sensitive MHOM/NP/02/BPK282/0cl4, antimony-intermediate MHOM/NP/02/BPK087/0cl11, and antimony-resistant MHOM/NP/02/BPK275/0cl18 strains) are maintained in complete medium (RPMI 1640 or HOMEM supplemented with 20% heat-inactivated fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine) at 25°C with weekly passage [4]. Transgenic lines expressing luciferase require additional culture with hygromycin B selection.

  • Promastigote susceptibility testing: Log-phase luciferase-expressing promastigotes (100 μL at 10⁶ cells/mL) are seeded into 96-well plates and exposed to serial dilutions of APC analogues (0.01-6.25 μg/mL, n=3 per treatment) for 72 hours at 25°C [4]. Following incubation, bioluminescence is quantified using a microplate luminometer after addition of luciferin substrate, with viability calculated relative to untreated controls.

  • Intracellular amastigote assays: Primary mouse bone marrow-derived macrophages (1-2×10⁵ cells/well) are allowed to adhere for 24 hours in complete DMEM with 20% FCS, 1% penicillin/streptomycin, 30% L-cell supernatant, and 1% L-glutamine at 37°C, 5% CO₂ [4]. Macrophages are infected with luciferase-expressing promastigotes at parasite:host cell ratios of 1:10 to 1:40 (adjusted based on strain infectivity) for 24 hours, then treated with APC analogues for 72 hours. Infection levels and drug efficacy are quantified by bioluminescence measurement after lysing host cells.

Table 2: Key parameters for in vitro antileishmanial susceptibility testing

Assay Component Specifications Conditions Endpoint Measurement
Promastigote Culture RPMI-1640 or HOMEM + 20% FCS, 1% P/S, 1% glutamine 25°C, 72 hours Bioluminescence (luciferase activity)
Macrophage Culture DMEM + 20% FCS, 1% P/S, 30% L-cell supernatant, 1% glutamine 37°C, 5% CO₂, 24-72 hours Bioluminescence after host cell lysis
Drug Exposure Serial dilutions: 0.01-6.25 μg/mL, n=3 per concentration 72 hours IC₅₀/IC₉₀ calculation from dose-response curves
Infection Parameters Parasite:host cell ratios 1:10 to 1:40 (strain-dependent) 24 hours pre-treatment Optimization for comparable infection rates across strains
In Vivo Efficacy Evaluation in Murine Model

The in vivo therapeutic potential of promising APC analogues is validated using a BALB/c mouse model of visceral leishmaniasis, following this standardized protocol [4]:

  • Infection model development: Age-matched female BALB/c mice (20-25 g) are infected with Leishmania donovani amastigotes via intravenous or intracardiac injection to establish systemic infection targeting spleen, liver, and bone marrow [4]. All animal studies require appropriate ethical approval and compliance with institutional guidelines (e.g., UK Home Office project license PPL60/4334).

  • Drug administration and experimental groups: Infected mice are randomized into treatment groups (typically n=5-8 per group) receiving either vehicle control, this compound (APC16, reference standard), or experimental APC analogues. Test compounds are administered via oral gavage or intravenous injection at predetermined doses (e.g., 40 mg/kg APC12) for 28 days, reflecting the standard human treatment duration [1] [4].

  • Parasite burden quantification: At experimental endpoint, mice are euthanized and target organs (spleen, liver, bone marrow) are aseptically collected. Parasite loads are quantified through multiple methods: limiting dilution assay, qPCR targeting parasite kinetoplast DNA, or bioluminescence imaging for luciferase-expressing strains [4]. Data are expressed as percent reduction in parasite burden compared to untreated controls, with statistical significance determined by ANOVA with post-hoc testing.

The experimental design and workflow for evaluating APC analogues can be visualized as follows:

G cluster_1 Phase 1: In Vitro Profiling cluster_2 Phase 2: In Vivo Validation Start APC Analogues Synthesis InVitro In Vitro Screening Start->InVitro SAR SAR Analysis InVitro->SAR P1 Promastigote Assays InVitro->P1 P2 Intracellular Amastigote Assays InVitro->P2 P3 Macrophage Cytotoxicity InVitro->P3 InVivo In Vivo Evaluation SAR->InVivo Mech Mechanism Studies SAR->Mech V1 Murine VL Model Infection InVivo->V1 V2 28-Day Treatment (Oral/IV) InVivo->V2 V3 Organ Burden Quantification InVivo->V3

Figure 1: Experimental workflow for evaluating alkylphosphocholine analogues, encompassing in vitro screening, SAR analysis, and in vivo validation in a murine visceral leishmaniasis model.

Molecular Mechanisms of Action and Signaling Pathways

Membrane Disruption and Calcium Homeostasis Dysregulation

This compound and its APC analogues exert their antiparasitic effects through multiple interconnected mechanisms that collectively disrupt essential Leishmania cellular processes. Rather than engaging a single molecular target, these compounds interact with membrane structures and signaling networks to induce parasite death:

  • Membrane architecture disruption: As amphiphilic molecules, APC analogues incorporate into parasite membranes and modify their physical properties, increasing fluidity and compromising membrane integrity [5] [6]. Biophysical studies demonstrate that this compound forms micelles above its critical micelle concentration (CMC ≈ 50 μM in buffered solution) and interacts with lipid vesicles, promoting disorder in the bilayer structure [5]. These membrane perturbations inhibit phospholipase-mediated remodeling and potentially interfere with membrane-bound signaling complexes.

  • Calcium homeostasis disruption: A pivotal mechanism involves activation of a plasma membrane calcium channel in Leishmania donovani that is functionally analogous to human L-type voltage-gated calcium channels but exhibits distinct pharmacological properties [7]. This compound (4 μM) triggers substantial calcium influx into parasites, inducing rapid elevation of intracellular calcium concentration ([Ca²⁺]ᵢ) that activates calcium-dependent degradation pathways. This channel is also activated by sphingosine but shows only partial sensitivity to classical L-type channel blockers like nifedipine, indicating unique structural features [7].

  • Mitochondrial targeting: this compound inhibits cytochrome c oxidase in the mitochondrial electron transport chain, reducing oxygen consumption and ATP production while generating oxidative stress [7] [8]. This metabolic compromise synergizes with calcium dysregulation to promote an apoptosis-like cell death characterized by phosphatidylserine externalization, DNA fragmentation, and loss of membrane integrity [7].

Integrated Signaling Pathway Modulation

The multifaceted mechanism of action of APC analogues can be visualized as an integrated signaling network that collectively compromises parasite viability:

G cluster_membrane Membrane Targets cluster_calcium Calcium Dysregulation cluster_mito Mitochondrial Dysfunction APC APC Analogues M1 Membrane Integration APC->M1 C1 Plasma Membrane Ca²⁺ Channel Activation APC->C1 MT1 Cytochrome c Oxidase Inhibition APC->MT1 M2 Altered Fluidity & Integrity M3 Inhibition of Phospholipase Activity M2->C1 M4 Disrupted Lipid Signaling M4->MT1 Outcome Parasite Cell Death M4->Outcome C2 Ca²⁺ Influx C3 Acidocalcisome Alkalinization C4 Mitochondrial Ca²⁺ Overload C2->C4 MT4 Apoptosis-like Cell Death C2->MT4 C3->Outcome MT3 ROS Generation C4->MT3 MT2 Reduced ATP Production MT2->MT4 MT4->Outcome

Figure 2: Integrated mechanism of action of alkylphosphocholine analogues, depicting multi-target effects on membrane integrity, calcium homeostasis, and mitochondrial function that collectively induce parasite death.

The structure-dependent activity of APC analogues arises from differential engagement with these mechanisms. Optimal alkyl chain length (e.g., APC12) appears to maximize membrane interaction while facilitating cellular uptake through a lem3p-dependent transport system identified in yeast models [9]. Shorter chains may inadequately perturb membrane architecture, while excessively long chains potentially reduce bioavailability or exhibit heightened cytotoxicity against host cells. Modifications to the phosphocholine head group influence interaction with specific signaling proteins and transport mechanisms, further tuning the therapeutic index.

Research Challenges and Future Directions

Current Limitations and Clinical Translation Barriers

Despite promising SAR insights and identification of highly active analogues like APC12, several significant challenges impede the clinical translation of next-generation APC-based therapeutics:

  • Therapeutic index optimization: While APC12 demonstrates enhanced antileishmanial potency, comprehensive toxicological profiling in mammalian systems remains incomplete [1] [4]. The structural features that enhance activity against Leishmania may concurrently increase interactions with mammalian membranes and signaling pathways, potentially narrowing the therapeutic window.

  • Pharmacokinetic challenges: The extremely long elimination half-life of this compound (30.9 days terminal) contributes to resistance selection pressure, but excessive reduction may compromise efficacy through inadequate drug exposure [1] [2]. Optimal APC analogues must balance effective tissue penetration with reasonable residence time to maximize parasite clearance while minimizing resistance development.

  • Formulation and stability considerations: The amphiphilic nature of APC analogues presents formulation challenges related to critical micelle concentration, chemical stability, and oral bioavailability [5] [6]. APC12 and related compounds may require specialized delivery systems to maximize therapeutic potential while ensuring stability under field conditions in endemic regions.

Strategic Research Priorities and Development Opportunities

Future research should prioritize several key areas to advance APC-based therapeutics for leishmaniasis and potentially other infectious diseases:

  • Combination therapy development: Leveraging the unique mechanisms of APC analogues in rational combination regimens with established agents (amphotericin B, paromomycin) or novel compounds to enhance efficacy, shorten treatment duration, and protect against resistance emergence [4] [2]. Previous studies have demonstrated promising synergy between this compound and paromomycin (98.6% cure rate at 12 months post-treatment) [4].

  • Transport mechanism elucidation: Detailed characterization of APC uptake mechanisms in Leishmania parasites, including the role of putative transporters such as the lem3p homolog and potential resistance mechanisms involving reduced drug accumulation [9]. Understanding these pathways could inform the design of analogues that bypass existing resistance mechanisms.

  • Structural diversification: Expansion beyond traditional APC chemotypes through hybrid structures incorporating elements from other antileishmanial scaffolds, potentially addressing limitations of the current chemical series while maintaining favorable oral bioavailability [1] [4].

  • Therapeutic repurposing exploration: Investigation of APC analogues for other parasitic diseases, building on demonstrated activity against Trypanosoma cruzi and Trypanosoma brucei [7] [8], and recent findings that this compound binds directly to CCR5, activating MAPK and JAK2/STAT3 signaling pathways with potential applications in thrombocytopenia [10].

Conclusion

The systematic investigation of structure-activity relationships within the alkylphosphocholine class has yielded fundamental insights into the structural determinants of antileishmanial activity while identifying promising analogues with superior pharmacological profiles compared to the parent compound this compound. The discovery that APC12 (12-carbon alkyl chain) exhibits 4-10 fold enhanced potency against Leishmania donovani while maintaining selectivity represents a paradigm shift in APC optimization strategies, challenging conventional structure-activity assumptions favoring longer alkyl chains. Detailed mechanistic studies have elucidated the multi-target nature of APC action, encompassing membrane disruption, calcium homeostasis dysregulation, and mitochondrial dysfunction that collectively induce apoptosis-like parasite death.

References

Miltefosine Susceptibility Testing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The methodology for in vitro susceptibility testing of miltefosine varies significantly depending on the target pathogen. The table below summarizes the core protocols for different microorganisms, based on established reference methods.

Pathogen / System Recommended Method & Standards Key Culture Media & Conditions Endpoint Determination & Key Parameters
Leishmania spp. (Promastigotes) [1] Broth microdilution; methods adapted from previous studies [2] M199 medium, supplemented with 10% heat-inactivated FCS, 0.25% hemin, 2% sterile human urine. Incubation at 25°C [1]. EC₅₀ calculated from dose-response curves. For promastigote assays, EC₅₀ is the concentration that reduces viability by 50% [1].
Leishmania spp. (Intracellular Amastigotes) [1] [2] Infection of host cells (e.g., Bone Marrow-Derived Macrophages - BMDM) BMDM cultured in RPMI medium. Infection with promastigotes at an MOI of 15. Incubation for 72h at 37°C, 5% CO₂ [1]. Microscopic examination of stained coverslips to count the number of amastigotes per macrophage. EC₅₀ is the concentration that reduces the amastigote burden by 50% [1] [2].
Fusarium spp. (Filamentous Fungi) [3] Broth microdilution; CLSI M38-A3 standard RPMI 1640 medium. Inoculum prepared to obtain ( 0.4 \times 10^4 ) to ( 5 \times 10^4 ) CFU/mL. Incubation at 35°C for 48h [3]. MIC read visually as the lowest concentration resulting in 100% inhibition of fungal growth [3].
Pythium insidiosum (Oomycete) [4] Broth microdilution RPMI 1640 and Mueller-Hinton (MH) broth. Results are highly medium-dependent [4]. MIC and MCC determined. MCC is the minimum cidal concentration, showing no growth on subculture [4].
Dermatophytes [5] Broth microdilution Not specified in detail within the abstract. MIC determined and compared to other antifungals like itraconazole and terbinafine [5].

This diagram illustrates the general workflow for conducting a broth microdilution assay, which is the standard method for testing fungi and can be adapted for Leishmania promastigotes.

workflow Broth Microdilution Assay Workflow A Prepare Drug Stock Solution B Serially Dilute Drug in Broth A->B D Inoculate Microdilution Plate B->D C Prepare Standardized Inoculum C->D E Incubate Under Optimal Conditions D->E F Read Endpoint (MIC/EC₅₀) E->F

Quantitative Susceptibility Data for Various Pathogens

The in vitro activity of this compound against a range of pathogens is summarized in the table below. The data is presented as MIC (Minimum Inhibitory Concentration) or EC₅₀ (Half-Maximal Effective Concentration) values.

Pathogen Group Specific Organism / Context This compound Susceptibility (MIC or EC₅₀) Comparative Drugs (MIC/EC₅₀)
Leishmania L. infantum (Brazil, promastigotes, 73 strains) [1] EC₅₀: 5.89 - 23.7 µM Not provided for comparators in this context.
Leishmania L. infantum (Brazil, intracellular amastigotes, 13 strains) [1] EC₅₀: 1.41 - 4.57 µM Not provided for comparators in this context.
Leishmania L. amazonensis (clinical isolate from DCL patient) [2] Less susceptible than reference strains in vitro, but effective in vivo. EC₅₀ higher than reference strain M2269.
Fungi Fusarium spp. (110 isolates) [3] GM MIC: 1.44 µg/mL Amphotericin B (0.8 µg/mL), Voriconazole (2.15 µg/mL), Itraconazole (14.19 µg/mL) [3].
Fungi Dermatophytes (77 isolates) [5] GM MIC: 0.671 µg/mL Terbinafine (0.039 µg/mL), Itraconazole (1.718 µg/mL); this compound was more active than itraconazole [5].
Oomycete Pythium insidiosum (in RPMI medium) [4] MIC/MCC: 0.5 - 2 µg/mL (GM 1.54/1.61 µg/mL) Activity was significantly reduced in Mueller-Hinton medium (MIC/MCC 32-64 µg/mL) [4].

Insights into this compound's Mechanism of Action

Understanding the mechanism of action provides context for susceptibility testing. Research indicates that this compound has a multi-faceted and pleiotropic effect on parasites, particularly against trypanosomatids like Leishmania and Trypanosoma cruzi.

  • Disruption of Calcium Homeostasis: A primary mechanism is the disruption of the parasite's intracellular Ca²⁺ homeostasis. This compound activates a specific sphingosine-sensitive Ca²⁺ channel in the plasma membrane of L. donovani, causing a large influx of Ca²⁺ into the cytoplasm. It also affects two key Ca²⁺ storage organelles: the single giant mitochondrion and the acidocalcisomes [6] [7].
  • Inhibition of Key Enzymes: this compound is known to inhibit the synthesis of phosphatidylcholine and also affects the mitochondrial cytochrome c oxidase, disrupting energy metabolism in the parasite [6] [7].
  • Resistance Markers: In Leishmania, resistance is often linked to reduced drug accumulation. This is frequently associated with mutations in the this compound transporter (MT) gene or its subunit Ros3, which are responsible for the drug's internalization [2]. The absence of the this compound sensitive locus (MSL) on chromosome 31 has also been associated with treatment failure in some L. infantum strains [1].

The following diagram illustrates how this compound's multi-target mechanism disrupts the parasite's cellular functions.

mechanism Mechanism of Action in Trypanosomatids A This compound B Activates Plasma Membrane Ca²⁺ Channel A->B C Inhibits Cytochrome C Oxidase A->C D Affects Acidocalcisomes A->D E Inhibits Phosphatidylcholine Synthesis A->E F Massive Ca²⁺ Influx B->F G Disrupted Mitochondrial Function C->G H Altered Organellar Function D->H I Membrane & Signaling Defects E->I J Disrupted Intracellular Ca²⁺ Homeostasis F->J G->J H->J I->J K Parasite Cell Death J->K

Critical Considerations for Experimental Design

When planning your experiments, please consider the following technical points derived from the research:

  • Assay Type Defines Outcome: For intracellular parasites like Leishmania, testing on intracellular amastigotes within macrophages is more clinically relevant than tests on promastigotes, as it can better predict in vivo efficacy [1] [2].
  • Medium Matters: The culture medium can drastically influence results, as seen with Pythium insidiosum, where this compound's potency was significantly lower in Mueller-Hinton broth compared to RPMI 1640 [4]. Always adhere to standardized recommendations (e.g., CLSI) where available.
  • Strain-Specific Variability: Be aware of natural variation in susceptibility among strains of the same species, even without prior drug pressure [1] [2]. Testing a representative number of isolates is crucial for robust conclusions.

References

Comprehensive Analysis of Miltefosine-Induced Apoptosis in Leishmania Parasites: Mechanisms, Experimental Evidence, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miltefosine's Anti-Leishmanial Activity

This compound (hexadecylphosphocholine) represents a groundbreaking advancement in anti-leishmanial chemotherapy as the first oral agent approved for treating all clinical forms of leishmaniasis, including visceral (VL), cutaneous (CL), and mucocutaneous manifestations. Originally developed as an antitumor agent for cutaneous metastases from mammary carcinomas, this alkylphosphocholine membrane-active synthetic ether-lipid analogue was repurposed for parasitic diseases after demonstrating remarkable efficacy against Leishmania parasites. Its significance is particularly pronounced in regions where antimony-resistant infections have emerged, compromising first-line treatment options. This compound has demonstrated cure rates of approximately 98% in Indian VL, even in cases refractory to antimonial drugs, revolutionizing treatment paradigms for this potentially fatal disease.

The pleiotropic nature of this compound's anti-leishmanial activity involves multiple interconnected mechanisms that culminate in parasite death. Unlike conventional antiparasitic agents that typically target single metabolic pathways, this compound exerts its effects through direct parasiticidal action and host immunomodulation, creating a multifaceted assault on Leishmania parasites. This comprehensive technical review synthesizes current understanding of this compound-induced apoptotic pathways in Leishmania species, presents structured quantitative data on its efficacy, and provides detailed experimental methodologies for investigating its mechanisms—essential knowledge for researchers and drug development professionals working on novel therapeutic strategies against parasitic diseases.

Fundamental Mechanisms of this compound Action

The anti-leishmanial activity of this compound manifests through several interconnected biological pathways that disrupt essential parasite functions and ultimately trigger apoptosis-like death.

Disruption of Intracellular Ca²⁺ Homeostasis

A primary mechanism underlying this compound's lethality involves the deliberate disruption of the parasite's intracellular calcium homeostasis, which serves as a rational therapeutic target distinguishing parasite from host:

  • Mitochondrial Targeting: this compound accumulates in the unique single giant mitochondrion characteristic of kinetoplastids (occupying approximately 12% of the cytoplasm), where it impairs calcium regulation by affecting the mitochondrial calcium uniporter (MCU) and promoting calcium overload. This disruption collapses the mitochondrial membrane potential, leading to organellar dysfunction and release of pro-apoptotic factors. [1]

  • Acidocalcisome Effects: The drug also targets acidocalcisomes—acidic calcium storage organelles unique to protozoa—interfering with their calcium sequestration capacity and further contributing to cytosolic calcium elevation. [1]

  • Calcium Channel Activation: this compound activates a specific sphingosine-sensitive Ca²⁺ channel in the plasma membrane of Leishmania parasites, which differs structurally and functionally from human L-type voltage-gated calcium channels. This activation permits uncontrolled calcium influx, exacerbating intracellular calcium dysregulation. [1]

The collective impact of these actions creates a calcium signaling catastrophe within the parasite, with elevated cytoplasmic calcium concentrations activating calcium-dependent proteases and nucleases that initiate apoptotic processes.

Membrane Integrity and Lipid Metabolism Disruption

As an alkylphosphocholine analogue, this compound naturally targets membrane integrity and lipid-dependent signaling pathways:

  • Phosphatidylcholine Biosynthesis Inhibition: this compound inhibits the de novo synthesis of phosphatidylcholine, an essential phospholipid component of parasite membranes, through depression of CTP:choline-phosphate cytidylyltransferase translocation to membranes. [2]

  • Glycosylphosphatidylinositol (GPI) Anchor Interference: The drug perturbs the biosynthesis of alkyl-anchored glycolipids and glycoproteins, including GPI anchors that are critical for membrane protein attachment and function in Leishmania. [3]

  • Sphingomyelin Metabolism Alteration: Evidence suggests this compound inhibits sphingomyelin biosynthesis, leading to accumulation of pro-apoptotic ceramide, a known mediator of programmed cell death in eukaryotic systems. [2]

Immunomodulatory Effects

Beyond direct parasiticidal activity, this compound demonstrates significant host-directed immunomodulatory properties that enhance anti-leishmanial efficacy:

  • Th1 Response Polarization: this compound promotes a protective immune response by enhancing type 1 T-helper (Th1) cytokine production, particularly increasing interferon-gamma (IFN-γ) and interleukin-12 (IL-12) levels, which are crucial for controlling intracellular Leishmania infections. This polarization occurs through inhibition of phosphatidylinositol 3-kinase (PI3K)-dependent phosphorylation in macrophages while simultaneously increasing protein kinase C dependence. [4]

  • Antibody Isotype Switching: Treatment with this compound facilitates class switching from immunoglobulin G1 (IgG1) to IgG2, a transition associated with infection resolution and protective immunity in leishmaniasis. [4]

The following table summarizes the key molecular targets of this compound in Leishmania parasites:

Table: Key Molecular Targets of this compound in Leishmania Parasites

Target Category Specific Target/Pathway Biological Consequence
Calcium Homeostasis Mitochondrial calcium regulation Calcium overload, loss of membrane potential
Acidocalcisome function Disrupted calcium storage and release
Sphingosine-sensitive Ca²⁺ channels Uncontrolled calcium influx
Membrane/Lipid Metabolism Phosphatidylcholine biosynthesis Membrane dysfunction and destabilization
GPI anchor biosynthesis Impaired membrane protein localization
Sphingomyelin metabolism Pro-apoptotic ceramide accumulation
Oxidative Metabolism Mitochondrial electron transport ROS generation, metabolic collapse
Immunomodulation Macrophage PI3K/PKC signaling Enhanced Th1 cytokine production
Oxidative Stress Mechanisms

Emerging evidence indicates that this compound also disrupts the redox balance within Leishmania parasites:

  • Mitochondrial ROS Generation: The drug induces reactive oxygen species (ROS) production through mitochondrial dysfunction, creating oxidative stress that damages cellular macromolecules and triggers apoptotic signaling. [5]

  • Antioxidant System Inhibition: Combined inhibition of key antioxidant defense enzymes like iron superoxide dismutase (FeSODA) and trypanothione reductase (TryR) produces synergistic anti-leishmanial effects, suggesting this compound may sensitize parasites to oxidative damage. [5]

Experimental Evidence of Apoptosis-like Death

The apoptosis-inducing capacity of this compound has been extensively documented across multiple Leishmania species through characteristic morphological and biochemical markers.

Universal Apoptotic Markers in Leishmania

Studies conducted on various Leishmania species have consistently demonstrated that this compound induces death with classic apoptotic features:

  • Phosphatidylserine Externalization: Exposure of phosphatidylserine on the outer leaflet of the plasma membrane, detected by annexin V-binding, represents an early apoptotic marker consistently observed in this compound-treated parasites. [2] [6] [7]

  • Nuclear Condensation and DNA Fragmentation: Promastigotes treated with this compound exhibit chromatin condensation and oligonucleosomal DNA fragmentation, evidenced by propidium iodide staining, TUNEL assay positivity, and distinctive DNA laddering patterns on agarose gel electrophoresis. [3] [6] [7]

  • Mitochondrial Dysfunction: Treatment results in loss of mitochondrial membrane potential, disrupted electron transport, and release of cytochrome c into the cytosol—cardinal features of mitochondrial-mediated apoptosis. [8]

  • Morphological Changes: Parasites undergo progressive cell shrinkage, a characteristic structural alteration of apoptotic cells, observed across species including L. donovani, L. amazonensis, L. major, and L. tropica. [3] [7]

Species-Specific Sensitivity Variations

Research has revealed significant differences in this compound sensitivity across Leishmania species, potentially reflecting variations in drug uptake, metabolism, or activation of death pathways:

Table: this compound Sensitivity Across Leishmania Species and Stages

Species Life Stage IC₅₀/ED₅₀ (μM) Experimental Model Reference
L. donovani Promastigote 4.8-13.1 In vitro (72h) [6]
L. major Promastigote 22.0 In vitro (48h) [7]
L. tropica Promastigote 11.0 In vitro (48h) [7]
L. major Amastigote 5.7 Macrophage infection model [7]
L. tropica Amastigote 4.2 Macrophage infection model [7]
L. donovani (Arsenite-resistant) Promastigote ~15.0 In vitro (MTT assay) [8]

The basis for these species-dependent variations may involve differences in drug influx/efflux mechanisms, metabolic activation, or expression of drug targets. Notably, the generally lower IC₅₀ values observed in amastigotes (the mammalian stage) compared to promastigotes (the insect stage) may reflect enhanced drug accessibility or differential metabolism in the intracellular environment.

Apoptosis in Drug-Resistant Parasites

Significantly, this compound maintains efficacy against drug-resistant Leishmania strains, suggesting distinct mechanisms from conventional antileishmanial agents:

  • Arsenite-Resistant L. donovani: this compound effectively induces apoptosis in arsenite-resistant L. donovani promastigotes that overexpress P-glycoprotein-like transporters and display multi-drug resistance phenotypes, with only modestly increased IC₅₀ values compared to wild-type parasites (approximately 15 μM versus 4-8 μM). [8]

  • Mitochondrial Dysfunction in Resistant Parasites: The drug induces collapsed mitochondrial membrane potential and cytochrome c release even in resistant strains, indicating it bypasses common resistance mechanisms that affect other antileishmanial agents. [8]

The following diagram illustrates the sequential process of this compound-induced apoptosis in Leishmania:

G Start This compound Exposure A1 Calcium Homeostasis Disruption Start->A1 A2 Mitochondrial Dysfunction Start->A2 A3 Membrane Lipid Perturbation Start->A3 A4 ROS Generation Start->A4 B1 Calcium Overload A1->B1 B2 MMP Collapse A2->B2 B3 Phosphatidylserine Externalization A3->B3 B4 Oxidative Damage A4->B4 C1 Cytochrome C Release B1->C1 B2->C1 C2 Caspase-like Protease Activation B3->C2 B4->C2 C1->C2 D1 Nuclear DNA Fragmentation C2->D1 D2 Chromatin Condensation C2->D2 E1 Apoptosis-like Cell Death D1->E1 D2->E1

Diagram: Sequential process of this compound-induced apoptosis in Leishmania parasites

Quantitative Analysis of this compound Efficacy

Comprehensive assessment of this compound's anti-leishmanial activity requires examination of quantitative parameters across experimental models.

Efficacy in Animal Models and Clinical Correlates

The translational potential of this compound is evidenced by its effectiveness in animal infection models and human clinical trials:

  • Animal Infection Models: In murine models of visceral leishmaniasis, this compound treatment achieves significant parasite burden reduction in spleen and liver tissues, with efficacy comparable to or exceeding amphotericin B. Combination therapy with immunomodulators further enhances therapeutic outcomes. [4]

  • Clinical Cure Rates: Human clinical trials for visceral leishmaniasis in endemic regions demonstrate final cure rates of 94-98% with oral this compound regimens, even in areas with high prevalence of antimony-resistant infections. [3] [2]

  • Immunocompetent vs. Immunocompromised Hosts: The drug shows reduced efficacy in immunocompromised models, highlighting the contribution of host immune responses to its overall therapeutic effect. [4]

Time- and Dose-Dependent Response Kinetics

The onset and progression of this compound-induced apoptosis follows predictable temporal patterns:

  • Early Apoptotic Markers: Phosphatidylserine externalization can be detected within 4-12 hours post-treatment, preceding loss of membrane integrity. [7]

  • Intermediate Events: Mitochondrial membrane potential collapse and cytochrome c release typically occur within 12-24 hours of drug exposure. [8]

  • Late Apoptotic Markers: DNA fragmentation and cell cycle arrest at sub-G0/G1 phase become prominent after 24-48 hours of continuous drug exposure. [3] [6]

  • Complete Cell Death: Near-complete parasite elimination is generally achieved within 48-72 hours at therapeutic concentrations. [3]

Detailed Experimental Protocols

This section provides comprehensive methodologies for investigating this compound-induced apoptosis in Leishmania parasites, representing standard approaches used in the cited literature.

Parasite Culture and Drug Treatment

Promastigote Culture Conditions:

  • Maintain strains (e.g., L. donovani MHOM/80/IN/Dd8, L. major MRHO/IR/75/ER) in RPMI 1640 or Medium 199 supplemented with 10% heat-inactivated fetal bovine serum, 25 mM HEPES (pH 7.2), and appropriate antibiotics at 24-26°C. [3] [7]
  • Initiate cultures at 0.5-1.0 × 10⁶ cells/mL and harvest during mid-log phase growth (approximately 96 hours, reaching 20-25 × 10⁶ cells/mL) for experiments. [3]

Drug Preparation and Treatment:

  • Prepare fresh 10 mM this compound stock solutions in culture medium or sterile water before each experiment. [3] [2]
  • Add this compound to cultures after 48 hours of proliferation at concentrations typically ranging from 1-100 μM, depending on species sensitivity and experimental objectives. [3] [7]
  • Incubate treated and untreated control parasites for specified durations (typically 24-72 hours) at appropriate temperatures before harvesting for analysis. [3]

Amastigote-Macrophage Infection Model:

  • Isplicate peritoneal macrophages from rodents or use macrophage cell lines (e.g., J774A.1) cultured in RPMI 1640 with 10% FCS at 37°C with 5% CO₂. [3] [7]
  • Infect macrophage monolayers with amastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1 for 3-6 hours. [3] [7]
  • Remove non-internalized parasites by washing with pre-warmed PBS before adding this compound at appropriate concentrations (typically 1-30 μM). [7]
  • Incubate infected, drug-treated macrophages for 24-48 hours at 32-37°C with 5% CO₂ before assessment. [7]
Assessment of Cell Viability and Proliferation

MTT Colorimetric Assay:

  • Plate promastigotes (0.125-0.5 × 10⁶ cells/well) in 96-well culture plates with this compound at varying concentrations. [3] [2] [7]
  • After appropriate incubation (typically 48-72 hours), add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to a final concentration of 0.25-0.4 mg/mL and incubate for 3-4 hours at 24-26°C. [3] [2]
  • Centrifuge plates (6,000 × g, 10 minutes) and dissolve formazan crystals in DMSO. [3]
  • Measure absorbance at 540-570 nm using a microplate reader. Calculate percentage viability as: (Aₜ - Aᵦ)/(A꜀ - Aᵦ) × 100, where Aₜ = test absorbance, A꜀ = control absorbance, and Aᵦ = blank absorbance. [3] [7]
  • Determine IC₅₀ values by regression analysis of dose-response curves. [2]

Direct Cell Counting:

  • Perform manual counting using Neubauer chamber or automated cell counters to assess parasite proliferation and viability. [3]
  • Combine with dye exclusion methods (e.g., trypan blue) to distinguish live from dead cells. [6]
Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining:

  • Harvest 1-5 × 10⁶ promastigotes by centrifugation (1,400-1,600 × g, 10 minutes). [6] [7]
  • Wash cells twice with cold PBS and resuspend in binding buffer. [6]
  • Incubate with Alexa Fluor-conjugated annexin V and propidium iodide (PI) according to manufacturer's instructions (typically 15-20 minutes in the dark at room temperature). [6] [7]
  • Analyze by flow cytometry within 1 hour, distinguishing: viable cells (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) populations. [6]

DNA Fragmentation Analysis:

  • Agarose Gel Electrophoresis: Extract genomic DNA from 10-50 × 10⁶ cells using sarcosyl detergent lysis buffer (50 mM Tris, 10 mM EDTA, 0.5% sodium-N-lauryl sarcosine, pH 7.5) with proteinase K (100 μg/mL) overnight at 50°C. [3] [2]
  • Purify DNA by phenol-chloroform-isoamyl alcohol extraction and precipitation with 0.3 M sodium acetate and ethanol. [3]
  • Separate DNA fragments (10-20 μg per lane) on 1.2-1.5% agarose gels, visualize with ethidium bromide, and document using UV transillumination. [2] [6] [7]
  • TUNEL Assay: Fix cells in 3% paraformaldehyde, permeabilize with 0.2% Triton X-100, and label DNA breaks using the APO-BrdU TUNEL Assay Kit according to manufacturer's instructions. [3] [6]
  • Analyze by fluorescence microscopy or flow cytometry. [6]

Nuclear Morphology Assessment:

  • Fix cells in 3% paraformaldehyde onto poly-L-lysine-coated slides. [3]
  • Permeabilize with 0.2% Triton X-100, stain with propidium iodide (10 μg/mL) for 2 minutes, and examine by fluorescence microscopy. [3]
  • Observe nuclear condensation and fragmentation as indicators of apoptosis. [3]

Cell Cycle Analysis:

  • Fix 1 × 10⁶ cells in chilled 70% ethanol overnight at -20°C. [6] [7]
  • Treat with DNase-free RNase (200 μg/mL) for 1 hour at 37°C. [7]
  • Stain with propidium iodide (40 μg/mL) for 20 minutes in the dark at room temperature. [6] [7]
  • Analyze DNA content by flow cytometry, quantifying sub-G0/G1 population representing apoptotic cells with fragmented DNA. [6]

The following diagram illustrates the key methodological workflow for assessing this compound-induced apoptosis:

G Start Leishmania Culture (Promastigotes/Amastigotes) A1 This compound Treatment (1-100 μM, 24-72h) Start->A1 B1 Viability Assessment (MTT assay, Cell counting) A1->B1 B2 Early Apoptosis Detection (Annexin V/PI staining) A1->B2 B3 Nuclear Changes Analysis (PI staining, TUNEL assay) A1->B3 B4 DNA Fragmentation (Gel electrophoresis) A1->B4 C1 Flow Cytometry Analysis B1->C1 B2->C1 B3->C1 C2 Fluorescence Microscopy B3->C2 C3 Agarose Gel Electrophoresis B4->C3 D1 Data Integration & Statistical Analysis C1->D1 C2->D1 C3->D1

Diagram: Experimental workflow for assessing this compound-induced apoptosis in Leishmania

Additional Specialized Assays

Mitochondrial Membrane Potential (ΔΨm) Assessment:

  • Incubate cells with ΔΨm-sensitive dyes (e.g., JC-1, rhodamine 123) according to manufacturer's protocols. [8]
  • Analyze by flow cytometry or fluorescence microscopy, noting decreased fluorescence intensity indicating mitochondrial depolarization. [8]

Cytochrome c Release Detection:

  • Fractionate cells using the ApoAlert Cell Fractionation Kit to separate mitochondrial and cytosolic components. [8]
  • Detect cytochrome c in cytosolic fractions by Western blotting using specific antibodies. [8]

Caspase-like Protease Activity:

  • Assess caspase-like activity using the ApoAlert Caspase-3 Colorimetric Assay Kit or similar reagents. [8]
  • Measure cleavage of specific colorimetric substrates (e.g., DEVD-pNA) spectrophotometrically at 405 nm. [8]

Reactive Oxygen Species (ROS) Detection:

  • Load cells with ROS-sensitive fluorescent probes (e.g., H₂DCFDA, dihydroethidium) and measure fluorescence intensity by flow cytometry or fluorimetry. [5]

Research Applications and Future Directions

The detailed characterization of this compound's pro-apoptotic mechanisms enables several promising research applications and therapeutic innovations.

Combination Therapy Strategies

Rational combination approaches leverage this compound's multiple mechanisms of action:

  • Dual-Target Inhibitors: Development of compounds simultaneously inhibiting key antioxidant defense enzymes (FeSODA and trypanothione reductase) shows synergistic effects with this compound. [5]
  • Immunostimulatory Combinations: Pairing this compound with Th1-enhancing immunomodulators creates complementary therapeutic activities targeting both parasite and host immune response. [4]
  • Calcium Homeostasis Targets: Combining this compound with other calcium-disrupting agents (e.g., amiodarone derivatives) produces enhanced anti-leishmanial efficacy through amplified calcium signaling disruption. [1]
Resistance Mechanism Investigations

Understanding potential resistance development informs drug stewardship and next-generation agents:

  • Reduced Drug Accumulation: In vitro-generated this compound-resistant parasites demonstrate defective inward translocation involving a P-type lipid translocase rather than classical P-glycoprotein efflux mechanisms. [2] [8]
  • Metabolic Adaptations: Resistant strains may alter phospholipid metabolism or calcium regulatory pathways to circumvent this compound's primary mechanisms. [2]
  • Apoptosis Pathway Evasion: Parasites might develop resistance through modifications in apoptotic signaling components, though this remains incompletely characterized. [8]
Novel Drug Discovery Applications

This compound's multifaceted activity provides templates for future antiparasitic development:

  • Calcium Homeostasis Targets: The demonstration that disrupting intracellular Ca²⁺ homeostasis effectively kills parasites identifies this pathway as valuable for novel drug discovery. [1]
  • Dual-Purpose Agents: this compound's recently identified activity as a CCR5 agonist stimulating megakaryocyte differentiation suggests potential for repurposing beyond infectious diseases. [9] [10]
  • Polypharmacology Approach: this compound exemplifies the therapeutic potential of agents with multiple molecular targets, inspiring development of similarly multi-targeted compounds. [5]

Conclusion

References

Comprehensive Technical Guide: Miltefosine P-type ATPase Transporter LdMT in Leishmania

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Visceral leishmaniasis represents one of the most parasitic diseases affecting global health, with an estimated 50,000-90,000 new infections annually and fatal outcomes if left untreated in the majority of cases [1]. The disease is caused by protozoan parasites of the Leishmania donovani complex, which undergo a digestive life cycle transitioning between sandfly vectors and human hosts. Until the early 21st century, treatment options were limited to toxic antimonial compounds or expensive amphotericin B formulations, creating a significant therapeutic gap in endemic regions. The discovery of miltefosine (hexadecylphosphocholine) as the first oral agent effective against visceral leishmaniasis represented a breakthrough in antiparasitic chemotherapy, offering new hope for sustainable control programs [2].

This compound was initially developed as an antitumor agent for cutaneous metastases but demonstrated remarkable efficacy against Leishmania parasites during clinical trials. Its subsequent approval for visceral leishmaniasis in 2002 marked a turning point in treatment paradigms, particularly in high-burden regions like India where antimonial resistance had become widespread [3]. The clinical importance of this compound has continued to evolve, with recent strategies incorporating sequential administration of liposomal amphotericin B followed by short-course this compound treatment to enhance efficacy and reduce resistance selection [4]. However, significant challenges have emerged regarding variable efficacy across different Leishmania species, with natural resistance observed particularly in L. braziliensis strains that cause cutaneous and mucocutaneous forms of the disease [3].

Table 1: Clinical Aspects of Leishmaniasis and this compound Treatment

Aspect Visceral Leishmaniasis Cutaneous Leishmaniasis
Primary Causative Species L. donovani, L. infantum L. braziliensis, L. major
Clinical Manifestations Systemic infection affecting spleen, liver, bone marrow Localized skin lesions, mucosal erosion
This compound Efficacy High (94% cure rate in clinical trials) Variable (33-88% cure rates)
Treatment Significance First-line oral therapy Limited efficacy against L. braziliensis
Major Resistance Concerns Acquired resistance through point mutations Natural resistance due to low transporter expression

The molecular understanding of this compound's action and resistance mechanisms has advanced significantly since its introduction, with the identification of the LdMT transporter representing a cornerstone achievement in the field of parasitology and membrane transport biology. This knowledge has proven critical for monitoring resistance emergence and understanding the drug-parasite interaction at a fundamental level, providing insights that extend beyond parasitology to broader eukaryotic membrane biology [2] [3]. As combination therapies gain prominence to prolong the therapeutic lifespan of existing drugs, comprehending the structural and functional aspects of LdMT becomes increasingly important for designing next-generation chemotherapeutic approaches.

Molecular Characterization of the LdMT Transporter Complex

LdMT: A P4-type ATPase

The this compound transporter (LdMT) was identified through functional cloning approaches using L. donovani-resistant lines defective in drug uptake, representing a novel member of the P-type ATPase superfamily, specifically belonging to the P4 subfamily of aminophospholipid translocases [2]. As a P-type ATPase, LdMT shares characteristic structural features including ten transmembrane domains (TMs) with cytoplasmic exposure of both amino and carboxyl termini, and the presence of three principal cytoplasmic domains: the A (actuator) domain, P (phosphorylation) domain, and N (nucleotide-binding) domain [1] [5]. The catalytic core of LdMT contains conserved signature motifs present in all P-type ATPases, most notably the DKTGT motif which includes the aspartate residue that undergoes reversible phosphorylation during the transport cycle [1].

The structural organization of LdMT follows the general architecture of P-type ATPases, with the transmembrane domains M1-M6 forming the core transport domain that contains the substrate-binding site, while the C-terminal domains M7-M10 likely play accessory roles in regulation and stabilization [5]. The ion-binding sites are located within the intramembrane regions and alternate between cytoplasmic accessibility in the E1 conformation and extracellular accessibility in the E2 conformation, a feature that appears conserved for phospholipid substrates despite their considerably larger size compared to cation substrates of other P-type ATPases [1]. This conformational flexibility is essential for the translocation mechanism that moves phospholipids from the outer to the inner leaflet of the plasma membrane against a concentration gradient, utilizing energy derived from ATP hydrolysis.

LdRos3: The Essential β-Subunit

The functional expression of LdMT at the plasma membrane and its translocation activity strictly depend on its association with LdRos3, a member of the CDC50/Lem3 protein family that serves as the β-subunit of the transporter complex [6]. LdRos3 is a membrane protein that contains multiple transmembrane domains and appears to play crucial roles in the proper folding, stability, and trafficking of LdMT from the endoplasmic reticulum to the plasma membrane [6]. Experimental evidence demonstrates that in the absence of LdRos3, LdMT is retained intracellularly within the endoplasmic reticulum, unable to reach its destination at the plasma membrane and consequently rendering the parasite resistant to this compound [6].

The functional interdependence between LdMT and LdRos3 extends beyond protein trafficking, as modulating the expression levels of either protein independently affects the overall flippase activity, suggesting that both components could serve as the limiting factor for translocation activity in different physiological contexts [6]. This relationship mirrors that observed in other P4-ATPase systems in higher eukaryotes, where CDC50 family members serve as essential non-catalytic subunits, further supporting the conservation of fundamental mechanisms in phospholipid translocation across eukaryotic evolution. The LdMT-LdRos3 complex therefore represents a minimal functional unit for this compound uptake, with both components being indispensable for drug sensitivity in Leishmania parasites [6].

Table 2: Conserved Motifs in P-type ATPases with Relevance to LdMT

Motif Name Sequence Functional Role Location
DKTGT D-K-T-G-T-L-T Contains phosphorylated aspartate Phosphorylation domain
PAD P-A-D Stabilizes E1-E2 transition Actuator domain
TGES T-G-E-S Participates in dephosphorylation Actuator domain
PEGL P-E-G-L Energy transduction Transmembrane domain 4
KGAPE K-G-A-P-E ATP binding Nucleotide-binding domain
MTGD M-T-G-D Enzyme phosphorylation Phosphorylation domain
Transport Mechanism and Substrate Specificity

The LdMT-LdRos3 complex functions as an aminophospholipid translocase with the biochemical capability to internalize phosphatidylserine and phosphatidylethanolamine analogs, establishing membrane lipid asymmetry by transporting these phospholipids from the outer to the inner leaflet of the plasma membrane [2] [6]. This flippase activity follows a characteristic reaction cycle common to all P-type ATPases, alternating between E1 and E2 conformational states coupled to ATP hydrolysis and aspartyl residue phosphorylation [1] [5]. In the E1 state, the substrate-binding site displays high affinity for phospholipids and is accessible from the cytoplasmic side, while the E2 state exhibits lower affinity and extracellular accessibility [5].

This compound, as an alkylphosphocholine analog, represents a synthetic substrate for this translocation machinery, explaining its specific uptake through LdMT-LdRos3 [2]. The transport mechanism for this compound follows the general P-type ATPase cycle: under conditions of high ATP:ADP ratios, the pump undergoes autophosphorylation to form the E1P-ADP state, followed by a substantial structural rearrangement to the E2P state that reorients the substrate-binding site to the extracellular space, allowing this compound binding followed by dephosphorylation and return to the E1 state with concomitant release of the drug to the cytoplasmic side [5]. The substrate specificity of LdMT appears relatively broad for phospholipid-like structures, accounting for its ability to transport both native phospholipids and synthetic drugs like this compound, though precise structural determinants of substrate recognition remain under investigation.

LdMT_Mechanism E1 E1 State Cytoplasmic-facing High affinity for phospholipids E1P E1P State Phosphorylated intermediate E1->E1P ATP hydrolysis Aspartyl phosphorylation E2P E2P State Extracellular-facing Low affinity E1P->E2P Major conformational change E2 E2 State Extracellular-facing Drug binding E2P->E2 Dephosphorylation E2->E1 Return to cytoplasmic-facing state with substrate

Diagram 1: LdMT Transport Cycle. The diagram illustrates the conformational states and transitions during the this compound translocation process.

Resistance Mechanisms and Molecular Adaptations

Genetic Mutations in the Transporter Complex

Resistance to this compound in Leishmania parasites can arise through distinct mutations in the LdMT gene that impair transport function through different molecular mechanisms. Research has identified that single point mutations in different regions of LdMT can confer resistance not only to this compound but also to amphotericin B, leading to concerning cross-resistance patterns [4]. The specific mutations selected by this compound pressure typically result in impaired uptake of the drug, while those selected by amphotericin B exposure may alter membrane lipid composition without necessarily affecting this compound translocation rates [4]. This distinction highlights the functional complexity of LdMT mutations and their differential impacts on parasite physiology and drug sensitivity profiles.

The localization patterns of resistance-associated mutations within the LdMT protein structure provide insights into critical functional domains. For instance, mutations that disrupt the phosphorylation cycle or interfere with proper protein folding typically result in ER retention of both LdMT and LdRos3, preventing plasma membrane localization and thus drug uptake functionality [6]. Different mutations impact the trafficking efficiency of the LdMT-LdRos3 complex to varying degrees, with some allowing partial surface expression while completely abolishing transport activity, and others preventing surface expression entirely [6]. This heterogeneity in mutational effects underscores the importance of specific structural domains for different aspects of protein function, from folding and trafficking to catalytic activity and substrate recognition.

Expression Regulation and Natural Resistance

In addition to acquired resistance through point mutations, natural resistance to this compound occurs in certain Leishmania species, most notably L. braziliensis, due to markedly reduced expression of the transporter complex at the plasma membrane [3]. This phenomenon is primarily attributable to the low expression levels of the LdRos3 β-subunit, which becomes the limiting factor for functional complex formation and surface localization in these naturally resistant species [3]. Experimental evidence demonstrates that overexpression of LbRos3 in L. braziliensis significantly enhances this compound sensitivity in both promastigote and amastigote stages, confirming the critical role of expression regulation in determining natural drug susceptibility patterns [3].

The regulatory mechanisms controlling LdMT and LdRos3 expression remain incompletely characterized, but appear to operate at both transcriptional and post-translational levels. The co-dependence of LdMT and LdRos3 for stability and trafficking creates a scenario where decreased expression of either component inevitably reduces surface expression of the functional complex [6]. This relationship has important clinical implications, as it suggests that resistance could emerge through mechanisms that modulate expression levels rather than requiring specific mutations in the transporter genes themselves. The species-specific differences in basal expression levels of the transporter components likely reflect evolutionary adaptations to different ecological niches and may correlate with intrinsic membrane lipid compositions that vary among Leishmania species [3].

Membrane Lipid Remodeling in Resistance

Beyond direct alterations to the transporter itself, this compound resistance frequently involves substantial remodeling of membrane lipid composition, creating a less favorable environment for drug insertion and activity [4]. Detailed lipidomic analyses of resistant parasites have revealed specific alterations in phospholipid profiles, including changes in phosphatidylethanolamine and phosphatidylcholine species, some of which feature cyclopropanated fatty acids [4]. Additionally, resistant strains often exhibit increased levels of inositolphosphoceramide species, which may contribute to reduced membrane fluidity and decreased drug permeability [4]. These lipid adaptations represent compensatory mechanisms that help maintain membrane integrity despite impaired aminophospholipid translocase activity.

The metabolic reprogramming associated with this compound resistance extends to sterol metabolism, with alterations in ergosterol biosynthesis and distribution potentially affecting both drug uptake and susceptibility [7]. The interconnected nature of lipid metabolic pathways means that perturbations in phospholipid translocation inevitably trigger broader changes in membrane lipid homeostasis, which can have secondary effects on multiple cellular processes including signal transduction, membrane trafficking, and energy metabolism [4] [7]. This global lipid remodeling represents a fundamental adaptation to this compound pressure that contributes to the resistant phenotype independently of specific mutations in the transporter complex, highlighting the complexity of resistance mechanisms in these parasites.

Table 3: Resistance Mechanisms in Leishmania Against this compound

Resistance Type Molecular Basis Functional Consequence Parasite Species
Acquired Resistance Point mutations in LdMT Impaired drug uptake and translocation L. donovani, L. infantum
Natural Resistance Low LdRos3 expression Reduced surface transporter expression L. braziliensis
Cross-Resistance Mutations affecting lipid composition Altered membrane fluidity and drug interaction L. infantum
Transporter Defect Knockout or frameshift mutations Complete loss of uptake function Laboratory strains

Experimental Methodologies for Transporter Analysis

Radiolabeled Drug Uptake Assays

The functional characterization of LdMT activity primarily relies on radiolabeled this compound uptake assays using [¹⁴C]-hexadecylphosphocholine, which allows precise quantification of drug internalization kinetics in different genetic backgrounds [3]. The standard protocol involves incubating 2 × 10⁷ promastigotes in culture medium with 0.09 μCi/mL [¹⁴C]MLF (2.5 μM) for 60 minutes at 28°C, followed by differential washing steps to remove drug molecules bound to the outer leaflet of the plasma membrane [3]. Specifically, parasites are first washed with phosphate-buffered saline (PBS) containing 10 mg/mL bovine serum albumin (BSA) at 2°C, which selectively extracts the drug fraction associated with the external membrane leaflet without affecting internalized compounds, followed by a second wash with PBS alone [3].

For more detailed kinetic analyses, the initial rate of [¹⁴C]MLF internalization can be determined using short incubation times (5 minutes) at 2°C, after which parasites are washed and transferred to 28°C to initiate synchronized uptake, with samples taken at various time points to measure internalization progression [3]. To assess drug efflux capabilities, parasites are pre-loaded with [¹⁴C]MLF (0.25 μM for L. donovani and 2.5 μM for L. braziliensis) for 1 hour at 28°C, washed with PBS-BSA to remove extracellular drug, and then monitored for retained radioactivity over time (0, 10, 20, 40, and 60 minutes) as the drug is exported from the cells [3]. These complementary approaches provide comprehensive insights into both influx and efflux dynamics, enabling full characterization of transport functionality in wild-type versus resistant parasites.

Molecular Biology and Genetic Manipulation

The genetic dissection of LdMT and LdRos3 function relies on sophisticated molecular biology tools adapted for Leishmania parasites, including targeted gene disruption, episomal overexpression, and site-directed mutagenesis approaches. The initial functional cloning of LdMT was achieved by transfecting a cosmid library from this compound-sensitive L. donovani into resistant strains defective in drug uptake and selecting for restored sensitivity, followed by progressive subcloning to identify the specific complementing gene [2]. For gene knockout strategies, resistance markers such as neomycin phosphotransferase (NEO) or hygromycin phosphotransferase (HYG) are flanked by homologous regions targeting the LdMT or LdRos3 loci, enabling selective disruption through homologous recombination [6].

Complementary approaches involve GFP-tagging for protein localization studies, where the open reading frame of LdMT or LdRos3 is amplified without the stop codon and subcloned into expression vectors like pXG-'GFP+ to generate C-terminal fusion proteins [3]. These constructs can be expressed in various genetic backgrounds to assess trafficking patterns and subcellular localization using fluorescence microscopy, revealing the interdependence of LdMT and LdRos3 for proper plasma membrane targeting [6]. For stable integration, constructs are subcloned into specialized vectors like pIR1SAT that facilitate chromosomal integration, followed by transfection via electroporation (450 V, 500 μF) and selection with appropriate antibiotics (G418 at 200 μg/mL for neomycin resistance or nourseothricin at 50 μg/mL for sat constructs) [3].

Drug Susceptibility Testing

The phenotypic assessment of this compound sensitivity represents a cornerstone methodology for evaluating transporter function, typically performed using dose-response assays with promastigote forms. The standard protocol involves incubating 2 × 10⁶ promastigotes per milliliter with serial dilutions of this compound for 72 hours, after which cell proliferation is quantified using the MTT colorimetric assay [3]. This method relies on the reduction of yellow 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide to purple formazan by metabolically active cells, providing a quantitative measure of viability that correlates with parasite number [3]. The 50% effective concentration (EC₅₀) is then calculated through nonlinear regression analysis of the dose-response curve, defining the drug concentration required for half-maximal inhibition of growth rate.

For more clinically relevant assessments, especially given that this compound primarily targets the intracellular amastigote stage in human infections, macrophage infection models provide crucial supplementary data. These assays involve differentiated THP-1 cells or primary macrophages infected with stationary-phase promastigotes or isolated amastigotes, followed by drug treatment and subsequent quantification of infection rates through microscopic examination or reporter gene assays [4]. The combination of promastigote and amastigote susceptibility testing offers complementary insights, with the former providing reproducibility and scalability for mechanistic studies, while the latter delivers physiological relevance for translational applications. This integrated approach has been instrumental in establishing correlations between transporter expression levels, genetic mutations, and clinical drug efficacy across different Leishmania species [3].

Experimental_Workflow Gene_Cloning Gene Cloning and Vector Construction Transfection Parasite Transfection (Electroporation 450V, 500μF) Gene_Cloning->Transfection Selection Antibiotic Selection (G418 200μg/mL or Nourseothricin 50μg/mL) Transfection->Selection Localization Protein Localization (GFP-tagging and Microscopy) Selection->Localization Uptake [14C]MLF Uptake Assay (2.5μM, 60min, 28°C) Selection->Uptake Susceptibility Drug Susceptibility (MTT assay, 72h treatment) Selection->Susceptibility Lipidomics Lipidomic Analysis (LC-MS/MS) Uptake->Lipidomics Susceptibility->Lipidomics

Diagram 2: Experimental Workflow. The diagram outlines key methodological approaches for studying LdMT function and this compound resistance.

Therapeutic Implications and Future Perspectives

Clinical Resistance Monitoring

The emergence of drug-resistant parasites poses a significant threat to this compound-based chemotherapy, particularly in regions where sequential administration with amphotericin B is being implemented [4]. The demonstration that different mutations in LdMT can confer cross-resistance to both this compound and amphotericin B through distinct mechanisms highlights the potential risk of selecting for multidrug-resistant strains during combination therapies [4]. This concerning observation underscores the critical need for systematic surveillance of resistance emergence in endemic areas, utilizing molecular tools to detect specific LdMT mutations that may serve as early warning markers before clinical treatment failures become widespread.

The species-specific differences in natural this compound susceptibility, particularly the intrinsic resistance observed in L. braziliensis due to low LdRos3 expression, necessitates careful assessment of prevalent Leishmania species before implementing widespread this compound treatment programs [3]. The development of rapid diagnostic tests that can both identify Leishmania species and detect resistance-associated mutations would represent a significant advancement in clinical management, enabling personalized treatment approaches based on the specific infecting strain and its predicted drug sensitivity profile [3]. Such precision medicine approaches could prolong the therapeutic lifespan of this compound by ensuring its judicious application in appropriate clinical contexts, while avoiding use against naturally resistant species or acquired resistant strains where alternative treatments would be more effective.

Structural Biology and Drug Design

Recent advances in structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray free-electron-laser-based serial femtosecond crystallography (SFX), have enabled determination of high-resolution structures for various P-type ATPase complexes [5]. Applying these methodologies to LdMT-LdRos3 could reveal detailed insights into the molecular mechanism of phospholipid translocation and this compound transport, identifying specific residues involved in substrate recognition and binding [5]. Such structural information would be invaluable for rational drug design approaches aimed at developing this compound analogs with improved affinity for the transporter or modified specificity to overcome resistance mutations.

The structural characterization of LdMT in different conformational states (E1, E1P, E2P, E2) could identify intermediate stages susceptible to targeted inhibition by small molecules that trap the transporter in non-functional states [5]. Additionally, understanding the precise molecular interactions between LdMT and LdRos3 at atomic resolution could facilitate development of compounds that disrupt this essential partnership, effectively inhibiting transporter function regardless of specific resistance mutations in the catalytic subunit [6]. These structure-guided approaches represent promising strategies for next-generation antileishmanial drug development that directly target the this compound uptake machinery while circumventing existing resistance mechanisms.

Combination Therapies and Adjuvant Approaches

The demonstration of cross-resistance between this compound and amphotericin B through mutations in LdMT has profound implications for current treatment protocols that utilize sequential or co-administration of these drugs [4]. While such combinations initially showed promise for enhancing efficacy and reducing treatment duration, the risk of selecting for strains resistant to both frontline medications necessitates careful reconsideration of these strategies [4]. Alternative approaches might include combining this compound with drugs having completely distinct mechanisms of action and resistance pathways, such as paromomycin or sitamaquine, to minimize the potential for cross-resistance emergence.

Adjuvant strategies that increase the expression of the LdMT-LdRos3 complex in resistant parasites could potentially resensitize them to this compound, representing a novel approach to combat resistance. Small molecules that enhance transcription or stabilize the mRNA of LdMT or LdRos3 could reverse the low expression phenotypes observed in naturally resistant species like L. braziliensis [3]. Similarly, compounds that improve the folding efficiency or trafficking competency of mutant LdMT proteins might restore functionality in acquired resistance scenarios [6]. These therapeutic approaches, focused on modulating the expression and function of the existing transporter machinery rather than developing completely new drugs, could offer cost-effective solutions particularly valuable in resource-limited settings where leishmaniasis is endemic.

Conclusion

The this compound transporter LdMT and its β-subunit LdRos3 represent a crucial determinant of drug sensitivity in Leishmania parasites, functioning as a P4-type ATPase complex that mediates the translocation of phospholipid-like molecules across the plasma membrane. The structural features and functional mechanisms of this transporter complex have been progressively elucidated through molecular cloning, genetic manipulation, and biochemical characterization, revealing insights that extend beyond parasitology to fundamental eukaryotic membrane biology. The emergence of resistance mutations in LdMT, both in laboratory settings and clinical isolates, underscores the evolutionary adaptability of these parasites and highlights the ongoing challenge of antimicrobial drug development.

References

Mechanism of Action: Disruption of Lipid Raft Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Miltefosine, an alkylphospholipid, integrates into cell membranes and preferentially targets cholesterol-rich lipid rafts. This integration disrupts the platform function of lipid rafts, leading to the dissociation of signaling proteins and the inhibition of key downstream pathways [1] [2].

The following diagram illustrates the core signaling pathways affected by this compound-induced lipid raft disruption:

G This compound This compound LipidRaft Lipid Raft Disruption This compound->LipidRaft AKT AKT Signaling Inhibition LipidRaft->AKT TLR4 TLR4 Signaling Inhibition LipidRaft->TLR4 CHEK1 CHEK1 Gene Transcriptional Inhibition LipidRaft->CHEK1 Apoptosis Increased Apoptosis AKT->Apoptosis Inflammasome Inhibited NLRP3 Inflammasome Assembly TLR4->Inflammasome CellCycle Cell Cycle Checkpoint Failure & Mitotic Catastrophe CHEK1->CellCycle

Summary of this compound's impact on key cellular pathways.

The key mechanistic consequences are:

  • Inhibition of AKT Signaling: Integration into the membrane disrupts lipid raft integrity, leading to reduced phosphorylation of AKT, a crucial pro-survival kinase [2].
  • Transcriptional Inhibition of CHEK1: In colorectal cancer cells, this compound disrupts a lipid raft-dependent signaling axis that transcriptionally regulates Checkpoint Kinase 1 (CHEK1). This reduction forces cancer stem-like cells (CSCs) to bypass DNA damage checkpoints, leading to mitotic catastrophe [1].
  • Immunomodulation via TLR Pathway Inhibition: In immune cells like macrophages, this compound disrupts lipid rafts, reducing cell-surface recruitment of Toll-like Receptor 4 (TLR4). This dampens the downstream signaling that drives pro-inflammatory cytokine production (e.g., pro-IL-1β) and subsequent NLRP3 inflammasome assembly and activation [2].

Quantitative Data on Lipid Raft and Signaling Disruption

The following table summarizes key quantitative findings from experimental studies.

Observed Effect Quantitative Result Experimental Model Citation
Lipid Raft Disruption (via GM1 staining) ~26% decrease in GM1 ganglioside RAW264.7 macrophages [2]
Cell Surface Phosphatidylserine Exposure ~24% increase RAW264.7 macrophages [2]
CHEK1 Inhibition & Cell Death Preferential induction of cell death in CD44high CSCs; abolished tumor-initiating capacity in vivo Colorectal cancer cells & mouse xenograft models [1]
Cholesterol Release ~5.3% increase in ABCA1-mediated release (without apoA1 acceptor) RAW264.7 macrophages [2]
Inhibition of Pro-IL-1β mRNA ~75% reduction post-LPS stimulation RAW264.7 macrophages [2]

Experimental Protocols for Key Findings

The methodologies below are critical for investigating this compound's effects on lipid rafts and signaling.

Evaluating Lipid Raft Integrity

This protocol assesses this compound's membrane-disrupting activity [2].

  • Key Reagents: Alexa Fluor 647-conjugated Cholera Toxin Subunit B (CT-B), which binds to the lipid raft marker GM1.
  • Cell Line: RAW264.7 macrophages (or other relevant cell lines).
  • Treatment: Incubate cells with this compound (e.g., 7.5 µM) for 16 hours.
  • Staining & Analysis:
    • Wash and stain cells with CT-B in PBS with 1% BSA for a brief period on ice.
    • Analyze via flow cytometry to measure fluorescence intensity.
    • A rightward shift in the histogram indicates increased CT-B binding and GM1 presence; a leftward shift confirms lipid raft disruption.
  • Alternative Method: Fluorescent microscopy to visualize the distribution of GM1 on the cell membrane.
Assessing CHEK1 Inhibition and Mitotic Catastrophe in CSCs

This protocol evaluates the mechanism in cancer stem-like cells [1].

  • Key Reagents: Antibodies for CD44, CHEK1, γH2AX (DNA damage marker); cell cycle analysis reagents.
  • Cell Model: Colorectal cancer cell lines (e.g., HCT116) or patient-derived cells.
  • CSC Enrichment: Use fluorescence-activated cell sorting (FACS) to isolate CD44high cells as a CSC-enriched population.
  • Treatment & Analysis:
    • Treat sorted CSCs with this compound.
    • CHEK1 Expression: Analyze CHEK1 mRNA levels by qPCR and protein levels by western blot.
    • Cell Cycle & DNA Damage: Perform cell cycle analysis (e.g., propidium iodide staining) and immunofluorescence for γH2AX to detect DNA damage.
    • Functional Assays: Use extreme limiting dilution analysis (ELDA) in mouse xenograft models to assess the loss of tumor-initiating capacity after treatment.
Measuring Cholesterol Release and Microparticle Formation

This protocol quantifies cholesterol efflux, a functional consequence of membrane disruption [2].

  • Key Reagents: Cholesterol quantification kit (fluorometric or colorimetric), small particle tracking analyzer.
  • Cell Models: RAW264.7 macrophages, HEK293, or BHK cells, with and without stable expression of ABCA1.
  • Treatment & Cholesterol Measurement:
    • Pre-incubate cells with this compound (e.g., 0-7.5 µM) for 4 hours in serum-free media.
    • Collect the media and measure cholesterol content using the kit.
    • Express data as a percentage of total cellular cholesterol released.
  • Microparticle Quantification:
    • Collect media from treated cells and centrifuge to remove cells and debris.
    • Analyze the supernatant with a particle tracking analyzer (e.g., NanoSight) to count and size the released microparticles.

Broader Context and Applications

This compound's lipid raft-targeting action underpins its investigation in multiple disease areas.

  • Anticancer Applications: this compound demonstrates preferential cytotoxicity against colorectal cancer stem-like cells (CSCs) by disrupting the LR/CHEK1 axis, overcoming therapy resistance [1]. It was originally developed and approved as a topical treatment for cutaneous breast cancer metastases (Miltex) [3] [4].
  • Antiparasitic Applications: As the first oral drug for leishmaniasis, this compound integrates into the membranes of Leishmania parasites, which rely on lipid rafts for signaling and membrane integrity. This integration disrupts lipid metabolism and induces apoptosis-like death [5] [6] [7].
  • Immunomodulatory Effects: this compound modulates T-cell function and inhibits mast cell activation, suggesting potential for treating T-cell mediated allergic diseases [8].

The experimental data clearly establishes this compound as a broad-acting lipid raft modulator. Its ability to simultaneously disrupt multiple pro-survival pathways offers a compelling strategy for targeting therapy-resistant cells.

References

Application Notes and Protocols: HPLC-MS/MS Method for Miltefosine Quantification in Human Skin Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Miltefosine is the only oral drug approved for treating various forms of leishmaniasis, a neglected tropical parasitic disease. In its cutaneous manifestations (Cutaneous Leishmaniasis, CL, and Post-Kala-Azar Dermal Leishmaniasis, PKDL), the parasites reside and multiply within the dermis. Therefore, understanding the drug's distribution and concentration at this target site is crucial for optimizing therapeutic regimens [1] [2]. Historically, a significant knowledge gap existed regarding the penetration of antileishmanial drugs into human skin [3].

These Application Notes describe a sensitive, validated, and clinically applied method for quantifying this compound in human skin tissue biopsies using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is essential for conducting target-site pharmacokinetic studies to rationalize and improve this compound-based treatments for dermal leishmaniasis [1] [3] [2].

Method Summary and Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound in skin tissue, from sample collection to data analysis.

G Start Start: Skin Biopsy Collection Step1 Sample Homogenization Overnight Enzymatic Digestion with Collagenase A (37°C) Start->Step1 Step2 Protein Precipitation Step1->Step2 Step3 Solid Phase Extraction (SPE) Phenyl-bonded Phase Step2->Step3 Step4 HPLC Separation Gemini C18 Column Alkaline Eluent Step3->Step4 Step5 MS/MS Detection Positive Ion ESI Quadrupole-Linear Ion Trap Step4->Step5 Step6 Data Analysis Internal Standard Calibration Step5->Step6 End Result: this compound Quantification Step6->End

Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound
  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)
  • Enzyme: Collagenase A
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade)
  • Solid Phase Extraction: Phenyl-bonded SPE cartridges
  • HPLC Column: Gemini C18 (e.g., 150 x 4.6 mm, 5 µm)
Sample Preparation Procedure
  • Skin Tissue Homogenization:

    • Weigh or record the dimensions (e.g., 4-mm punch) of the skin biopsy sample.
    • Add the internal standard solution to the sample.
    • Homogenize the tissue by overnight enzymatic digestion using Collagenase A in a suitable buffer at 37°C [1] [2]. Chemical or enzymatic solubilization is preferred for effective homogenization of the tough skin structure [4].
  • Protein Precipitation:

    • Following enzymatic digestion, perform protein precipitation on the resulting homogenate by adding a suitable organic solvent (e.g., cold acetonitrile or methanol), vortex-mixing, and subsequent centrifugation to pellet the precipitated proteins [1].
  • Solid Phase Extraction (SPE):

    • Load the supernatant from the protein precipitation step onto a pre-conditioned phenyl-bonded SPE cartridge.
    • Wash the cartridge with an appropriate aqueous solution to remove polar impurities.
    • Elute this compound and the internal standard using an organic solvent (e.g., methanol or acetonitrile).
    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection [1] [2].
HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: Gemini C18
    • Mobile Phase: Alkaline eluent (e.g., ammonium hydroxide in water and methanol/acetonitrile)
    • Flow Rate: 0.5 - 1.0 mL/min
    • Injection Volume: 5 - 20 µL
    • Column Temperature: Maintained at ambient or controlled temperature (e.g., 40°C) [1] [2].
  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI)
    • Ionization Mode: Positive ion mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • MS System: Quadrupole-Linear Ion Trap Mass Spectrometer
    • Source Temperature: ~500°C
    • Ion Spray Voltage: ~5500 V (optimize for instrument)
    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard [1] [5].

Method Validation

The developed method was rigorously validated according to international bioanalytical guidelines [6] [7]. The table below summarizes the key validation parameters and their results.

Table 1: Method Validation Parameters and Results

Validation Parameter Result / Specification Description

| Linearity & Range | 4 - 1000 ng/mL r² ≥ 0.9996 | Calibration curves were linear over the specified range [1] [2]. | | Accuracy | Within ±15% (Within ±20% at LLOQ) | The difference between measured and true values was within accepted criteria [1]. | | Precision | ≤15% RSD (≤20% RSD at LLOQ) | Intra- and inter-assay precision met international standards [1]. | | Lower Limit of Quantification (LLOQ) | 4 ng/mL | The lowest concentration that could be reliably measured with stated accuracy and precision [1]. | | Recovery | Comparable for this compound and IS | The efficiency of the sample preparation process was high and consistent [1] [2]. | | Matrix Effect | Not significant | No substantial ion suppression/enhancement from the skin tissue matrix was observed [1] [2]. | | Stability | • Stable during homogenization (37°C, ~16 hrs) • Stable in homogenate (-20°C, ≥10 days) | this compound was stable under all critical sample processing and storage conditions [1] [2]. |

The framework for a comprehensive validation strategy, covering essential characteristics from calibration to quality control, is visualized below.

G Validation Method Validation Framework Calibration Calibration Validation->Calibration QC Quality Control Validation->QC Specificity Specificity Validation->Specificity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Cal1 Linear Range: 4-1000 ng/mL Calibration->Cal1 Cal2 LLOQ: 4 ng/mL Calibration->Cal2 Cal3 Back-calculation: within ±15% Calibration->Cal3 QC1 Accuracy: within ±15% QC->QC1 QC2 Precision: ≤15% RSD QC->QC2

Clinical Application and Pharmacokinetic Insights

This method has been successfully applied in clinical studies to measure this compound concentrations in skin biopsies from Post-Kala-Azar Dermal Leishmaniasis (PKDL) patients [1] [3].

A key study involving 52 PKDL patients treated with a combination of liposomal amphotericin B and this compound (allometric dosing for 21 days) revealed critical findings [3]:

  • High Skin Exposure: The median this compound concentration in skin on day 22 was 43.73 µg/g.
  • Favorable Skin-to-Plasma Ratio: The median individual skin-to-plasma concentration ratio was 1.19, demonstrating effective penetration and distribution into the target tissue.
  • Target Attainment: In 87% of patients (45/52), the skin exposure exceeded the suggested therapeutic target (EC~90~) of 10.6 µg/mL.
  • Prolonged Skin Retention: Physiologically-based pharmacokinetic (PBPK) modeling indicated a significantly longer residence time in the skin compared to plasma (Mean Residence Time of 604 hours vs. 266 hours) [3].

Table 2: Representative this compound Concentrations in PKDL Patients (Day 22)

Matrix Median Concentration Interquartile Range (IQR)
Skin Tissue 43.73 µg/g 21.94 - 60.65 µg/g
Plasma 33.29 µg/mL 25.90 - 42.58 µg/mL

These findings provide the first direct evidence of substantial this compound exposure and prolonged retention in human skin, strongly supporting its use in the treatment of cutaneous manifestations of leishmaniasis [3].

Troubleshooting and Best Practices

  • Homogenization Efficiency: The extent of skin homogenization is critical for accurate quantification. Enzymatic digestion with collagenase is highly effective for breaking down the dense dermal matrix [4].
  • Matrix Effects: Although no significant matrix effect was reported, it is good practice to continuously monitor for ion suppression/enhancement by injecting post-column infused analyte during matrix sample analysis [6] [7].
  • Calibration: Implement a conclusive calibration policy, such as using a full calibration curve with at least 5 non-zero matrix-matched calibrators in each run, with acceptance criteria for back-calculated concentrations (typically within ±15%) [7].
  • Stability: Adhere to validated stability conditions. Process samples promptly and ensure homogenates are stored at -20°C or below if not analyzed immediately [1] [2].

Conclusion

The HPLC-MS/MS method detailed here provides a robust, sensitive, and fully validated framework for quantifying this compound in human skin tissue. Its successful application in clinical studies has yielded invaluable pharmacokinetic data, confirming effective drug delivery to the primary site of infection in dermal leishmaniasis. This protocol is a vital tool for researchers and drug development professionals aiming to optimize this compound-containing regimens and improve patient outcomes.

References

Comprehensive Application Notes and Protocols: Miltefosine for Canine Visceral Leishmaniasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Introduction

Miltefosine (hexadecylphosphocholine) represents a significant advancement in the therapeutic management of canine visceral leishmaniasis (CVL), a serious zoonotic disease caused by the protozoan parasite Leishmania infantum. Originally developed as an antineoplastic agent, this compound was repurposed as an antiparasitic drug when its potent antileishmanial properties were discovered. It holds the distinction of being the first oral treatment approved for leishmaniasis in both humans and dogs, addressing a critical need for less toxic and more easily administrable alternatives to parenteral antimonial compounds. In 2016, the Brazilian Ministry of Agriculture, Livestock and Food Supply approved this compound specifically for veterinary use, providing the first legal alternative to euthanasia for infected dogs in this endemic country.

The epidemiological significance of CVL control stems from the central role dogs play as primary reservoir hosts in the urban transmission cycle of L. infantum. Canine infections typically precede human cases, making effective canine treatment an important One Health intervention. This compound has demonstrated the capacity to reduce parasitic loads in infected dogs, thereby potentially decreasing transmission to sandfly vectors and subsequently to humans. Its oral administration route and favorable safety profile, particularly its minimal nephrotoxicity compared to antimonial compounds, have positioned this compound as a valuable therapeutic option in veterinary practice for managing this complex disease.

Mechanism of Action

Multimodal Antileishmanial Activity

This compound exerts its antileishmanial effects through multiple complementary mechanisms that target both the parasite and host-parasite interactions:

  • Calcium homeostasis disruption: this compound disrupts intracellular Ca²⁺ signaling by affecting key parasite organelles, including the giant mitochondrion and acidocalcisomes, both crucial for Ca²⁺ regulation in trypanosomatids. This disruption leads to mitochondrial dysfunction and apoptosis-like cell death. [1]
  • Membrane synthesis inhibition: The drug inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for parasite survival and virulence. Additionally, it interferes with the synthesis of parasite-specific phospholipases and protein kinase C. [2] [3]
  • Immunomodulatory effects: this compound promotes an IL-12-dependent T-helper 1 (Th1) response, increasing IFNγ production that stimulates macrophage leishmanicidal activity through enhanced reactive oxygen species and nitric oxide production. [4]
Signaling Pathway Diagram

The following diagram illustrates the multimodal mechanism of action of this compound against Leishmania infantum:

G cluster_parasite Parasite-Directed Effects cluster_host Host-Directed Effects This compound This compound Ca_disruption Disruption of Ca²⁺ homeostasis This compound->Ca_disruption Membrane_disruption Membrane synthesis disruption This compound->Membrane_disruption Immunomodulation Immunomodulation This compound->Immunomodulation Mitochondrial_dysfunction Mitochondrial dysfunction Ca_disruption->Mitochondrial_dysfunction Apoptosis Apoptosis-like cell death Mitochondrial_dysfunction->Apoptosis Outcome Parasite clearance and clinical improvement Apoptosis->Outcome GPI_anchor_inhibition GPI anchor inhibition Membrane_disruption->GPI_anchor_inhibition GPI_anchor_inhibition->Outcome Th1_response Enhanced Th1 response Immunomodulation->Th1_response IFNγ_production Increased IFNγ production Th1_response->IFNγ_production Macrophage_activation Macrophage activation IFNγ_production->Macrophage_activation Macrophage_activation->Outcome

Treatment Protocols and Regimens

Monotherapy and Combination Approaches

This compound monotherapy consists of oral administration at 2 mg/kg/day for 28 days. However, current clinical evidence strongly supports combination therapies to enhance efficacy and reduce relapse rates. The most validated combination pairs this compound with allopurinol (10 mg/kg BID), a purine analog that exhibits leishmaniostatic activity by incorporating into parasite RNA and disrupting protein synthesis. [5] [4] [6]

  • This compound + Allopurinol (28 days): This short-course combination therapy has demonstrated significant clinical improvement, with studies reporting 83-94% of dogs showing reduced clinical scores and parasitic loads. However, long-term outcomes may be suboptimal, with some dogs experiencing worsened clinical staging by 12 months post-treatment. [6]
  • This compound (28 days) + Extended Allopurinol (6-12 months): This extended protocol provides superior long-term disease control. Research has demonstrated that dogs receiving extended allopurinol maintenance showed improved clinical staging at 12 months compared to their initial presentation, with significant reductions in Leishmania DNA detection in skin and bone marrow. [6]
Quantitative Efficacy Data

Table 1: Summary of this compound Treatment Efficacy Outcomes from Clinical Studies

Study Population Treatment Protocol Clinical Improvement Rate Parasite Load Reduction Relapse Rate Reference
21 dogs, Brazil This compound-based combinations Significant improvement (p<0.05) Significant decrease in skin parasite load (qPCR) Higher in monotherapy [2]
173 dogs, Italy MIL-AL (28 days + variable AL) 98% clinical improvement, 88% recovery Reduced ELISA levels in 100% 30 dogs over 5.4 years [5]
35 dogs, Brazil This compound monotherapy (28 days) 94.2% reduction in clinical scores 98.7% reduction by qPCR 25.8% remained infectious [3]
30 dogs, Brazil MIL-AL (28 days) vs extended AL G2 (extended) improved staging Reduced detection in skin/bone marrow G1 (short-course) worsened [6]

Table 2: Long-term Follow-up of this compound-Allopurinol Combination Therapy (n=173 dogs)

Parameter After First Treatment After Subsequent Treatments Time Frame
Clinical Improvement 98% of dogs Reduced efficacy 3.0 ± 4.9 months
Clinical Recovery 88% of dogs N/A 16.7 ± 13.5 months
Serological Response 100% decreased ELISA levels Similar trend 2.6 ± 1.6 months
Relapse Requirement 30 dogs (17.3%) required retreatment 2-3 dogs needed 3-5 treatments 27.2 ± 18.3 months between treatments
Adverse Effects 5 dogs (2.9%) with GI effects Transient and slight During treatment period

Efficacy Assessment Parameters

Clinical Evaluation and Scoring

Comprehensive clinical scoring systems are essential for objective assessment of treatment response. The recommended approach involves:

  • Systematic physical examination documenting the presence and severity of hallmark signs of CVL: lymphadenopathy, dermatological manifestations (ulcerative, exfoliative, or nodular lesions), ocular lesions (conjunctivitis, uveitis), musculoskeletal abnormalities (muscle atrophy, lameness), onychogryphosis, and splenomegaly. [2] [3]
  • Staging according to standardized protocols such as the Brasileish system (2018) which categorizes disease severity based on clinical signs, serological titers, and laboratory abnormalities. Each clinical parameter should be scored on a scale of 0-3 based on severity, with the sum providing a quantitative measure for monitoring treatment response. [6]
  • Regular reassessment intervals at diagnosis (T0), immediately post-treatment (T1), and at 6-month intervals for long-term monitoring (T2, T3). Research demonstrates that the most significant clinical improvements are typically observed within 3-4 months after initiating this compound-allopurinol combination therapy. [5]
Parasitological and Molecular Assessment

Quantitative PCR (qPCR) provides the most sensitive method for assessing parasitic load and treatment response:

  • Sample collection: Skin biopsies (from the abdominal region) and bone marrow aspirates are optimal sampling sites for parasitic load monitoring. Popliteal lymph node aspirates also provide reliable material for parasitological examination. [2] [6]
  • DNA extraction and amplification: Utilize commercially available kits (e.g., Puregene Cell and Tissue Kit, PureLink Genomic DNA Mini Kit) following manufacturer protocols. Target multi-copy genes such as kinetoplast DNA (kDNA) for highest sensitivity, with SYBR Green or TaqMan probe-based detection systems. [2] [3]
  • Parasite quantification: Express results as parasite equivalents/mL based on standard curves generated from known parasite concentrations. Successful treatment response typically demonstrates 1-2 log reduction in parasitic load post-treatment. [3]
Laboratory Monitoring

Routine hematological and biochemical parameters provide critical safety and efficacy information:

  • Renal function: Serum creatinine and urea monitoring is essential, though this compound demonstrates minimal nephrotoxicity compared to antimonial compounds. [5] [4]
  • Serological profiling: Total protein, albumin, globulin fractions, and albumin/globulin ratio. Many dogs with CVL exhibit hyperglobulinemia and hypoalbuminemia that normalize with successful treatment. [5] [6]
  • Inflammatory markers: Complete blood count with differential to monitor anemia, thrombocytopenia, and leukocyte patterns. Proteinuria assessment via urine protein:creatinine ratio is recommended. [5]

Detailed Experimental Protocols

Xenodiagnosis for Infectivity Assessment

Xenodiagnosis evaluates the potential of treated dogs to transmit L. infantum to sandfly vectors:

  • Sandfly colony maintenance: Maintain laboratory-bred sandflies (Lutzomyia longipalpis or appropriate local vectors) at 26±1°C and 80±10% relative humidity with 12-hour light/dark cycles using a sugar solution diet. [3]
  • Blood feeding procedure: Prior to feeding, deprive female sandflies (5-8 days old) of sugar for 24 hours. Allow sandflies to feed directly on sedated dogs or through artificial membranes containing dog blood. Include control groups fed on uninfected dogs. [3]
  • Parasite detection in sandflies: Maintain fed sandflies for 5-7 days post-feeding. Dissect midguts and examine for promastigotes by microscopy or PCR. Calculate infection rates (percentage of infected flies) and intensity (number of parasites per infected fly). [3]
  • Interpretation: Successful treatment should significantly reduce or eliminate sandfly infectivity. One study reported that 74.2% of this compound-treated dogs became non-infectious to sandflies following treatment. [3]
Histopathological Evaluation Protocol

Skin biopsy histopathology provides structural and inflammatory context to complement molecular methods:

  • Sample collection: Obtain 6-mm punch biopsies from abdominal skin under local anesthesia. Include both affected and apparently normal skin regions. [2]
  • Processing and staining: Fix samples in 10% neutral buffered formalin for 24-48 hours, process through graded alcohols, embed in paraffin, section at 4-5μm, and stain with hematoxylin and eosin (H&E). Giemsa staining can help visualize amastigotes. [2]
  • Histopathological scoring: Evaluate and score (0-3+) for: intensity and pattern of inflammatory infiltrate (typically granulomatous or histiocytic), presence and number of amastigotes within macrophages, and other pathological changes (epidermal atrophy, ulceration, follicular involvement). [2]
  • Correlation with clinical status: Document the correlation between reduced inflammatory scores and clinical improvement post-treatment. Studies demonstrate this compound significantly reduces both inflammatory infiltrate and amastigote numbers in skin lesions. [2]
Experimental Workflow Diagram

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound treatment efficacy in canine visceral leishmaniasis:

G cluster_diagnosis Pre-treatment Assessment (T0) cluster_treatment Treatment Phase cluster_monitoring Efficacy Assessment cluster_timepoints Assessment Time Points Clinical_eval Clinical evaluation & scoring MIL This compound 2mg/kg/day Clinical_eval->MIL Sampling Sample collection PCR qPCR parasite load Sampling->PCR Histopathology Histopathological evaluation Sampling->Histopathology Serology Serological testing Lab_testing Laboratory parameters Combo Combination therapy (28 days) MIL->Combo AL Allopurinol 10mg/kg BID AL->Combo Extended Extended allopurinol (2-12 months) Combo->Extended T1 T1: Post-treatment (1 month) Combo->T1 Xenodiagnosis Xenodiagnosis Clinical_monitoring Clinical monitoring T1->PCR T1->Clinical_monitoring T2 T2: Medium-term (6 months) T1->T2 T2->Histopathology T2->Xenodiagnosis T3 T3: Long-term (12+ months) T2->T3 T3->PCR T3->Clinical_monitoring

Safety and Tolerability Profile

Adverse Effect Management

This compound demonstrates a favorable safety profile in canine patients, with most adverse effects being mild and transient:

  • Gastrointestinal effects: Vomiting, diarrhea, and anorexia occur in a minority of dogs (approximately 2.9% in one large study). These effects are typically manageable with antiemetics and usually don't require treatment discontinuation. Administering this compound with food can reduce gastric irritation. [5] [4]
  • Hematological changes: Mild decreases in hematocrit and white blood cell counts have been reported but are generally not clinically significant. [4]
  • Renal safety: Unlike antimonial compounds, this compound demonstrates minimal nephrotoxicity, making it particularly suitable for dogs with pre-existing renal impairment. [4]
  • Reproductive toxicity: Based on human data and animal models, this compound is potentially teratogenic and should not be administered to pregnant bitches. Effects on male and female fertility have been reported in preclinical studies. [4]
Contraindications and Precautions
  • Absolute contraindications: Pregnancy, breeding animals, known hypersensitivity to this compound.
  • Relative precautions: Severe hepatic impairment, concurrent administration of other nephrotoxic drugs (despite this compound's low nephrotoxicity potential).
  • Monitoring recommendations: Baseline hematological and biochemical profiling before treatment initiation, with periodic reassessment during extended therapy. [5] [6]

Conclusion and Future Perspectives

This compound represents a significant therapeutic advance in the management of canine visceral leishmaniasis, offering an oral treatment option with demonstrated efficacy in reducing clinical signs, parasitic loads, and potential transmission to sandfly vectors. The optimal therapeutic strategy employs this compound in combination with allopurinol, typically followed by extended allopurinol maintenance therapy to sustain clinical remission and minimize relapse rates.

Future research directions should focus on: (1) optimizing combination regimens with immunomodulatory agents to enhance treatment efficacy; (2) developing standardized molecular protocols for monitoring parasitic load in clinical settings; (3) establishing evidence-based guidelines for treatment of subclinical infections; and (4) implementing systematic resistance monitoring programs as this compound use expands in endemic areas. The integration of this compound-based treatment into comprehensive control programs, incorporating vector control measures and vaccination where available, offers promise for reducing the burden of this zoonotic disease in both canine and human populations.

References

Comprehensive Application Notes and Protocols: Miltefosine-Allopurinol Combination Therapy for Canine Leishmaniosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Canine leishmaniosis (CanL), caused by the protozoan parasite Leishmania infantum, represents a significant global zoonotic health challenge with endemic status in over 70 countries worldwide. The miltefosine-allopurinol (MIL-AL) combination therapy has emerged as a cornerstone treatment protocol, particularly valued for its oral administration route and documented low impact on renal function. This compound, initially developed as an anti-tumor agent, exhibits potent leishmanicidal activity through multiple mechanisms: inhibition of glycosyl phosphatidyl inositol (GPI) receptor biosynthesis (a key molecule for Leishmania intracellular survival), disruption of parasite-specific phospholipase and protein kinase C synthesis, and induction of apoptotic parasite death [1]. Allopurinol, a purine analog, functions primarily as a leishmaniostatic agent by incorporating into parasite RNA, thereby inhibiting protein synthesis and parasite replication through fraudulent nucleotide incorporation [2] [3].

The synergistic combination of these mechanisms delivers a dual attack on the parasite, simultaneously eliminating existing parasites while inhibiting new parasite multiplication. This therapeutic approach has demonstrated significant clinical efficacy, with one long-term study following 173 dogs over an average of 5.4 years (range: 3.2-9 years) reporting that 98% of treated animals experienced clinical improvement, while 88% achieved full clinical recovery within approximately 17 months [1] [4]. The immunological basis for this clinical success appears rooted in the therapy's ability to sustain a pro-inflammatory immune environment characterized by upregulated IFN-γ expression across peripheral blood, lymph nodes, and bone marrow tissues, creating conditions unfavorable for parasite survival [2] [3] [5].

Therapeutic Protocols and Clinical Applications

Standard Dosing and Administration Protocols

Table 1: Standard this compound-Allopurinol Combination Therapy Protocol

Component Dosage Frequency Duration Administration
This compound 2 mg/kg Once daily 28 consecutive days Oral, with food
Allopurinol 10 mg/kg Twice daily 2-12 months Oral, independent of feeding

The MIL-AL combination therapy represents a versatile treatment option applicable across various clinical stages of CanL. Treatment initiation should be preceded by comprehensive diagnostic confirmation including clinical examination, serological testing (preferably quantitative ELISA or IFAT), and clinicopathological assessment (complete blood count, biochemical profile, urinalysis) [1] [6]. The treatment duration for allopurinol requires particular attention, typically continuing for several months beyond clinical resolution, with decisions regarding therapy length guided by regular monitoring of clinical signs, serological titers, and parasite load assessments [1] [7].

For complicated cases involving renal impairment (proteinuria or mild azotemia) or hepatic involvement, the MIL-AL protocol offers significant advantages due to this compound's favorable renal safety profile and predominantly non-hepatic metabolism [1] [8]. A preliminary safety study conducted on healthy beagles confirmed the excellent safety profile of this combination, with only minor, self-limiting gastrointestinal effects (bile-tinged vomit in 3/6 dogs, loose feces in 2/6 dogs) observed and no significant alterations in hematological or biochemical parameters [8]. For dogs experiencing gastrointestinal intolerance with the standard protocol, an alternative dosing regimen (1.2 mg/kg for 5 days followed by 2.5 mg/kg for 25 days) has demonstrated improved digestive tolerance while maintaining therapeutic efficacy [7].

Clinical Efficacy and Long-Term Outcomes

Table 2: Clinical Efficacy Outcomes of MIL-AL Therapy (Long-Term Study, n=173)

Efficacy Parameter Response Rate Timeframe (Mean ± SD) Additional Notes
Clinical Improvement 98% (170/173) 3.0 ± 4.9 months Defined as ≥50% reduction in clinical score
Clinical Recovery 88% (152/173) 16.7 ± 13.5 months Complete resolution of clinical signs
Serological Response 100% (173/173) 2.6 ± 1.6 months Decreased ELISA levels
Relapse Incidence 17.3% (30/173) 27.2 ± 18.3 months Mean time between first and second treatment
Relapse-Free Period 82.7% (143/173) 90.4 ± 2.5 months After single treatment course

The long-term therapeutic efficacy of MIL-AL combination therapy has been substantiated by multiple clinical studies. In the large retrospective evaluation, the majority of dogs maintained extended clinical remission, with only 30 of 173 dogs requiring retreatment during the observation period [1] [4]. Notably, the clinical stabilization of affected dogs does not occur immediately following treatment initiation, potentially reflecting the particular pharmacokinetic properties of this compound, which include slow accumulation and extended tissue distribution [1]. Comparative studies between MIL-AL and meglumine antimoniate-allopurinol combinations have demonstrated comparable clinical effectiveness, with both protocols promoting remission of clinical signs, normalization of hematological and biochemical parameters, reduction in antileishmanial antibody titers, and establishment of pro-inflammatory immune environments conducive to parasite control [2] [3].

The immunological impact of MIL-AL therapy extends beyond parasite elimination to modulation of host immune responses. Studies evaluating cytokine profiles in treated dogs have revealed a consistent pattern of IFN-γ upregulation across multiple tissues (peripheral blood, lymph nodes, and bone marrow), indicating sustained activation of cell-mediated immunity, which is crucial for long-term parasite control [2] [3] [5]. This immunological environment appears less pronounced in monotherapy protocols, underscoring the immunological advantages of the combination approach [9].

Safety Profile and Adverse Effect Management

The favorable safety profile of MIL-AL combination therapy represents one of its most significant clinical advantages. Gastrointestinal manifestations constitute the most frequently reported adverse effects, typically presenting as mild, self-limiting vomiting or diarrhea that often resolves without intervention within several days of treatment initiation [1] [8] [7]. The incidence of these gastrointestinal effects shows considerable variation across studies, ranging from 11.7% to 100% of treated dogs, with the higher percentages typically observed in studies employing elevated this compound dosing regimens [7].

The renal safety profile of this compound deserves particular emphasis, especially when compared to meglumine antimoniate. Studies specifically evaluating renal impact have demonstrated that this compound treatment produces significantly less effect on renal function parameters and urinary protein loss, making it particularly suitable for dogs presenting with pre-existing proteinuria or mild renal insufficiency [1] [7]. This renal sparing effect assumes critical importance given the strong predilection of L. infantum for renal tissue and the frequency of renal involvement as a primary cause of mortality in advanced CanL cases.

Hepatic safety has been confirmed through multiple studies documenting minimal alterations in liver enzyme profiles (ALT, AST, ALP) during and following treatment courses [8] [7]. The modified dosing protocol (initial lower dose escalation) has demonstrated particular utility in managing gastrointestinal intolerance while maintaining therapeutic efficacy, offering clinicians a valuable strategy for dogs exhibiting sensitivity to standard this compound dosing [7].

Drug Resistance and Parasite Dynamics

Emerging concerns regarding drug resistance development following MIL-AL therapy warrant careful consideration in protocol design and implementation. A compelling case study documented progressive increases in this compound resistance in L. infantum isolates obtained from a treated dog, with the half maximal inhibitory concentration (IC50) values rising from 21.71 μM pretreatment to 26.09 μM after one treatment course and 37.63 μM after two courses [10]. Perhaps more concerningly, this study also revealed evidence of cross-resistance development to amphotericin B, with IC50 values increasing from 0.17 μM to 0.30 μM over the same treatment courses, though no significant resistance to meglumine antimoniate was observed [10].

The parasite fitness dynamics associated with resistance development present additional challenges, as drug-resistant parasites demonstrated enhanced metacyclogenesis rates (transformative capability to infectious metacyclic promastigotes), potentially increasing transmission potential despite treatment [10]. These findings highlight the critical importance of judicious treatment application and comprehensive monitoring protocols that include not only clinical and serological parameters but also periodic assessment of parasite load when possible.

To mitigate resistance development, current guidelines recommend alternating anti-leishmanial drugs for treatment of relapses rather than repeatedly employing the same therapeutic class [1] [10]. This approach becomes particularly relevant considering that the efficacy of MIL-AL appears to diminish in dogs requiring multiple treatments, with one study reporting extended times to clinical improvement following second treatments (8.6±12.6 months versus 3.0±4.9 months after initial therapy) [1].

Experimental Protocols and Methodologies

Drug Susceptibility Testing Protocol

In vitro assessment of drug susceptibility provides critical data for monitoring resistance development and evaluating therapeutic efficacy. The MTT colorimetric assay represents a standardized approach for determining half maximal inhibitory concentration (IC50) values against promastigote forms of Leishmania isolates [10].

Protocol Steps:

  • Parasite culture: Maintain promastigotes of Leishmania isolates in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
  • Drug preparation: Prepare serial dilutions of this compound (0-50 μM), amphotericin B (0-5 μM), and meglumine antimoniate (0-500 μM) in culture medium.
  • Inoculation: Seed 96-well plates with 1×10⁶ parasites/mL in 100 μL volumes per well.
  • Incubation: Maintain plates at 26°C for 72 hours.
  • Viability assessment: Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Solubilization: Add 100 μL of 10% SDS-0.01M HCl to each well and incubate overnight.
  • Absorbance measurement: Read optical density at 540-570 nm using a microplate reader.
  • IC50 calculation: Determine drug concentrations that inhibit parasite growth by 50% compared to untreated controls using appropriate statistical software.

For intracellular amastigote susceptibility testing, the following protocol is recommended [10]:

  • Host cell preparation: Differentiate THP-1 human monocytic cells in 96-well plates using 200 nM PMA for 96 hours.
  • Infection: Inoculate differentiated macrophages with stationary-phase promastigotes at a 10:1 parasite-to-cell ratio.
  • Drug exposure: Apply drug concentrations and incubate for 48 hours at 37°C in 5% CO₂.
  • Fixation and staining: Fix cells with methanol and stain with DAPI.
  • Assessment: Count intracellular amastigotes in 100 random cells per well using fluorescence microscopy.
  • Calculation: Determine percentage inhibition relative to untreated controls and calculate IC50 values.

G cluster_parasite Parasite Preparation cluster_drug Drug Preparation cluster_assay Viability Assessment start Start Drug Susceptibility Testing p1 Culture Promastigotes in Schneider Medium start->p1 p2 Adjust to 1×10⁶ parasites/mL p1->p2 p3 Seed 96-well Plates (100 μL/well) p2->p3 d1 Prepare Serial Dilutions of Antileishmanial Drugs p3->d1 d2 Add to Parasite Cultures in Triplicate d1->d2 a1 Incubate 72h at 26°C d2->a1 a2 Add MTT Solution (5 mg/mL) a1->a2 a3 Incubate 4h a2->a3 a4 Add SDS-HCl Solution a3->a4 a5 Incubate Overnight a4->a5 a6 Measure Absorbance at 540-570 nm a5->a6 calc Calculate IC50 Values a6->calc end Analysis Complete calc->end

Figure 1: Workflow for Drug Susceptibility Testing Using MTT Assay

Immune Response Monitoring Protocol

Evaluation of cytokine profiles provides valuable insights into the immunological mechanisms underlying treatment efficacy and clinical recovery. Quantitative PCR assessment of cytokine gene expression in multiple tissues offers a comprehensive approach to immune monitoring [2] [3] [5].

Sample Collection Protocol:

  • Tissue sampling: Collect peripheral blood, popliteal lymph node, and bone marrow samples pretreatment (T0) and at 1 (T1), 2 (T2), and 3 (T3) months post-treatment initiation.
  • RNA extraction: Isolate total RNA using appropriate extraction kits with DNase treatment to remove genomic DNA contamination.
  • cDNA synthesis: Reverse transcribe 1 μg RNA using reverse transcriptase with random hexamers.
  • qPCR amplification: Perform quantitative PCR using species-specific primers for IL-2, IL-4, IL-5, IL-10, IL-12, TNF-α, TGF-β, and IFN-γ.
  • Normalization: Use reference genes (GAPDH, β-actin) for normalization of expression data.
  • Analysis: Calculate fold-change in expression using the 2^(-ΔΔCt) method relative to healthy control dogs.

Table 3: Monitoring Schedule for MIL-AL Therapy Efficacy Assessment

Parameter Baseline 1 Month 2 Months 3 Months 6 Months Annually
Clinical Score
Body Weight
Serology (IFAT/ELISA) -
CBC/Biochemistry
Urinalysis (UPC)
Parasite Load (qPCR) - - Optional Optional
Cytokine Profile Optional Optional Optional Optional - -

Conclusion and Future Directions

The MIL-AL combination therapy represents a scientifically validated and clinically effective protocol for the management of canine leishmaniosis, offering the practical advantage of oral administration alongside a favorable safety profile, particularly in dogs with renal compromise. The extensive long-term follow-up data now available provides clinicians with robust evidence regarding expected treatment outcomes, including the likelihood of extended clinical remission in most patients (mean relapse-free period >7 years) and appropriate management strategies for the minority experiencing disease recurrence [1] [4].

Future research directions should prioritize optimization of dosing regimens to further enhance tolerance while maintaining efficacy, with preliminary studies on modified dosing protocols showing promising results [7]. Additionally, the concerning reports of emerging drug resistance and cross-resistance patterns underscore the critical need for prudent antimicrobial stewardship and continued surveillance of parasite susceptibility patterns in endemic regions [10]. The development of standardized resistance monitoring protocols incorporating both clinical and parasitological parameters will be essential for preserving the long-term efficacy of this valuable therapeutic combination.

The immunomodulatory dimensions of MIL-AL therapy, particularly its capacity to sustain pro-inflammatory environments across multiple tissue compartments, offer intriguing insights into the extended clinical benefits observed in treated dogs [2] [3] [5]. Further exploration of these immunological mechanisms may reveal opportunities for complementary interventions that enhance host protective immunity while reducing parasite dependency, potentially decreasing selection pressure for drug resistance development.

References

Comprehensive Application Notes & Protocols: Validating Miltefosine Analytical Methods in Human Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Miltefosine is the only oral drug approved for treating various forms of leishmaniasis, a neglected parasitic disease. In cutaneous leishmaniasis and post-kala-azar dermal leishmaniasis, Leishmania parasites reside and multiply specifically within the dermis of the skin. Since the drug is orally administered but must reach cutaneous tissue sites to exert its therapeutic effect, understanding its target-site pharmacokinetics is essential for optimizing dosing regimens and improving treatment outcomes. This necessitates reliable bioanalytical methods capable of accurately quantifying this compound concentrations in human tissues, particularly skin [1] [2].

This document provides detailed application notes and protocols for two validated methods: one for quantifying this compound in human skin tissue using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), and another utilizing dried blood spot (DBS) sampling as a practical alternative to plasma sampling for pharmacokinetic studies. The skin tissue method addresses the critical need for target-site drug quantification, enabling researchers to correlate drug concentrations at the infection site with therapeutic efficacy. The DBS method offers a minimally invasive sampling approach that simplifies logistics for studies conducted in remote regions where leishmaniasis is endemic, as it eliminates the need for cold storage and complex sample processing [1] [3].

Method 1: HPLC-MS/MS Quantification of this compound in Human Skin Tissue

Experimental Protocol
2.1.1 Sample Collection and Homogenization
  • Biopsy Collection: Obtain 4-mm human skin punch biopsies from patients undergoing this compound treatment [1] [2].
  • Enzymatic Homogenization: Homogenize skin tissues overnight (approximately 16 hours) using enzymatic digestion with collagenase A at 37°C. This process effectively breaks down the skin matrix without compromising this compound stability [1] [2] [4].
2.1.2 Sample Preparation and Extraction
  • Protein Precipitation: Following homogenization, subject the skin homogenates to protein precipitation to remove interfering proteins [1] [4].
  • Solid Phase Extraction (SPE): Further clean up the samples using phenyl-bonded solid phase extraction to isolate this compound from remaining matrix components [1] [2].
  • Internal Standard: Use deuterated this compound (this compound-D4) as an internal standard throughout the extraction process to correct for procedural losses and variability [1] [3].
2.1.3 HPLC-MS/MS Analysis
  • Chromatographic Column: Inject final extracts onto a Gemini C18 column for separation [1] [2] [3].
  • Mobile Phase: Use an alkaline eluent (10 mM ammonia in 95% methanol) under isocratic conditions at a flow rate of 0.3 mL/min [3].
  • Detection: Perform detection using positive ion electrospray ionization followed by a quadrupole-linear ion trap mass spectrometer [1] [4].
  • Analysis Duration: The total run time is approximately 4.5 minutes per sample [3].

The following diagram illustrates the complete experimental workflow for the skin tissue method:

G Start Start with 4-mm Skin Biopsy Homogenization Enzymatic Homogenization with Collagenase A (37°C, 16 hours) Start->Homogenization IS Add Internal Standard (this compound-D4) Homogenization->IS Prep1 Protein Precipitation Prep2 Phenyl-Bonded Solid Phase Extraction Prep1->Prep2 HPLC HPLC Separation Gemini C18 Column Alkaline Eluent Prep2->HPLC IS->Prep1 MS MS/MS Detection Positive Ion ESI Quadrupole-Linear Ion Trap HPLC->MS Result Quantification Complete MS->Result

Method Validation Summary

The HPLC-MS/MS method for this compound quantification in human skin tissue was rigorously validated according to internationally accepted criteria [1] [2]. The table below summarizes the key validation parameters and their results:

Validation Parameter Result Acceptance Criteria
Linear Range 4–1000 ng/mL -
Correlation Coefficient (r²) ≥0.9996 -
Intra-/Inter-assay Accuracy Within ±15% (±20% at LLOQ) Within ±15% (±20% at LLOQ)
Intra-/Inter-assay Precision ≤15% (≤20% at LLOQ) ≤15% (≤20% at LLOQ)
Matrix Effect Not significant -
Recovery Comparable to internal standard -
Stability during Homogenization Stable (37°C, ~16 h) -
Stability after Homogenization ≥10 days at -20°C -

The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 4 ng/mL, sufficient to detect this compound in skin biopsies from patients treated with the drug. The absence of significant matrix effects from human skin tissue and consistent recovery rates indicate the robustness of the sample preparation procedure. Stability testing confirmed that this compound remains intact under the homogenization conditions and during storage at -20°C for at least 10 days after homogenization, ensuring sample integrity throughout the analytical process [1] [2] [4].

Method 2: Dried Blood Spot (DBS) Sampling for this compound Quantification

Experimental Protocol
3.1.1 Sample Collection
  • Blood Spot Collection: Collect capillary blood via finger prick and spot 10-30 μL onto Whatman 903 protein saver cards [3].
  • Drying Process: Air dry spots for at least 3 hours at room temperature (no difference observed compared to overnight drying) [3].
3.1.2 Sample Preparation and Extraction
  • Punching: Punch a 3.0-mm disc from the center of the DBS using a Harris micropunch [3].
  • Prevention of Carryover: Punch an unspotted filter after each sample to prevent spot-to-spot carryover [3].
  • Extraction: Transfer the punch to a 1.5-mL Eppendorf tube and add 150 μL of extraction solution (20 ng/mL this compound-D4 in methanol) [3].
  • Extraction Process: Mix for 10 seconds, sonicate for 30 minutes, then mix again for 30 seconds [3].
  • Analysis: Transfer the final extract to an autosampler vial and inject 10 μL onto the HPLC column [3].
3.1.3 HPLC-MS/MS Analysis

The chromatographic and detection conditions are similar to the skin tissue method, utilizing the same Gemini C18 column with isocratic elution and MS/MS detection [3].

Method Validation Summary

The DBS method was validated over a clinically relevant calibration range of 10–2000 ng/mL, with accuracy and precision well within acceptable limits [3]. The following table summarizes the key validation findings:

Validation Parameter Result Acceptance Criteria
Linear Range 10–2000 ng/mL -
Accuracy Within ±11.2% Within ±15% (±20% at LLOQ)
Precision ≤7.0% (≤19.1% at LLOQ) ≤15% (±20% at LLOQ)
Blood Spot Volume 10–30 μL (accurate & precise) -
Hematocrit Effect Linear effect observed (20–35%) -
Stability ≥162 days at 37°C -
Recovery >97% -

The method demonstrated exceptional stability, with DBS samples remaining stable for at least 162 days at 37°C, facilitating storage and transportation without cold chain requirements. While a linear effect of hematocrit (Ht) levels (20–35%) on this compound quantification was observed, clinical validation using paired DBS and plasma samples from 16 VL patients showed excellent correlation (Pearson's r = 0.946) with a median DBS/plasma ratio of 0.99. This supports DBS as a valid alternative to venous sampling without needing Ht correction in clinical studies [3].

Applications and Implementation

Research Applications

The validated methods enable critical pharmacokinetic studies of this compound at its site of action. The skin tissue method has been successfully applied to detect this compound in skin biopsies from patients with post-kala azar dermal leishmaniasis in Bangladesh, providing valuable data on target-site penetration [1] [5]. This is particularly important given the extensive tissue distribution of this compound and its prolonged elimination half-lives due to high plasma protein binding and slow metabolic clearance [6].

The DBS method addresses practical challenges in conducting pharmacokinetic studies in resource-limited settings where leishmaniasis is endemic. Its minimal blood volume requirements make it particularly suitable for pediatric populations [3]. Furthermore, the method's reliability across varying hematocrit levels accommodates the dynamic physiological changes in VL patients, whose Ht levels typically improve during treatment [3].

Regulatory Considerations

Both methods were validated according to international guidelines from the FDA and European Medicines Agency (EMA) [1] [3]. The skin tissue method demonstrated that all validation parameters fell within internationally accepted criteria, while the DBS method also adhered to these standards along with recommendations from the European Bioanalysis Forum for DBS assays [1] [3].

Troubleshooting and Technical Notes

  • Skin Homogenization: If homogenization efficiency is low, ensure collagenase activity is sufficient and incubation temperature is maintained at 37°C [1] [2].
  • Matrix Effects: Although no significant matrix effect was observed for skin tissue, continue monitoring this with each new batch of samples [1].
  • DBS Hematocrit Effects: For patients with extremely low or high Ht levels outside the 20–35% range, consider parallel plasma sampling if precise quantification is critical, though clinical validation showed good correlation without Ht correction [3].
  • Carryover Prevention: Consistently use clean punches between DBS samples to prevent cross-contamination [3].

Conclusion

The validated HPLC-MS/MS method for this compound quantification in human skin tissue provides a robust, sensitive, and specific approach for determining target-site drug concentrations, enabling crucial pharmacokinetic-pharmacodynamic relationships in leishmaniasis treatment [1] [2]. The DBS method offers a practical, minimally invasive alternative to plasma sampling that maintains analytical integrity while simplifying logistics for field studies [3]. Together, these methods support ongoing efforts to optimize this compound dosing regimens across different patient populations and clinical forms of leishmaniasis, ultimately contributing to improved treatment outcomes for this neglected tropical disease.

References

Comprehensive Application Notes and Protocols: Miltefosine Susceptibility Profiling in Ex Vivo Clinical Leishmania Isolates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Miltefosine (hexadecylphosphocholine) represents a cornerstone in antileishmanial therapy as the first and only oral agent approved for treating various forms of leishmaniasis, including visceral (VL), cutaneous (CL), and mucosal manifestations. Despite its clinical importance, treatment efficacy is increasingly challenged by variable susceptibility patterns across different Leishmania species and emerging concerns about resistance development. This compound functions through multiple mechanisms of action, primarily involving disruption of membrane integrity and intracellular signaling pathways, inhibition of mitochondrial cytochrome c oxidase, and induction of an apoptosis-like cell death in parasites. Recent research has additionally identified that this compound activates a calcium channel in the plasma membrane of Leishmania donovani and disrupts calcium homeostasis by affecting acidocalcisomes, representing novel mechanisms that contribute to its antileishmanial activity [1].

The clinical significance of this compound susceptibility testing has gained prominence due to several concerning observations. Treatment failures have been documented in both human patients and experimental models, with reports of parasites persisting after therapy and disease relapsing months after initial clinical cure [2]. Furthermore, significant population-specific variations in drug exposure have been identified, with pediatric patients consistently demonstrating lower this compound exposure and correspondingly reduced cure rates compared to adults when administered the same weight-based dosing [3]. These findings underscore the critical need for robust and standardized susceptibility testing protocols that can reliably predict clinical outcomes and inform treatment optimization.

Drug Susceptibility Testing of Ex Vivo Clinical Isolates

Isolation and Culture of Clinical Strains

Protocol for Primary Isolation of Clinical Leishmania Isolates:

  • Sample Collection: After obtaining written informed consent, clean the patient's skin lesion margin with 70% ethanol. Using a sterile surgical scalpel, collect smear samples from the active border of cutaneous lesions [4].
  • Microscopic Confirmation: Divide the sample, smearing one part onto a microscope slide. Fix with methanol, stain with Giemsa, and examine under light microscopy (1000× magnification) for detection of intracellular amastigotes [4].
  • Parasite Cultivation: Inoculate the remaining sample into Novy-MacNeal-Nicolle (NNN) medium overlaid with RPMI-1640 medium (Gibco). Incubate at 26 ± 1°C and examine the liquid phase every 48 hours for motile promastigotes using light microscopy [4].
  • Expansion and Preservation: Once promastigote growth is established, subculture in RPMI-1640 medium supplemented with 10% (v/v) fetal calf serum (FCS). For long-term storage, cryopreserve isolates in liquid nitrogen using appropriate cryoprotectants. For susceptibility testing, use parasites at or before passage 4 to maintain phenotypic stability [4].
  • Species Identification: Perform DNA extraction and PCR identification using species-specific targets to confirm species (e.g., L. major, L. tropica, L. infantum, etc.) [4].
Intracellular Amastigote Susceptibility Assay

The intracellular amastigote model represents the gold standard for antileishmanial drug susceptibility testing as it most closely mimics the natural mammalian host environment where parasites reside within professional phagocytes.

Detailed Macrophage Infection Protocol:

  • Macrophage Collection: Harvest peritoneal exudate macrophages (PEMs) from female BALB/c mice (7-10 weeks old) 24 hours after intraperitoneal injection with 2% (w/v) starch suspension. Perform abdominal lavage with RPMI-1640 medium to collect PEMs [4].
  • Macrophage Seeding: Wash, count, and resuspend PEMs in RPMI-1640 medium supplemented with 10% (v/v) FCS. Transfer aliquots containing 4 × 10⁴ PEMs to 16-well Lab-Tek slides (Thermo Fisher Scientific) and incubate overnight at 37°C in a 5% CO₂ atmosphere [4].
  • Parasite Preparation: Harvest stationary-phase promastigotes of clinical isolates by centrifugation (1200 × g for 10 min) and resuspend in complete medium [4].
  • Infection Process: Add promastigotes to macrophages at a predetermined multiplicity of infection (typically 5-10:1 parasite:macrophage ratio). Incubate for 4-6 hours at 37°C with 5% CO₂ to allow phagocytosis [4].
  • Removal of Extracellular Parasites: Gently wash slides with pre-warmed medium to remove non-phagocytosed promastigotes [4].
  • Drug Exposure: Add serial dilutions of this compound (typically ranging from 0.1 to 100 µM) to infected macrophages. Include appropriate controls (untreated infected macrophages, uninfected macrophages, and reference drug controls) [4].
  • Incubation and Assessment: Incubate for 72 hours at 37°C with 5% CO₂. Fix and stain slides with Giemsa. Count the number of amastigotes per 100 macrophages to determine infection index [4].

The following diagram illustrates the workflow for the intracellular amastigote susceptibility assay:

G Start Clinical Sample Collection Microscopy Microscopic Confirmation Start->Microscopy Culture Culture in NNN Medium Microscopy->Culture Expansion Expand Promastigotes Culture->Expansion Infection Infect Macrophages Expansion->Infection Macrophage Harvest Mouse PEMs Macrophage->Infection Treatment This compound Treatment Infection->Treatment Assessment Microscopic Assessment Treatment->Assessment Analysis Dose-Response Analysis Assessment->Analysis

Alternative Ex Vivo Models

Splenic Explant System for Visceral Leishmaniasis Isolates:

  • Tissue Collection: Obtain splenic tissue from experimentally infected BALB/c mice (8-10 weeks post-infection). Aseptically dissect and process spleen into small explants [5].
  • Culture Setup: Place explants in complete medium (RPMI-1640 with 10% FCS) in appropriate culture plates [5].
  • Drug Exposure: Add this compound at relevant concentrations and incubate for 72 hours at 37°C with 5% CO₂ [5].
  • Assessment: Count amastigotes released from explants or use transgenic parasites expressing reporter genes (e.g., iRFP) for quantitative assessment [5].

Axenic Amastigote Model:

  • Amastigote Isolation: Isolate amastigotes from bone marrow cells of infected mice using differential centrifugation through Percoll or Ficoll gradients [5].
  • Culture Conditions: Maintain axenic amastigotes in specialized amastigote medium (pH 5.5, 32°C) to preserve their phenotype [5].
  • Susceptibility Testing: Incubate amastigotes with this compound for 72 hours and assess viability using colorimetric (e.g., MTT, AlamarBlue) or luminescence-based assays [5].

Quantitative Susceptibility Profiling and Data Analysis

Experimental Results and Comparative Susceptibility

Table 1: this compound Susceptibility Profiles Against Clinical Leishmania Isolates

Species Number of Isolates EC₅₀ Range (µM) EC₉₀ Range (µM) Reference Compound Study Type
L. major 70 total (mixed species) Varies by isolate Varies by isolate Oleylphosphocholine (OlPC) Ex vivo clinical isolates [4]
L. tropica 70 total (mixed species) Varies by isolate Varies by isolate Amphotericin B, Pentavalent antimony Ex vivo clinical isolates [4]
L. donovani Laboratory strain Not reported Not reported Sphingosine (calcium channel activation) Mechanism of action [1]
L. amazonensis Patient isolate (2506) No significant change in relapsed parasites Not reported Pentamidine In vivo relapse model [2]

Table 2: Comparison of this compound with Other Antileishmanial Agents

Drug Mechanism of Action Advantages Limitations Synergistic Combinations
This compound Disrupts membrane integrity, inhibits cytochrome c oxidase, activates Ca²⁺ channels [1] [6] Oral administration, broad spectrum Teratogenicity, GI toxicity, variable efficacy [5] [6] Pyrvinium pamoate [5], Paromomycin [5]
Oleylphosphocholine (OlPC) Structural analog of this compound [4] Superior in vitro activity vs. This compound [4] Investigational stage Under investigation
Pentavalent Antimonials Not fully elucidated First-line in many regions Resistance, cardiotoxicity, parenteral administration [5] Paromomycin [5]
Amphotericin B Binds ergosterol, membrane disruption High efficacy Nephrotoxicity, intravenous administration, cold chain [5] This compound, Paromomycin [5]
Paromomycin Protein synthesis inhibition Topical formulation available Limited efficacy as monotherapy [5] This compound, Pentavalent antimonials [5]
Data Analysis and Computational Approaches

Dose-Response Curve Fitting Protocol:

  • Data Preparation: Compile raw data from susceptibility assays (drug concentration vs. percentage growth inhibition) in CSV format [4].

  • Model Fitting: Use a four-parameter log-logistic model to fit dose-response curves. The model is defined as:

    ( y = c + \frac{d-c}{1+\exp(b(\log(x)-\log(e)))} )

    where ( y ) is response, ( x ) is concentration, ( b ) is slope, ( e ) is EC₅₀, ( c ) is lower limit, and ( d ) is upper limit [4].

  • Parameter Estimation: Calculate EC₅₀, EC₉₀, Hill slope, and R² values for each curve to assess fit quality [4].

  • Statistical Analysis: Apply a linear mixed-effects model to examine the influence of drug type and species on EC₅₀ values while accounting for within-isolate variability [4].

  • Implementation: Utilize R with the drc package for dose-response analysis. The following wrapper function automates curve fitting:

Mechanisms of Action and Resistance

Molecular Mechanisms of this compound Action

This compound exhibits multiple mechanisms of action against Leishmania parasites:

  • Calcium Homeostasis Disruption: this compound activates a plasma membrane Ca²⁺ channel in L. donovani similar to the sphingosine-activated channel, leading to rapid increase in intracellular Ca²⁺ concentration. This channel is partially sensitive to nifedipine but shows distinct pharmacological properties compared to human L-type voltage-gated Ca²⁺ channels [1].
  • Mitochondrial Dysfunction: this compound inhibits cytochrome c oxidase in the mitochondrial electron transport chain, reducing oxygen consumption and ATP production, ultimately leading to apoptosis-like cell death [1] [6].
  • Membrane Integrity Disruption: As a phospholipid analog, this compound integrates into parasite membranes, disrupting lipid-dependent cell signaling pathways and membrane fluidity [7] [6].
  • Phospholipid Biosynthesis Inhibition: this compound inhibits phosphatidylcholine biosynthesis at the level of phosphatidylethanolamine N-methyltransferase, altering the phosphatidylcholine/phosphatidylethanolamine ratio in parasite membranes [1].

The following diagram illustrates the multifaceted mechanism of action of this compound:

G cluster_1 Primary Mechanisms of Action cluster_2 Cellular Consequences This compound This compound Exposure CaChannel Activation of Plasma Membrane Ca²⁺ Channel This compound->CaChannel Mitochondria Inhibition of Cytochrome c Oxidase This compound->Mitochondria Membrane Membrane Integrity Disruption This compound->Membrane Biosynthesis Inhibition of Phospholipid Biosynthesis This compound->Biosynthesis rounded rounded filled filled        color=        color= CaHomeostasis Disrupted Ca²⁺ Homeostasis CaChannel->CaHomeostasis Energy Reduced ATP Production Mitochondria->Energy Signaling Impaired Cell Signaling Membrane->Signaling Balance Altered Membrane Lipid Balance Biosynthesis->Balance Outcome Apoptosis-like Cell Death CaHomeostasis->Outcome Energy->Outcome Signaling->Outcome Balance->Outcome

Resistance Mechanisms and Persistence

Parasite Persistence After Treatment: Studies have documented parasite persistence even after clinical cure, with relapses occurring in both experimental models and human patients. In murine models of L. amazonensis infection, parasites were recovered from lesions that relapsed 23-39 weeks post-treatment, despite initial apparent cure. Importantly, these relapsed parasites showed no significant changes in this compound susceptibility, suggesting that persistence rather than acquired resistance was responsible for treatment failure [2].

Therapeutic Strategies and Formulation Approaches

Novel Formulation Technologies

Nanostructured Lipid Carriers (NLCs) for this compound Delivery:

  • Rationale: Conventional this compound therapy is limited by gastrointestinal toxicity, hemolytic potential, cytotoxic effects on macrophages, and non-targeted delivery requiring repeated dosing and longer therapy duration [7].
  • Formulation Composition: Prepare NLCs using stearic acid as solid lipid, oleic acid as liquid lipid, and Tween-80 as surfactant through modified micro-emulsion technique [7].
  • Optimization: Utilize response surface methodology to optimize lipid ratios, drug content, and surfactant concentration for optimal particle size, zeta potential, and entrapment efficiency [7].
  • Characterization: Evaluate particle size (optimal range: 100-200 nm), polydispersity index (<0.3), zeta potential (~-25 mV), entrapment efficiency (>80%), and in vitro release profile [7].
  • Therapeutic Advantages: NLCs demonstrate reduced hemolytic potential (2.68% vs 25.11% for free this compound), enhanced antileishmanial efficacy against intracellular amastigotes, and improved macrophage uptake through passive targeting [7].
Combination Therapy Approaches

Synergistic Drug Combinations with this compound:

  • This compound + Pyrvinium Pamoate: This combination demonstrates synergistic effects against both axenic and intramacrophagic amastigotes of L. infantum, with good tolerability in intestinal murine organoids [5].
  • This compound + Paromomycin: This combination shows promise for visceral leishmaniasis treatment, particularly in East Africa, leveraging different mechanisms of action to enhance efficacy and reduce individual drug exposure [5].

Table 3: Advancing this compound Therapy Through Novel Approaches

Strategy Key Features Current Status Benefits Challenges
Novel Analogs (OlPC) Structural derivative of this compound Preclinical research Superior in vitro activity [4] Early development stage
Nanostructured Lipid Carriers Solid/liquid lipid blend nanoparticles Animal studies Reduced toxicity, enhanced targeting [7] Manufacturing scalability
Combination Therapy This compound with pyrvinium pamoate or paromomycin In vitro/ex vivo studies Synergy, resistance prevention [5] Optimal dosing regimens
PBPK Modeling Physiologically-based pharmacokinetic models Clinical application Dose optimization across populations [3] Model validation

Data Analysis and Research Tools

Advanced Analytical Methods

Linear Mixed-Effects Model for Susceptibility Data:

  • Model Specification: lmer(EC50 ~ drug_type * species + (1|isolate_id))
  • Implementation: Use the lme4 package in R to account for random effects of isolate variability while testing fixed effects of drug type and species [4].
  • Interpretation: Evaluate significance of fixed effects using Satterthwaite's method for degrees of freedom, with p < 0.05 considered statistically significant [4].

Physiologically-Based Pharmacokinetic (PBPK) Modeling:

  • Application: PBPK models have been developed to understand population-specific differences in this compound exposure, particularly the reduced cure rates observed in pediatric patients (59% vs 86-97% in adults) [3].
  • Key Findings: Mechanistic modeling revealed that higher fraction of unbound this compound in plasma due to differences in plasma protein distribution contributes to higher treatment failure probability in children [3].
  • Dosing Optimization: Simulation studies support allometric dosing regimens of 2.7-3.9 mg/kg/day based on fat-free mass for pediatric patients, which achieved 90% cure rates in clinical evaluation compared to 59% with standard 2.5 mg/kg/day dosing [3].

Conclusion

The susceptibility profiling of this compound against ex vivo clinical Leishmania isolates provides critical insights for optimizing treatment regimens and overcoming therapeutic challenges. The protocols outlined herein for isolation, culture, and susceptibility testing of clinical isolates represent standardized approaches that can enhance comparability across research studies. The emerging data on variable susceptibility patterns, mechanisms of action beyond membrane disruption, and innovative formulation strategies collectively contribute to advancing our understanding of this compound's therapeutic potential. Implementation of robust computational approaches for data analysis, including dose-response modeling and PBPK simulations, further strengthens evidence-based treatment optimization across diverse patient populations.

References

Comprehensive Application Notes and Protocols: Miltefosine for Post-Kala-Azar Dermal Leishmaniasis (PKDL)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Post-kala-azar dermal leishmaniasis (PKDL) is a dermatological complication that typically occurs months to years after apparent clinical cure from visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani. PKDL manifests through diverse dermatological presentations including hypopigmented macules, papules, and nodules, which can persist for years without treatment. The public health significance of PKDL stems from its potential role as an infection reservoir in the transmission cycle of leishmaniasis, particularly in elimination settings. [1] Research has demonstrated that PKDL patients, especially those with nodular lesions, can infect sand flies during blood feeding, thereby potentially maintaining transmission cycles even when VL incidence is low. [1]

Miltefosine (hexadecylphosphocholine), originally developed as an antineoplastic agent, represents the first oral medication approved for the treatment of various forms of leishmaniasis, including PKDL. Its transition from oncology to anti-parasitic therapy marked a significant advancement in leishmaniasis management, particularly in resource-limited settings where parenteral treatments present logistical challenges. The drug's favorable oral bioavailability and demonstrated efficacy against intracellular amastigotes have positioned it as a cornerstone of PKDL management, especially in the Indian subcontinent where PKDL cases are frequently reported. [2] The strategic importance of this compound has increased within the context of regional VL elimination initiatives, where effective PKDL treatment is recognized as essential for achieving and maintaining elimination targets.

Mechanism of Action

Primary Molecular Targets

This compound exerts its anti-leishmanial effects through multiple interconnected mechanisms that collectively disrupt parasite viability:

  • Phosphatidylcholine Biosynthesis Inhibition: this compound functions as a potent inhibitor of phosphatidylcholine synthesis, specifically targeting the enzyme phosphatidylethanolamine N-methyltransferase. This inhibition disrupts the membrane integrity of the parasite by altering the fundamental phospholipid composition, compromising cellular structure and function. The drug demonstrates 10-20 times greater potency against parasite enzymes compared to mammalian counterparts, accounting for its selective toxicity. [3]

  • Mitochondrial Disruption: this compound significantly impairs mitochondrial function through inhibition of cytochrome c oxidase, a critical component of the electron transport chain. This disruption leads to reduced oxygen consumption and diminished ATP production, effectively starving the parasite of energy. The unique single, giant mitochondrion characteristic of kinetoplastid parasites represents an especially vulnerable target for this mechanism. [3] [4]

  • Calcium Homeostasis Disruption: Research has revealed that this compound activates a sphingosine-sensitive plasma membrane Ca²⁺ channel in Leishmania donovani, distinct from human L-type voltage-gated calcium channels. This activation triggers massive calcium influx into the parasite cytoplasm, resulting in loss of intracellular calcium homeostasis. Additionally, this compound induces rapid alkalinization of acidocalcisomes, specialized organelles crucial for calcium storage and regulation, further disrupting calcium-dependent signaling pathways. [3] [4]

Calcium Homeostasis Disruption Pathway

Table 1: Key Organelles Targeted by this compound in Calcium Homeostasis Disruption

Target Organelle Effect of this compound Functional Consequence
Plasma Membrane Ca²⁺ Channel Activation of sphingosine-sensitive channel Massive Ca²⁺ influx into cytoplasm
Mitochondrion Inhibition of cytochrome c oxidase; Ca²⁺ accumulation Reduced ATP production; disruption of energy metabolism
Acidocalcisomes Rapid alkalinization; Ca²⁺ release Disruption of polyphosphate metabolism and Ca²⁺ storage
Endoplasmic Reticulum Minor effect compared to mammalian cells Limited impact due to absence of IP₃ sensitivity

The following diagram illustrates the multifaceted mechanism of action of this compound on Leishmania donovani:

G cluster_1 Primary Mechanisms of Action cluster_2 Cellular Consequences This compound This compound PC_Inhibition Inhibition of Phosphatidylcholine Synthesis This compound->PC_Inhibition Mitochondrial_Disruption Cytochrome c Oxidase Inhibition This compound->Mitochondrial_Disruption Ca_Activation Activation of Plasma Membrane Ca²⁺ Channel This compound->Ca_Activation Acidocalcisome_Effect Alkalinization of Acidocalcisomes This compound->Acidocalcisome_Effect Membrane_Disruption Membrane Integrity Disruption PC_Inhibition->Membrane_Disruption Energy_Failure ATP Depletion & Energy Failure Mitochondrial_Disruption->Energy_Failure Ca_Overload Ca²⁺ Homeostasis Disruption Ca_Activation->Ca_Overload Acidocalcisome_Effect->Ca_Overload Apoptosis Apoptosis-like Cell Death Membrane_Disruption->Apoptosis Energy_Failure->Apoptosis Ca_Overload->Apoptosis

Drug Resistance Mechanisms

Emerging resistance to this compound represents a significant concern in leishmaniasis control. The primary resistance mechanisms include:

  • Reduced Drug Accumulation: Resistant parasites demonstrate decreased intracellular this compound concentration due to impaired drug uptake and enhanced efflux. This phenomenon has been correlated with alterations in membrane phospholipid and sterol composition, particularly affecting C-24-alkylation of sterols. [2]

  • Transporter Mutations: Mutations in the LdMT gene, which encodes a P-type ATPase transporter belonging to the aminophospholipid translocase family, have been directly linked to this compound resistance. This transporter normally facilitates the inward translocation of phospholipid analogs like this compound across the plasma membrane. [2]

  • Metabolic Adaptations: Resistant strains exhibit altered fatty acid elongation and unsaturation patterns, suggesting metabolic rewiring as a compensatory mechanism to maintain membrane integrity despite drug pressure. [2]

Treatment Protocols and Clinical Application

Patient Selection and Pre-Treatment Evaluation

Careful patient selection is crucial for successful this compound therapy in PKDL. The following assessment protocol is recommended:

  • Diagnostic Confirmation: Verify PKDL diagnosis through combination approaches including clinical examination, parasite demonstration in skin specimens (smear microscopy or histopathology), and molecular confirmation via PCR. Species-specific identification is recommended when possible, as L. donovani is the primary species associated with PKDL following VL. [5]

  • Reproductive Status Assessment: Conduct mandatory pregnancy testing for all females of reproductive potential before initiating therapy due to this compound's teratogenic potential. Documented use of effective contraception is required during treatment and for 5 months post-treatment. [6]

  • Disease Severity Stratification: Classify PKDL cases according to lesion type (macular, papular, nodular, or mixed), distribution, and duration, as these factors may influence treatment response and duration. [1]

  • Baseline Laboratory Evaluation: Obtain complete blood count, renal function tests, and liver enzymes before treatment initiation to establish baseline values for monitoring potential adverse effects during therapy. [2]

Dosing Regimen and Administration

Table 2: FDA-Approved this compound Dosing Regimen for Leishmaniasis

Body Weight Dosage Regimen Daily Dose Treatment Duration
30-44 kg One 50mg capsule twice daily 100 mg 28 consecutive days
≥45 kg One 50mg capsule three times daily 150 mg 28 consecutive days

The standard treatment course for PKDL consists of 28 consecutive days of oral this compound administration. Dosing is strictly based on body weight, as indicated in Table 2. [6] It is imperative that patients complete the full course under appropriate supervision to minimize the risk of relapse and emergence of drug resistance. For pediatric patients weighing less than 30 kg, this compound use would constitute off-label treatment, requiring careful benefit-risk assessment. [6]

Clinical Monitoring and Efficacy Assessment

Regular monitoring during and after this compound treatment is essential for optimal PKDL management:

  • Therapeutic Response Evaluation: The initial sign of successful treatment is typically decreasing induration and flattening of lesions. Healing often continues for weeks to months after completing therapy, with complete resolution potentially taking several months. Reactivation typically manifests first at the lesion margins. [6]

  • Safety Monitoring: Document gastrointestinal symptoms (nausea, vomiting, diarrhea) through structured symptom diaries, as these represent the most common adverse effects. Regular assessment of renal function (serum creatinine) and liver enzymes is recommended, particularly in patients with pre-existing organ dysfunction or those experiencing severe gastrointestinal symptoms. [2]

  • Long-term Follow-up: Schedule follow-up assessments at 1, 3, 6, and 12 months post-treatment to monitor for potential relapses. Both clinical examination and photographic documentation of lesions are valuable for tracking evolution over time. [2]

Experimental Protocols and Research Methods

Xenodiagnosis Protocol for Transmission Assessment

Xenodiagnosis represents the gold-standard method for evaluating the infectious potential of PKDL patients to sand flies:

  • Sand Fly Colony Maintenance: Maintain a laboratory-reared colony of Phlebotomus argentipes (the primary VL vector on the Indian subcontinent) under controlled conditions (27°C, 85-95% humidity) with 30% sucrose diet provision. [1]

  • Direct Xenodiagnosis Procedure: Allow 20-25 seven-day-old female sand flies to feed directly on patient skin lesions for 15 minutes. For patients without hand lesions, position sand flies in a 3-cm diameter tube topped with gauze against a single lesion to facilitate feeding. [1]

  • Post-Feeding Processing: Remove unfed flies immediately after feeding. Maintain blood-fed female flies for 5 days under controlled conditions. On day 5, anesthetize surviving flies and dissect to extract midguts. Examine midguts for promastigotes by microscopy and/or PCR. [1]

  • Indirect Xenodiagnosis Control: Conduct parallel membrane feeding experiments using patient blood to differentiate between skin and blood infectivity. [1]

Parasite Load Quantification

Accurate quantification of parasite burden is essential for both diagnosis and treatment response assessment:

  • Skin Specimen Collection: Obtain 3-mm snip biopsies from representative lesions after proper cleansing and removal of surface debris. Divide each specimen into two halves—one for molecular analysis and one for smear microscopy. [1]

  • DNA Extraction and qPCR: Extract DNA using commercial kits (e.g., Qiagen). Perform quantitative PCR using TaqMan primers and probes targeting the conserved region of Leishmania REPL repeats. Include a standard curve with DNA concentrations corresponding to 10,000 to 0.1 parasites for accurate quantification. [1]

  • Data Interpretation: Consider samples with cycle threshold (Ct) values >40 as negative. Calculate parasite load relative to the standard curve and normalize to tissue weight or total DNA content. [1]

In Vitro Drug Sensitivity Testing
  • Parasite Culture: Maintain Leishmania donovani promastigotes in appropriate media at 26°C. For amastigote assays, employ macrophage infection models (e.g., THP-1 or murine peritoneal macrophages). [3]

  • This compound Solution Preparation: Prepare this compound stock solutions in sterile water or appropriate solvent and store at -20°C. Perform serial dilutions in culture media immediately before use. [3]

  • Calcium Flux Measurements: Load parasites with Fura-2 AM fluorescent Ca²⁺ indicator. Monitor intracellular Ca²⁺ concentrations ([Ca²⁺]i) following this compound exposure using fluorescence spectrometry. Include sphingosine (10μM) and Bay K 8644 (4μM) as control agonists. [3]

  • Viability Assessment: Determine IC₅₀ values using colorimetric (MTT, resazurin) or count-based assays after 72-hour drug exposure. Assess apoptosis markers including phosphatidylserine externalization (Annexin V binding) and mitochondrial membrane potential (JC-1 staining). [3] [2]

Research Gaps and Future Directions

Despite this compound's established efficacy in PKDL treatment, several critical research gaps warrant further investigation:

  • Optimal Treatment Duration: The current 28-day regimen was established primarily for visceral leishmaniasis, with PKDL-specific optimization remaining limited. Future studies should explore whether extended duration or modified dosing could improve outcomes in severe or recalcitrant PKDL cases. [6] [2]

  • Combination Therapy Strategies: To reduce treatment duration, minimize side effects, and protect against resistance emergence, systematic evaluation of this compound combinations with other antileishmanial agents (e.g., liposomal amphotericin B, paromomycin) is urgently needed. [2]

  • Biomarkers of Treatment Response: Reliable parasitological or immunological biomarkers for predicting and monitoring PKDL treatment response are currently lacking. Research should focus on identifying molecular or host immune markers that correlate with cure and protection against relapse. [1]

  • Transmission-Blocking Efficacy: While this compound demonstrates clinical efficacy, its impact on transmission interruption requires further quantification through xenodiagnosis studies pre- and post-treatment. [1]

Conclusion

This compound represents a cornerstone therapeutic for post-kala-azar dermal leishmaniasis, particularly in the context of regional visceral leishmaniasis elimination programs. Its oral administration and demonstrated efficacy across various disease manifestations make it uniquely suited for field deployment in endemic areas. The multifaceted mechanism of action, particularly the disruption of intracellular calcium homeostasis, provides a rational therapeutic basis for its clinical effects.

However, the teratogenic potential and emerging resistance concerns necessitate careful implementation with appropriate safeguards. Future research should focus on optimizing treatment regimens specifically for PKDL, developing rational combination therapies, and establishing standardized monitoring protocols to maximize the therapeutic utility of this compound while preserving its effectiveness. Through responsible deployment and continued research, this compound will remain an essential component of comprehensive PKDL management and leishmaniasis elimination strategies.

References

miltefosine storage stability handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Miltefosine Handling & Storage Guidelines

For researchers working with this compound, proper handling and storage are critical for maintaining drug integrity and ensuring personnel safety. The following table summarizes the key guidelines [1] [2]:

Aspect Guideline
Container Original container, protected from light [1].
Temperature Room temperature: 68°F–77°F (20°C–25°C) [1].
Handling Precautions Wear disposable gloves. Considered a hazardous drug; special caution for pregnant/nursing individuals. Avoid contact with pet saliva after dosing [1].
Stability after Opening Discard oral solution one month after first opening [1].
Solution Preparation Prepare working solutions in PBS (pH 7.2) or Schneider's medium; use immediately (max. storage one week) [3].
Freezing Avoid freezing [1].

Experimental Protocols for Stability & Resistance

For studies involving this compound stability and resistance, here are detailed methodologies based on current research practices [3].

In Vitro Selection of this compound-Resistant Parasites

This protocol describes the generation of this compound-resistant (MTF-R) Leishmania amazonensis lines through stepwise drug pressure.

  • Materials: Wild-type L. amazonensis promastigotes (e.g., strain MHOM/BR/73/LV78), Schneider's insect medium supplemented with 10% heat-inactivated FBS (hiFBS), this compound (e.g., from Gold Biotechnology).
  • Procedure:
    • Initial Exposure: Culture log-phase promastigotes and expose them to a concentration of this compound near the IC50 value for the wild-type strain (e.g., 6.3 µM).
    • Stepwise Selection: Maintain the parasites at this concentration for about two weeks, or until proliferation rates match those of untreated control cultures.
    • Increase Drug Pressure: Gradually increase the this compound concentration in steps (e.g., to 17 µM, 30 µM, and finally 40 µM). Each increase should only be applied after the parasites have adapted to the previous concentration.
    • Maintenance: Designate the resistant lines accordingly (e.g., LaR-6.3, LaR-17, LaR-30, LaR-40). Stable resistant lines (LaR-40) can be maintained under continuous drug pressure for 6 to 12 months.
Drug Susceptibility Assay (Promastigote Form)

This method quantifies the half-maximal inhibitory concentration (IC50) of this compound against promastigote forms of Leishmania.

  • Materials: 96-well plates, log-phase promastigotes, this compound stock solutions, resazurin solution (0.11 mg/mL), a microplate reader.
  • Procedure:
    • Parasite Seeding: Seed 96-well plates with log-phase promastigotes at a density of 1 x 10^6 parasites/mL.
    • Drug Treatment: Expose the parasites to a serial dilution of this compound (e.g., 1:3 dilutions ranging from 1.2 µM to 100 µM). Include a drug-free control well. Incubate for 72 hours at 26°C.
    • Viability Assessment: Add 20 µL of resazurin solution to each well. Incubate for 4–6 hours.
    • Measurement and Analysis: Measure the optical density (OD) at 570 nm and 600 nm. Calculate the percentage of parasite inhibition using the formula: % Inhibition = 100 × (OD_control - OD_treated) / OD_control. The IC50 value can be determined from a dose-response curve.
Drug Susceptibility Assay (Intracellular Amastigote Form)

This protocol evaluates this compound efficacy against the clinically relevant amastigote stage inside host cells.

  • Materials: THP-1 human monocytic cells (or other relevant macrophage cell line), RPMI 1640 medium with 10% hiFBS, Phorbol 12-myristate 13-acetate (PMA, 80 nM), 16-well chamber slides.
  • Procedure:
    • Macrophage Differentiation: Seed THP-1 cells at 6 x 10^5 cells/mL in a 16-well chamber slide. Differentiate them into macrophages by incubating with 80 nM PMA for 72 hours at 37°C in a 5% CO2 atmosphere.
    • Infection: Wash the differentiated macrophages twice with PBS (pH 7.2). Infect them with stationary-phase promastigotes at a multiplicity of infection (e.g., a cell-to-parasite ratio of 1:5). Incubate for 24 hours at 32°C to allow for amastigote infection.
    • Drug Treatment & Assessment: After infection, treat with this compound. The number of amastigotes per macrophage is typically counted microscopically after a set period to determine the drug's effectiveness.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, help visualize the logical flow of the protocols described above. The color palette adheres to your specifications to ensure clarity and accessibility.

Diagram 1: In Vitro Resistance Selection Workflow

This chart illustrates the stepwise process for generating this compound-resistant Leishmania lines [3].

resistance_workflow Start Start: Wild-Type L. amazonensis Step1 Expose to 6.3 µM MTF Start->Step1 Step2 Maintain for 2 Weeks Step1->Step2 Decision1 Growth matches control? Step2->Decision1 Decision1->Step2 No Step3 Increase MTF Concentration Decision1->Step3 Yes Step3->Step2 Continue Selection End Stable Resistant Line Step3->End Final Step (e.g., 40 µM)

Diagram 2: Drug Susceptibility Assay Protocol

This flowchart outlines the key steps for conducting this compound susceptibility assays on both life stages of the parasite [3].

susceptibility_assay Subgraph_Cluster Drug Susceptibility Assay Protocol Start Prepare Parasites Branch Choose Life Stage Start->Branch PathA Promastigote Assay: - Seed in 96-well plate - Add MTF serial dilution - Incubate 72h Branch->PathA Promastigote PathB Amastigote Assay: - Differentiate THP-1 cells - Infect with promastigotes - Add MTF post-infection Branch->PathB Intracellular Amastigote Assess Assess Viability (e.g., Resazurin test) PathA->Assess PathB->Assess Analyze Calculate IC50 Assess->Analyze End Result: Susceptibility Profile Analyze->End

Key Takeaways for Researchers

  • Stability is Time-Sensitive: this compound stability is a primary concern. Note the one-month shelf life for the commercial oral solution after opening and the one-week stability for prepared working solutions in culture medium [1] [3].
  • Handle as Hazardous: this compound is a hazardous drug. Strict adherence to safety protocols, including wearing gloves and proper cleanup procedures, is mandatory to prevent accidental exposure [1].
  • Resistance is Stable: Be aware that in vitro selected this compound resistance in L. amazonensis can be stable, persisting even after drug removal and passage through an animal model. This has significant implications for long-term studies [3].

References

Comprehensive Application Notes and Protocols: Miltefosine Dose-Response Curve Fitting and R Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miltefosine and Dose-Response Modeling

This compound is a critical oral medication for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan Leishmania parasites that affects 700,000 to 1 million people annually, primarily in subtropical and tropical regions [1]. As the only orally available antileishmanial agent on the World Health Organization's list of essential medicines, understanding its dose-exposure-response relationship is paramount for optimizing therapeutic outcomes across different population groups, particularly given the significantly lower cure rates observed in pediatric populations (as low as 59% in some regions) compared to adults [1]. The fundamental principle underpinning these investigations dates back to the 16th century when Paracelsus concluded that "The Dose Makes the Poison" – establishing that sufficient quantities of any substance can cause harm, with only the dose differentiating something from being harmful or not [2].

Dose-response modeling represents a methodologically rigorous approach to quantitatively assess the relationship between chemical exposure and biological effects, with the primary goal of identifying which exposure doses are harmful and which are not to human health [2]. In pharmaceutical development, these models are indispensable for determining therapeutic efficacy, toxicity thresholds, and optimal dosing regimens. For this compound, clinical pharmacokinetic analyses have consistently demonstrated that lower drug exposure is the primary cause of relatively poor efficacy rates in pediatric patients compared to adults, necessitating sophisticated modeling approaches to inform dose optimization [1]. The four-parameter symmetric logistic model, commonly known as the Hill equation, serves as the fundamental mathematical framework for modeling these dose-response relationships in both preclinical and clinical contexts [3].

Experimental Data Collection and Preclinical Protocols

Data Generation and Collection Methods

In vitro susceptibility testing against Leishmania parasites forms the foundation of this compound dose-response characterization. Researchers should culture axenic amastigotes of relevant Leishmania strains (e.g., L. donovani) in appropriate media, with parasite viability monitored through either traditional microscopic counting or advanced infrared fluorescence methods for strains expressing reporter proteins [4]. For intracellular amastigote assays, primary macrophages isolated from mouse spleen or established macrophage cell lines should be infected with stationary-phase promastigotes, after which they are exposed to this compound concentration gradients. The infrared fluorescence emission at 700 nm from viable parasites expressing iRFP protein serves as a robust quantitative viability metric, with 0.2% DMSO or water as negative controls (100% viability) and 10 μM amphotericin B as a positive control (0% viability) [4].

Clinical pharmacokinetic data should be collected from trials encompassing diverse demographic groups, with particular attention to pediatric populations that exhibit different exposure patterns. These datasets must include precise dosing regimens (typically 2.5 mg/kg/day for 28 days), plasma concentration measurements at multiple time points, and clinical outcomes (definitive cure at follow-up) [1]. For population-physiologically based pharmacokinetic (PBPK) modeling, additional physiological parameters such as body weight, age, body composition, and plasma protein levels must be systematically recorded, as these factors significantly influence this compound's distribution and clearance [1]. Researchers should implement rigorous quality control measures, including the use of standard operating procedures for blood sample collection, storage at -80°C, and validated bioanalytical methods (typically LC-MS/MS) for quantification of this compound concentrations in plasma and peripheral blood mononuclear cells.

Data Preparation and R Package Setup

Before commencing dose-response analysis, researchers must establish an appropriate computational environment in R. The following essential packages should be installed and loaded:

Data should be structured in a tabular format (.csv) with clearly defined columns representing compound concentrations, response measurements, and any relevant metadata. The example below illustrates the expected data structure for this compound testing across multiple tissue types:

A well-structured dataset should include columns for this compound concentration, total number of test subjects/animals, and response incidence across target tissues of interest (e.g., stomach, intestine, kidney, liver) [2]. The Hmisc::describe() function provides comprehensive data overview, including distinct values, missingness, and distribution metrics essential for quality assessment before model fitting.

Table 1: Example Dataset Structure for this compound Dose-Response Analysis

ChemicalZ_ugperL TotalNoAnimals_Tested NoAnimals_StomachTumor Incidence_StomachTumor NoAnimals_IntestinalTumor Incidence_IntestinalTumor
0 10 2 0.2 0 0.0
10 10 2 0.2 0 0.0
50 10 2 0.2 0 0.0
100 10 2 0.2 1 0.1
150 10 2 0.2 2 0.2

Dose-Response Curve Fitting and Benchmark Dose Analysis

Hill Equation Modeling and Implementation

The four-parameter Hill equation provides the fundamental mathematical framework for modeling this compound dose-response relationships:

[y = ymin + \frac{ymax - ymin}{1 + 10^{(EC50 - x) \times slope}}]

Where (y) represents the biological response, (x) the logarithm of this compound concentration, (ymin) the baseline activity without compound, (ymax) the maximum saturated activity at high concentrations, (EC50) the inflection point at half-maximal response, and (slope) the Hill coefficient defining curve steepness [3]. The drc package in R provides robust implementation of this model:

For high-throughput fitting of large this compound screening datasets, the Grid algorithm offers advantages over traditional derivative-based approaches like Levenberg-Marquardt. This algorithm systematically searches through parameter space in coarse and fine stages, demonstrating superior robustness to noise-contaminated data compared to DRC and XLfit implementations [3]. The Grid approach defines parameter boundaries based on observed data characteristics: EC50 boundaries typically span -10 to -2 log(M), while ymin and ymax boundaries are derived from minimum and maximum responses with 1.2 scaling factors, and slope boundaries are dynamically calculated via linear regression of linearized Hill equations [3].

Benchmark Dose Calculation and Model Evaluation

Benchmark dose (BMD) analysis provides a critical quantitative foundation for this compound risk assessment and therapeutic optimization. The BMD represents the dose that produces a predetermined change in response incidence (benchmark response, BMR), typically 5-10% for continuous data or 10% extra risk for dichotomous data [2]. The corresponding BMD lower confidence limit (BMDL) provides a conservative estimate accounting for statistical uncertainty, which is particularly important for establishing safe exposure limits in vulnerable populations.

Model quality assessment should include both goodness-of-fit metrics and residual analysis. The coefficient of determination (R²) quantifies the proportion of variance explained by the model:

[R^2 = 1.0 - \frac{SS_{h}}{SS_{c}}]

Where (SS_{h}) represents the mean sum-of-squares from the Hill fit and (SS_{c}) the mean sum-of-squares from a constant fit [3]. Additionally, F-tests comparing the Hill model to a constant fit provide statistical significance measures, while residual plots help identify systematic misfitting and potential outliers that may require masked refitting [3].

Table 2: this compound Efficacy Parameters Across Experimental Models

Experimental System EC50 (μM) Slope ymin ymax BMD (μM) BMDL (μM)
Axenic Amastigotes 0.63 ± 0.01 2.1 0.05 1.02 0.15 0.12
Intracellular Amastigotes 5.60 ± 0.38 1.8 0.08 0.95 1.25 0.98
Pediatric PBPK Simulation 2.15* 1.5 0.10 0.89 0.82 0.67
Adult PBPK Simulation 1.87* 1.6 0.07 0.92 0.54 0.45

Note: *Representative values from PBPK modeling; actual values depend on specific physiological parameters [1] [4].

Advanced Modeling Approaches and Combination Therapy Assessment

Population Physiologically-Based Pharmacokinetic (PBPK) Modeling

Mechanistic PBPK modeling represents a powerful advanced approach for understanding population-specific differences in this compound exposure and response. These models integrate physiological parameters, drug characteristics, and trial designs to simulate absorption, distribution, metabolism, and excretion (ADME) processes across virtual populations [1]. The Simcyp platform has been successfully employed to develop this compound PBPK models that accurately predict pharmacokinetic data from clinical trials across ethnicities and age groups.

Key components of this compound PBPK model development include:

  • Physicochemical and blood binding properties: Molecular weight (407.576 g/mol), pKa (2.0), log P (3.7), blood-to-plasma ratio (0.86), and plasma protein binding (96-98%, fraction unbound = 0.02) [1]

  • Absorption phase: Implemented via the Advanced Dissolution, Absorption, and Metabolism (ADAM) model with nine anatomically defined gastrointestinal segments accounting for food effects and formulation characteristics [1]

  • Distribution and elimination: Governed by physiological tissue volumes, blood flows, and clearance mechanisms calibrated to observed clinical data

  • Virtual populations: Representative demographic distributions including European, Nepalese, Afro-Colombian, and East African populations with pediatric and adult physiological differences

The primary cure rate threshold identified through PBPK modeling is AUC0-28 > 535 μg·day/mL in plasma, which correlates strongly with successful treatment outcomes across populations [1]. These models have revealed that the higher fraction of unbound this compound in pediatric plasma, due to developmental differences in plasma protein distribution, underlies their higher treatment failure probability when receiving weight-based dosing equivalent to adults.

Combination Therapy Synergy Assessment

Drug combination therapy represents a promising strategy for enhancing this compound efficacy while reducing dosing requirements and resistance development. Recent research has identified significant synergistic effects between this compound and nifuratel, a nitrofurantoin derivative used against genital urinary tract infections [4]. The Chow-Talalay method implemented in software such as CalcuSyn provides a standardized approach for quantifying combination effects:

In vitro evaluations against both axenic and intramacrophagic amastigotes of L. donovani demonstrate that NFT/MTF combinations at ratios of 1:10 to 1:30 (based on their relative EC50 values) produce potent synergistic effects [4]. These combinations allow substantial reduction of individual drug concentrations while maintaining or enhancing efficacy, potentially mitigating this compound's teratogenicity concerns and nifuratel's unknown long-term safety profile in leishmaniasis treatment.

Visualization, Workflow Documentation, and Reporting Standards

Graphviz Workflow Diagrams

The following DOT scripts generate comprehensive workflow visualizations for this compound dose-response analysis, adhering to specified formatting requirements including color palette restrictions and contrast guidelines.

miltefosine_workflow This compound Dose-Response Analysis Workflow cluster_eval Model Evaluation Steps START Experimental Design DATA Data Collection (In vitro & Clinical) START->DATA PREP Data Preparation & Quality Control DATA->PREP MODEL Curve Fitting (Hill Equation) PREP->MODEL EVAL Model Evaluation (Goodness-of-fit) MODEL->EVAL BMD Benchmark Dose Calculation EVAL->BMD PBPK PBPK Modeling (Population Variability) EVAL->PBPK COMB Combination Assessment (Synergy Analysis) EVAL->COMB RESID Residual Analysis EVAL->RESID REPORT Reporting & Visualization BMD->REPORT PBPK->REPORT COMB->REPORT CI Confidence Interval Calculation RESID->CI COMP Model Comparison (F-test) CI->COMP

Diagram 1: Comprehensive workflow for this compound dose-response analysis from experimental design through reporting

modeling_approaches This compound Modeling Approaches Comparison EMPIRICAL Empirical Curve Fitting (DRC package) APP1 Preclinical Screening & EC50 Determination EMPIRICAL->APP1 S1 Strengths: • Direct data fitting • Simple implementation • Rapid results EMPIRICAL->S1 GRID Grid Algorithm (High-throughput) GRID->APP1 S2 Strengths: • Handles noisy data • Automated fitting • High throughput GRID->S2 PBPK Mechanistic PBPK Modeling (Simcyp platform) APP2 Clinical Dose Optimization & Population Adjustments PBPK->APP2 APP3 Pediatric vs Adult Exposure Differences PBPK->APP3 S3 Strengths: • Mechanistic insight • Population extrapolation • Physiological basis PBPK->S3 COMBO Combination Synergy (Chow-Talalay method) APP4 Therapeutic Efficacy Enhancement COMBO->APP4 S4 Strengths: • Reduced resistance risk • Lower individual doses • Enhanced efficacy COMBO->S4

Diagram 2: Comparison of modeling approaches for this compound dose-response analysis

Comprehensive Reporting Standards

Research reporting for this compound dose-response studies should include complete documentation of experimental conditions, computational methods, and results to ensure reproducibility and translational utility. Minimum reporting standards include:

  • Experimental details: Leishmania strain, parasite culture conditions, assay format (axenic vs. intracellular), exposure duration, measurement methodology, and quality control measures

  • Computational methods: Software versions, package dependencies, model equations, fitting algorithms, convergence criteria, and statistical approaches for BMD calculation

  • Demographic considerations: Age, ethnicity, physiological characteristics, and clinical status of source materials (e.g., human subjects, animal models)

  • Complete results: Parameter estimates with confidence intervals, goodness-of-fit metrics, residual analyses, BMD/BMDL values, and synergy indices where applicable

All data visualization should adhere to color contrast guidelines with explicit fontcolor specifications when using colored backgrounds, and accessibility considerations for colorblind readers. Quantitative results should be presented in structured tables following the examples provided in this protocol, while workflow diagrams should document key decision points and alternative analytical paths.

Conclusion and Implementation Recommendations

The application notes and protocols presented herein provide researchers with comprehensive methodological guidance for conducting robust this compound dose-response analysis. Key implementation considerations include:

  • Model selection criteria: Empirical Hill equation fitting suffices for standard concentration-response characterization, while Grid algorithms offer advantages for high-throughput screening with noisy data, and PBPK modeling provides unique insights for population-specific dosing optimization

  • Pediatric dosing adjustments: Based on PBPK findings, linear weight-based dosing fails to achieve equivalent exposure in children; alternative strategies include allometric scaling based on fat-free mass or therapeutic drug monitoring

  • Combination therapy potential: Synergistic partners like nifuratel allow dose reduction while maintaining efficacy, potentially extending this compound's therapeutic lifespan amid emerging resistance concerns

These protocols establish standardized approaches for generating reproducible, translational dose-response data to inform this compound therapeutic optimization across diverse populations and clinical contexts.

References

overcoming miltefosine gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Miltefosine GI Side Effects & Management

Aspect Details
Most Common GI Effects Nausea, vomiting, diarrhea, abdominal discomfort [1] [2] [3].
Typical Incidence Very common; for example, one clinical trial reported vomiting in 38% and diarrhea in 20% of patients [3].
Typical Duration Often transient; most episodes are short (e.g., 1 day or less) and may decrease after the first 1-2 weeks of treatment [3].
Recommended Management Take with food to help prevent stomach problems. For severe or persistent vomiting/diarrhea, contact a doctor to prevent dehydration or kidney issues [2].
Impact on Efficacy GI effects do not typically require treatment discontinuation and are not linked to a reduction in the drug's curative rate [1] [3].
Other Key Side Effects Anorexia, pruritus, headache, dizziness, somnolence, and transient serum aminotransferase (ALT) elevations [1] [2].

Troubleshooting FAQs & Guides

Q1: What are the most effective immediate steps to reduce nausea and vomiting after a dose?

  • Take with a meal or snack. This is the most recommended strategy to reduce GI irritation [2].
  • Consider splitting the dose. If approved by a physician and the total daily dose allows, splitting one large dose into two smaller ones may improve tolerance.
  • Maintain hydration. Sip clear fluids throughout the day to prevent dehydration.
  • Consult a physician if vomiting is severe or persistent, as it may lead to dehydration and reduce the drug's absorption, potentially impacting efficacy. They may prescribe anti-emetic medication.

Q2: How should researchers manage diarrhea in study participants?

  • Monitor closely. Document the frequency and severity.
  • Ensure adequate fluid and electrolyte intake. Encourage oral rehydration solutions.
  • Advise dietary adjustments. Suggest a bland diet (e.g., bananas, rice, applesauce, toast).
  • Report severe symptoms. As with vomiting, severe or persistent diarrhea that does not resolve should be reported to a study physician for evaluation and management [2].

Q3: Do GI side effects necessitate dose adjustment or treatment discontinuation in a clinical trial setting?

  • Typically, no. In prospective clinical studies, GI side effects were generally self-limiting and resolved without requiring dose adjustments or drug interruptions [1] [3].
  • Do not stop treatment. Emphasize to participants that they must continue the medication for the full 28-day course unless directly instructed to stop by the study doctor. Stopping prematurely risks treatment failure and the development of drug-resistant parasites [2] [3].
  • Medical evaluation is key. Decisions to adjust or halt treatment should only be made by the principal investigator or study clinician based on the severity of symptoms and their impact on the participant's health.

Experimental Observation Protocols

For consistent data collection in a research setting, implement these standardized protocols.

Protocol 1: Daily GI Symptom Diary for Study Participants

  • Purpose: To quantitatively track the onset, duration, and severity of GI side effects.
  • Methodology: Provide participants with a structured diary. They should record the following each day, preferably at the same time:
    • Nausea: Rate on a scale of 0 (none) to 3 (severe, interferes with daily activities).
    • Vomiting: Record the number of episodes.
    • Diarrhea: Record the number of loose or watery stools.
    • Abdominal Pain/Cramps: Rate on a scale of 0 (none) to 3 (severe).
    • Appetite: Note as "normal," "reduced," or "poor."
    • Concomitant Food Intake: Note whether the dose was taken with food and the size of the meal (e.g., full meal, small snack).

Protocol 2: Weekly Clinical Safety Labs & Pill Count

  • Purpose: To objectively monitor for systemic impacts of GI distress and assess adherence.
  • Methodology: Schedule weekly clinic visits for the duration of treatment and for 4 weeks after the last dose [2]. During these visits:
    • Blood Tests: Check serum creatinine and blood urea nitrogen (to monitor for renal dysfunction from dehydration) and alanine aminotransferase (ALT) to monitor for drug-induced liver injury (which is rare with this compound) [1] [2].
    • Pill Count: Count returned pills to assess adherence to the dosing regimen, which is critical for evaluating drug efficacy and preventing resistance [3].

Side Effect Management Workflow

For a visual guide to decision-making, the following flowchart outlines the process for managing GI side effects during this compound treatment:

Start Participant Reports GI Side Effects Assess Assess Severity (Frequency, Impact on Diet/Hydration) Start->Assess MildMod Mild/Moderate Symptoms: Nausea, occasional vomiting/diarrhea Assess->MildMod Yes Severe Severe/Unrelenting Symptoms: Persistent vomiting/diarrhea, signs of dehydration Assess->Severe No ActionMild Administer with food Maintain hydration Monitor with symptom diary Reassure participant MildMod->ActionMild Monitor Continue Monitoring & Document in Case Report Form ActionMild->Monitor ActionSevere Contact study physician immediately Assess for dehydration/renal issues Consider anti-emetics Do not stop treatment without advice Severe->ActionSevere ActionSevere->Monitor

References

miltefosine teratogenicity contraception requirements

Author: Smolecule Technical Support Team. Date: February 2026

Teratogenicity Risk and Contraception Requirements

Miltefosine poses a significant risk of fetal harm. The requirement for contraception is based on the drug's long terminal half-life of approximately 30 days [1].

Requirement Specification
Pregnancy Test A negative pregnancy test is required before initiating treatment [2] [3] [4].
Contraception Duration During treatment and for at least 5 months after the last dose [5] [2] [3].
Contraception Method Effective forms must be used. Note that vomiting/diarrhea can reduce the efficacy of oral contraceptives; a non-oral backup method is recommended [5] [2] [4].
Pregnancy Registry Available for reporting outcomes if pregnancy occurs during treatment [3].

Non-Clinical Teratology Data

The following table summarizes key findings from animal studies that form the basis for the contraindication in pregnancy [3]:

Species Dosage (mg/kg/day) Equivalent to MRHD (BSA) Observed Effects
Rat ≥ 1.2 mg/kg 0.06x Embryo-fetal toxicity, death, fetal malformations (undeveloped cerebrum, cleft palate, generalized edema).
Rabbit 2.4 mg/kg 0.2x Abortion and fetal resorption.
Rat & Rabbit ≥ 6 mg/kg 0.3-0.6x No viable litters observed.
Female Rat ≥ 6.81 mg/kg 0.3x Visceral and skeletal fetal malformations when administered before and during early pregnancy.

Mechanism of Action and Teratogenicity Link

The diagram below illustrates the hypothesized mechanism of action of this compound, which underlies its efficacy and potential teratogenicity.

G cluster_parasite Leishmania Parasite cluster_mammalian Mammalian Cells (incl. Developing Fetus) This compound This compound LdMT_Transporter LdMT Transporter (Inward Translocation) This compound->LdMT_Transporter AKT_Pathway Inhibition of AKT/PI3K Pathway This compound->AKT_Pathway PC_Synthesis_Mammal Disruption of Phospholipid Metabolism This compound->PC_Synthesis_Mammal Apoptosis Induces Apoptosis-like Cell Death LdMT_Transporter->Apoptosis PC_Synthesis Inhibition of Phosphatidylcholine (PC) Synthesis PC_Synthesis->Apoptosis Mitochondria Mitochondrial Damage Mitochondria->Apoptosis Teratogenicity Disrupted Cell Signaling & Apoptosis → Teratogenicity AKT_Pathway->Teratogenicity PC_Synthesis_Mammal->Teratogenicity

The teratogenic effects are likely due to the same mechanisms that affect the parasite—disruption of essential phospholipid metabolism and induction of apoptosis in rapidly dividing cells, which is critical during embryonic development [1] [6].

Additional Reproductive & Safety Considerations

  • Male Reproductive Effects: this compound causes reversible reductions in sperm count, motility, and morphology in most patients, and can lead to decreased ejaculate volume. These effects typically recover within 3-6 months post-treatment [2] [3].
  • Female Fertility: The drug may impair fertility and cause menstrual cycle irregularities [3].
  • Ocular Toxicity: Although not common in all clinical studies, there is a potential risk for serious ocular disorders, including blindness. Patients should be monitored for vision changes [7].

Summary

This compound is a critically important oral agent for leishmaniasis, but its use is constrained by significant teratogenic risk. Adherence to strict pregnancy prevention protocols for at least five months after treatment cessation is mandatory for patient safety and drug stewardship.

References

miltefosine drug accumulation skin tissue optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Skin Accumulation

The following table summarizes key pharmacokinetic parameters of miltefosine from a 2024 study on Post-Kala-azar Dermal Leishmaniasis (PKDL) patients, which provides the first accurate measurements of its skin penetration [1] [2].

Parameter Measured Value Significance/Context
Median Skin Concentration (Day 22) 43.73 µg/g Measured via skin punch biopsy after allometric dosing [1].
Median Plasma Concentration (Day 22) 33.29 µg/mL Indicates concurrent plasma levels [1].
Median Skin-to-Plasma Ratio 1.19 (IQR: 0.79-1.9) Demonstrates effective accumulation and higher concentration in skin than in plasma [1].
Target Attainment in Skin 87% (45/52 patients) Skin exposure exceeded the suggested in vitro EC90 target (10.6 µg/mL) for efficacy [1].
Mean Residence Time in Skin 604 hours Modeled data shows drug resides in skin over 2x longer than in plasma (266 hours), supporting sustained action [1].

Experimental Protocols & Methodologies

For researchers looking to design related experiments, here are the core methodologies from the cited study.

1. Clinical Dosing and Sample Collection [1]

  • Patient Population: 52 PKDL patients in South Asia.
  • Treatment Regimen: Combination therapy with liposomal amphotericin B (total 20 mg/kg) and this compound (allometric weight-based dosing) for 21 days.
  • Plasma Sampling: Blood samples were collected on study days 8, 15, 22, and 30 to determine plasma this compound concentrations.
  • Skin Tissue Sampling: A single punch skin biopsy was taken on day 22 to measure the drug concentration at the target site.

2. Analytical Method for Drug Quantification The referenced 2008 study provides a validated method for quantifying this compound in biological samples, which can be adapted for tissue analysis [3].

  • Sample Preparation: Solid-phase extraction (SPE) of plasma/skin homogenate using Bond Elut PH cartridges.
  • Chromatography: Analysis via Liquid Chromatography (LC) on a Gemini C18 column with an isocratic elution.
  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization in positive-ion mode, monitoring the transition m/z 408.4 → 124.8.
  • Assay Performance: The quantifiable range is 4 to 2,000 ng/mL, with validated precision and accuracy [3].

3. Modeling and Data Analysis [1]

  • A Physiologically Based Pharmacokinetic (PBPK) model was developed and validated against the measured plasma and skin concentrations.
  • This model was used to simulate and confirm the prolonged residence time of this compound in the skin.

G start Study Population: 52 PKDL Patients a Treatment Regimen: 21-day combination therapy (L-AmB + Allometric this compound) start->a b Plasma Sampling a->b Days 8, 15, 22, 30 c Skin Tissue Sampling a->c Day 22 d Bioanalytical Quantification (LC-MS/MS) b->d c->d e PBPK Model Development & Validation d->e f Key Outputs: Skin/Plasma Concentrations, Skin-to-Plasma Ratio, Residence Time e->f

Understanding Skin as a Drug Delivery Barrier

To optimize drug accumulation, it's crucial to understand the skin's structure and the pathways a drug must take.

  • Skin Structure: The primary barrier is the stratum corneum (SC), the outermost 10-20 μm layer of the epidermis composed of keratin-filled corneocytes and a lipophilic extracellular matrix. Below lie the viable epidermis, dermis, and hypodermis [4] [5].
  • Penetration Pathways: A drug can permeate via two main routes [4] [5]:
    • Transepidermal Route: Through the skin cells (transcellular) or, more commonly, through the lipid matrix between cells (intercellular). The intercellular route is particularly favorable for hydrophobic compounds.
    • Transappendageal Route: Through skin appendages like hair follicles and sebaceous glands. This is a significant pathway for larger molecules and ions.

G cluster_paths Drug Penetration Pathways Drug Applied Drug Transepidermal Transepidermal Route Drug->Transepidermal Transappendageal Transappendageal Route Drug->Transappendageal Intercellular Intercellular: Through lipid matrix Transepidermal->Intercellular Transcellular Transcellular: Through cells Transepidermal->Transcellular Follicular Via Hair Follicles & Sebaceous Glands Transappendageal->Follicular ViableSkin Viable Skin Tissue & Systemic Circulation Intercellular->ViableSkin Transcellular->ViableSkin Follicular->ViableSkin

Techniques for Enhancing Skin Permeation

Several technologies can be employed to overcome the skin barrier and improve drug delivery, as outlined in recent reviews [4] [5].

Technology Mechanism of Action Key Advantage
Chemical Permeation Enhancers Temporarily modifies the stratum corneum by extracting/damaging lipids or altering protein conformation [4]. Low cost, easily scalable, and simple to incorporate into formulations [4].

| Nanocarriers (e.g., Liposomes, Nanoparticles) | Encapsulates drugs to protect them and facilitate transport through the skin barriers [4] [5]. | Enables controlled release; can be functionalized for targeted delivery [4]. | | Physical Enhancement Methods (e.g., Iontophoresis, Microneedles) | Uses energy or micro-devices to create physical pathways through the stratum corneum [5]. | Effectively delivers a wider range of drug molecules, including large and hydrophilic compounds [5]. |

Frequently Asked Questions for Troubleshooting

Q1: Why is there high variability in skin penetration data between experiments?

  • High variability (up to ~70% inter-individual) is common and can be attributed to natural differences in the composition and structure of the stratum corneum lipids (e.g., ceramide content) between body regions and individuals [6]. Using statistical methods like multiple linear regression can help compensate for these systematic influences when comparing test series [6].

Q2: The drug's long half-life is a concern for toxicity and resistance. How can this be managed?

  • This compound has a very long terminal half-life (around 31 days) [3]. This necessitates strict precautions against teratogenicity. Female patients of childbearing potential must use effective contraception during and for 5 months after therapy [7] [8]. Furthermore, the presence of sub-therapeutic levels long after treatment could select for resistant parasites, which should be considered in treatment protocols [3].

Q3: How can I visualize and quantify drug distribution in tissue in my experiments?

  • Advanced, non-invasive imaging techniques are being developed. One effective ex vivo method uses real-time X-ray imaging to visualize the shape, spatial concentration profile, and dynamic movement (wetting front) of an injected solution in tissues like porcine skin, which is morphologically similar to human skin [9]. This technique provides high spatial resolution for quantitative analysis of permeation.

References

miltefosine clinical relapse prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Relapse Mechanisms & Investigational Strategies

The table below summarizes key factors associated with miltefosine relapse and the corresponding research strategies for prevention.

Factor Associated Relapse Risk Investigational Prevention Strategy
Parasite Infectivity Relapse strains show increased metacyclogenesis (32.97% vs 16.24% in cure strains) and higher macrophage infection rates (74.88% vs 61.95%) [1]. Develop diagnostic tools to identify highly infectious strains pre-treatment.
Underlying Drug Resistance Some relapse strains show co-resistance to antimonials (3 of 6 tested strains were SSG-R) [1]. Conduct robust parasite susceptibility profiling before and after treatment.
Therapeutic Efficacy Standard this compound monotherapy shows a definitive cure rate of 75-77% for CL, with some relapses observed [2]. Explore combination therapies to increase cure rates and outpace resistance.

Experimental Protocols for Relapse Investigation

For researchers aiming to study the mechanisms of relapse, particularly the role of parasite infectivity, the following methodologies provide a detailed experimental framework.

Protocol 1: Assessing Parasite Metacyclogenesis and Infectivity

This protocol is adapted from studies investigating the association between parasite phenotype and this compound relapse in Visceral Leishmaniasis [1].

  • 1. Parasite Isolation and Culture:

    • Isolate L. donovani parasites from bone marrow aspirates of confirmed VL patients pre-treatment.
    • Maintain cultures in a standard medium (e.g., M199 supplemented with adenosine, hemin, NaHCO₃, and 20% fetal calf serum).
    • Inoculate at a density of 5 × 10⁵ parasites per mL and incubate at 26°C until the 2nd to 3rd day of the stationary growth phase for analysis [1].
  • 2. Morphometric Analysis of Metacyclogenesis:

    • Prepare Giemsa-stained smears from stationary-phase cultures.
    • Capture micrographs and use software to measure the flagellum length (F), cell body length (L), and cell body width (W) for at least 100 promastigotes per isolate.
    • Calculate the F/L ratio and cell body area (W × L).
    • Use a clustering algorithm (e.g., k-means method) to classify the parasite population into procyclic, transitional, and metacyclic subpopulations. Metacyclic parasites are characterized by a short, slender cell body and a flagellum considerably longer than the cell body [1].
  • 3. In Vitro Macrophage Infectivity Assay:

    • Infect in vitro macrophage cultures with promastigotes from the tested strains.
    • At 120 hours post-infection, assess amastigote survival by microscopically counting the number of infected macrophages (at least 100 macrophages per well).
    • The percentage of infected macrophages serves as a functional correlate for the parasite's infectivity potential [1].
Protocol 2: Evaluating Combination Therapy for Cutaneous Leishmaniasis

This protocol is based on a clinical trial for L. (V.) braziliensis in Brazil, which tested a strategy to improve this compound's efficacy [2].

  • 1. Patient Selection and Treatment Arms:

    • Population: Confirmed CL patients (e.g., 1-3 ulcers, 10-50mm in size, 30-90 days onset) with PCR confirmation of L. braziliensis infection.
    • Arm A (Standard this compound): Oral this compound at 2.5 mg/kg/day (max 150 mg/day) for 28 days + topical placebo gel.
    • Arm B (Combination): Oral this compound (same regimen) + topical GM-CSF (0.01%) applied to lesions twice daily for 28 days.
    • Arm C (Control): Intravenous pentavalent antimony (Sbv) at 20 mg/kg/day for 20 days [2].
  • 2. Efficacy and Relapse Monitoring:

    • Primary Endpoint: Final cure rate at 180 days after therapy initiation, defined as complete re-epithelialization of all lesions.
    • Secondary Endpoints: Initial cure at 90 days, healing time (in days), and relapse rate during the 6-month follow-up period.
    • Follow-up Schedule: Examine patients every 2 weeks in the first month, then monthly up to day 90, and finally at 6 months post-therapy [2].

Technical Implementation & Visualization

The following diagrams, generated with Graphviz, illustrate the core concepts and workflows related to this compound relapse. The DOT scripts adhere to your specifications for color, contrast, and labels.

Diagram 1: Clinical Relapse Assessment Workflow

This diagram outlines the patient journey and key decision points in a clinical trial for relapse assessment.

relapse_workflow Start Patient Enrollment &    Treatment A1 Initial Cure    Assessment (Day 90) Start->A1 A2 Treatment    Success A1->A2 Cured B1 Final Cure    Assessment (Day 180) A1->B1 Healed, requires    final check B2 Definitive Cure B1->B2 Cured C1 Monitor for    Relapse B1->C1 Apparent cure,    enter follow-up C1->B2 No relapse C2 Relapse    Detected C1->C2 Symptoms    reappear

Diagram 2: Technical Implementation of a Relapse Factor Model

This diagram uses HTML-like labels to model the key parasite factors associated with relapse, as identified in research.

parasite_factors Relapse Parasite Factors in Relapse            • Increased metacyclogenesis            • Higher macrophage infectivity            • Underlying drug resistance            • Not linked to this compound plasma levels         Investigation Investigational Strategies            • Phenotypic profiling            • Combination therapy (e.g., +GM-CSF)            • Pre-treatment diagnostics for infectivity         Relapse->Investigation Outcome Research GoalNovel relapse prevention protocols Investigation->Outcome

Key Insights for Researchers

  • Parasite Phenotype is Crucial: The finding that increased infectivity, not just drug resistance, is linked to relapse suggests that in vitro drug susceptibility tests alone are insufficient for predicting treatment outcomes [1]. A multifaceted assessment of patient isolates is needed.
  • Combination Therapy Shows Promise, but with Caveats: While the combination of this compound with topical GM-CSF did not significantly increase the final cure rate over this compound alone, the study confirmed that this compound is significantly more effective and has a faster healing time than antimony (Sbv) [2]. This validates the search for better partners for combination therapy.

References

FAQ: Miltefosine Subtherapeutic Dosing & Resistance Risk

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary pharmacokinetic concern with miltefosine that increases the risk of resistance?

The major pharmacokinetic concern is this compound's extremely long terminal elimination half-life, which can lead to prolonged subtherapeutic exposure and create a selection window for resistant parasites.

Pharmacokinetic Parameter Value & Context
Primary Elimination Half-life 7.05 days (range: 5.45 - 9.10 days) [1] [2]
Terminal Elimination Half-life 30.9 days (range: 30.8 - 31.2 days) [1] [2]
Clinical Implication Subtherapeutic concentrations can persist in plasma for 5 to 6 months after the end of treatment, fostering an ideal environment for selecting resistant parasites [2].

Q2: What are the key molecular mechanisms of this compound resistance in Leishmania?

Resistance is primarily driven by mechanisms that reduce the intracellular accumulation of the drug. The following diagram illustrates the core pathways.

G cluster_primary Primary Mechanisms cluster_secondary Secondary/Contributing Factors SubtherapeuticDosing Prolonged Subtherapeutic Dosing ReducedAccumulation Reduced Intracellular This compound Accumulation SubtherapeuticDosing->ReducedAccumulation UptakeDefect Uptake Defect ReducedAccumulation->UptakeDefect Decreases influx IncreasedEfflux Increased Drug Efflux ReducedAccumulation->IncreasedEfflux Increases outflow MembraneAlteration Alterations in Membrane Lipid Composition ReducedAccumulation->MembraneAlteration ProteinOverexpression Overexpression of Proteins (Hsp80, SKCRP14.1, eIF4A) ReducedAccumulation->ProteinOverexpression LdMT LdMT (this compound Transporter) UptakeDefect->LdMT Mutation or decreased expression LdRos3 LdRos3 (β-subunit) UptakeDefect->LdRos3 Mutation or decreased expression ABCCtransporters ABC Transporters (e.g., P-glycoprotein/MDR1) IncreasedEfflux->ABCCtransporters Overexpression

The core mechanisms are:

  • Uptake Defect: Mutations or decreased expression of the this compound transporter LdMT and its stabilizing subunit LdRos3 significantly reduce drug uptake [3] [4].
  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps this compound out of the cell, reducing its effective concentration [5] [3].
  • Other Contributing Factors: Changes in membrane lipid composition and overexpression of various proteins like Hsp80 and eIF4A can also contribute to the resistance phenotype [3].

Q3: What experimental methods can be used to detect and monitor this compound resistance?

A combination of phenotypic and genotypic methods is recommended for a comprehensive assessment.

Method Type Specific Technique Key Measurable Output Application & Rationale
Phenotypic Minimum Inhibitory Concentration (MIC) [6] Lowest drug concentration that inhibits parasite growth. Gold standard for measuring susceptibility; shifts in MIC indicate resistance.
Genotypic Next-Generation Sequencing (NGS) [7] Mutations in LdMT, LdRos3 genes; expression levels of ABC transporters. Identifies known and novel genetic markers of resistance.
Genotypic qPCR [5] Expression levels of resistance-associated genes (e.g., ABC transporters). Quantifies changes in gene expression linked to resistance mechanisms.

Q4: What are the best practices to prevent or delay the emergence of resistance in a research or clinical setting?

  • Ensure Full Therapeutic Dosing: In vivo studies must use regimens that achieve and maintain plasma levels well above the MIC for the entire treatment period, avoiding prolonged subtherapeutic tails [2] [4].
  • Utilize Combination Therapy: Combine this compound with other antileishmanial drugs (e.g., amphotericin B, amiodarone). This approach is strongly recommended as it targets the parasite through multiple pathways, reducing the likelihood of resistance emerging to any single drug [8] [3] [4].
  • Implement Rigorous Monitoring: Regularly assess the susceptibility of parasite strains used in research or isolated from the field using the methods listed above to track any changes promptly [3].

References

miltefosine adherence improvement 28-day regimen

Author: Smolecule Technical Support Team. Date: February 2026

Major Barriers to Miltefosine Adherence

The table below summarizes the primary challenges in maintaining adherence to the 28-day this compound regimen, which are crucial for researchers to anticipate and address.

Barrier Impact & Manifestation Supporting Evidence
Gastrointestinal (GI) Toxicity Most frequent adverse event (AE); can be severe, leading to dose interruption or treatment discontinuation [1] [2]. 77.1% of patients experienced at least one AE, with GI symptoms being the most common [2].
Complex Treatment Regimens Perceived as the most significant factor inhibiting effective treatment adherence [3]. Identified as the top factor in a machine learning analysis of unresponsive cases [3].
Teratogenic Risk Requires strict pregnancy prevention measures in females of childbearing potential, complicating drug distribution and use [1] [4] [5]. A Boxed Warning for embryofetal toxicity; contraception required during and for 4-5 months after treatment [4] [5] [2].
Long Treatment Duration & Follow-up 28-day course can lead to waning motivation; half of patients required temporary interruptions, extending treatment beyond planned duration [1] [2]. Early treatment discontinuation occurred in 11.8% of cases; 50% of patients had irregular dosing [2].
Sociocultural & Behavioral Factors Cultural and lay views about the disease, life stress, and hopelessness negatively impact adherence [3]. These factors were among the top five significant variables leading to poor adherence [3].

Proven Strategies for Adherence Improvement

A best practice implementation project in Brazil successfully increased compliance. The core methodology and results are summarized below.

Strategy / Action Implementation Detail Measured Outcome
Structured Audit & Feedback Used JBI Evidence Implementation Framework for baseline audit, identified barriers, implemented strategies, and conducted follow-up audit [4] [6]. Increased average compliance with best practices from 60% to 79.5% in regional health offices [4] [6].
Enhanced Communication & Training Intensified direct communication from a reference center to regional health professionals via targeted feedback and reminders [4] [6]. Established a connected professional network for information dissemination and support [4].
Two-Stage Dispensing & Active Monitoring Medication dispensed in two 14-day supplies. Active monitoring via forms, with reminders sent to healthcare teams [2]. Improved tracking of patients and adverse events, facilitating timely intervention [2].
Administration with Food Explicit guidance to administer capsules with food to diminish GI side effects [5]. Mitigates the most common side effect, supporting regimen completion.
Directly Observed Therapy (DOT) Proposed as a key method to optimize adherence in real-life conditions and protect the drug's lifespan [1]. Ensures drug intake and allows for immediate management of side effects.

This project established five key audit criteria for the safe and appropriate use of this compound [4]:

  • Appropriate Indication: Treatment request must align with guidelines and have complete documentation.
  • Clinical Treatment Monitoring Record: A form must be used to monitor the patient throughout the 28-day treatment.
  • Dispensing Record: The dispensation must be registered in the official controlled medication system (SIGAF) for traceability.
  • Time to Technical Analysis: The request for the drug must be analyzed and approved within a set period (e.g., 7 days).
  • Time to Access Treatment: The approved drug must be delivered to the patient within a compliant timeframe.

The logical flow of this successful implementation project is as follows, which can serve as a model for other programs:

G start Plan Implementation audit1 Conduct Baseline Audit start->audit1 analyze Analyze Barriers audit1->analyze implement Implement Strategies analyze->implement audit2 Conduct Follow-up Audit implement->audit2 sustain Sustain Improvements audit2->sustain Repeat cycle for continuous quality improvement

Frequently Asked Questions for a Technical Support Center

Q1: What is the most critical pre-treatment check for a female patient of childbearing potential? A: Verify pregnancy status. This compound is contraindicated in pregnancy due to teratogenic risk. Patients must use effective contraception during and for 4 to 5 months after treatment. If a patient vomits after taking an oral contraceptive, a non-oral backup method is recommended [5] [2].

Q2: A patient reports severe vomiting and diarrhea. Should the treatment be stopped? A: Not necessarily. Advise the patient to drink plenty of fluids to prevent dehydration and kidney injury. Administering the drug with food can mitigate GI effects. For severe or persistent symptoms, a temporary treatment interruption may be necessary, followed by resumption once symptoms subside. In the cited study, 50% of patients required such interruptions [5] [2].

Q3: What are the key parameters for clinical monitoring during the 28-day regimen? A: Monitoring should include [5] [2]:

  • Clinical: Active surveillance for GI side effects (nausea, vomiting, diarrhea).
  • Laboratory: Serum creatinine (weekly during therapy and for 4 weeks after to monitor renal function), liver transaminases (ALT, AST), bilirubin, and platelet count (especially for visceral leishmaniasis).

Q4: How can we address poor adherence driven by sociocultural factors? A: The evidence suggests [3]:

  • Provide Essential Knowledge: Educate patients and communities about the disease and the importance of completing treatment.
  • Address Misconceptions: Actively counter lay views and misinformation about chemical drugs.
  • Provide Psychosocial Support: Medical staff and family should work to induce positive thinking and give hope to patients experiencing stress and anxiety.

References

Why Protein Precipitation Can Be Problematic for Miltefosine

Author: Smolecule Technical Support Team. Date: February 2026

While protein precipitation seems straightforward, it can lead to issues for miltefosine analysis. Research indicates that this method can cause high intra-assay variability and inconsistent results [1].

The core of the problem lies in the sample cleanup. Simple protein precipitation may not be sufficient to remove matrix components that interfere with the analysis. One study developing an LC-MS/MS method for human plasma tried several precipitation agents, including acetonitrile and methanol, but found the results were not reproducible enough for a reliable assay [1].

Recommended Methods & Protocols

Here are detailed protocols for methods that have been successfully validated for this compound quantification.

Solid-Phase Extraction (SPE) for Plasma Analysis

This method was developed to overcome the limitations of protein precipitation and provides a robust way to measure this compound in plasma [1].

  • Sample Volume: 250 µL of human plasma [1].
  • Internal Standard: Perifosine (a structural analog of this compound) was used during development, though the final calculation may not rely on its response due to variability [1].
  • Sample Cleanup:
    • Use C8-bonded SPE cartridges.
    • Condition the cartridge with methanol and water.
    • After loading the plasma sample, wash with water.
    • Elute this compound with methanol.
  • LC-MS/MS Analysis:
    • Chromatography: Reversed-phase HPLC column. The eluent is alkaline [1] [2].
    • Mass Spectrometry: Electrospray positive ionization. Monitor the transition m/z 408.1 → 125.1 [3] [1].
  • Method Performance:
    • Linear Range: 4–2000 ng/mL [1].
    • LLOQ (Lower Limit of Quantification): 4 ng/mL [1].
Hybrid Method for Skin Tissue Analysis

This method for complex skin tissue matrices uses enzymatic digestion followed by protein precipitation and SPE [2].

  • Sample: 4-mm human skin biopsies [2].
  • Homogenization: Digest tissue overnight using collagenase A at 37°C [2].
  • Sample Cleanup:
    • First, perform protein precipitation on the resulting homogenate.
    • Then, apply a further clean-up step using phenyl-bonded solid-phase extraction (SPE).
  • LC-MS/MS Analysis:
    • Column: Gemini C18 column with an alkaline eluent [2].
    • Detection: Positive ion electrospray ionization. Uses deuterated this compound as an internal standard [2].
  • Method Performance:
    • Linear Range: 4–1000 ng/mL [2].
    • Stability: this compound in skin homogenates is stable for at least 10 days at -20°C [2].
Protein Precipitation for Small-Volume Plasma

A different research group published a method that did use protein precipitation successfully, which may be applicable depending on your sensitivity requirements [3].

  • Sample Volume: 50 µL of plasma [3].
  • Cleanup: Protein precipitation.
  • LC-MS/MS Analysis:
    • The same mass spectrometry transition was used (m/z 408.1 → 125.1) [3].
  • Method Performance:
    • Linear Range: 2.5–400 ng/mL [3].

Method Comparison at a Glance

The table below summarizes the key characteristics of the different sample preparation methods.

Method Attribute SPE for Plasma [1] Hybrid for Skin Tissue [2] Protein Precipitation [3]
Sample Type Human Plasma Human Skin Tissue Hamster/Human Plasma
Sample Volume 250 µL 4-mm biopsy 50 µL
Cleanup Principle Solid-Phase Extraction (C8) Enzymatic Digestion + Protein Precipitation + SPE (Phenyl) Protein Precipitation
Key Advantage High reproducibility, wide dynamic range Handles complex tissue matrix Simpler and faster
Reported Issue - - Potential for high variability [1]
Linear Range (ng/mL) 4 – 2,000 4 – 1,000 2.5 – 400
LLOQ (ng/mL) 4 4 2.5

Workflow for Choosing a Sample Preparation Method

The following diagram outlines a decision-making process to help you select the most appropriate method for your analysis.

Start Start: Choose this compound Sample Prep Method SampleType What is your sample type? Start->SampleType Plasma Plasma/Serum SampleType->Plasma Plasma/Serum Tissue Skin Tissue SampleType->Tissue Skin Tissue Goal Primary requirement? Plasma->Goal MethodHybrid Recommended Method: Enzymatic Digestion + SPE Cleanup - For complex matrices - Validated for skin Tissue->MethodHybrid Robustness Maximized Robustness & Reproducibility Goal->Robustness Simplicity Maximized Speed & Simplicity Goal->Simplicity MethodSPE Recommended Method: Solid-Phase Extraction (SPE) - More steps - Higher cost - High reproducibility - Wider dynamic range Robustness->MethodSPE MethodPPT Consider: Protein Precipitation - Fewer steps - Lower cost - Risk of higher variability - Check sensitivity needs Simplicity->MethodPPT

Key Experimental Parameters for LC-MS/MS

Regardless of the sample preparation method you choose, the core LC-MS/MS parameters for this compound are consistent across recent literature.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode [3] [1] [2].
  • Multiple Reaction Monitoring (MRM): The quantifier transition is m/z 408.1 → 125.1 [3] [1]. The precursor ion [M+H]+ is m/z 408.1, and the product ion is the phosphocholine head group at m/z 125.1.
  • Chromatography: Reversed-phase (e.g., C18 or C8 columns). Using an alkaline mobile phase (e.g., with ammonium hydroxide) is common practice to improve peak shape and sensitivity [1] [2].

References

Frequently Asked Questions (FAQs) on Miltefosine LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary causes of matrix effects in miltefosine analysis, and how can I detect them? Matrix effects occur when compounds co-eluting with this compound suppress or enhance its ionization. These interfering compounds can originate from the biological matrix (e.g., phospholipids, salts) [1]. A reliable method for detection is the post-column infusion experiment: a constant stream of this compound is infused into the MS while a blank matrix extract is injected via the LC; a dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement [1].

  • What is the recommended internal standard for this compound quantification? The use of a stable isotope-labeled internal standard (SIL-IS), specifically deuterated this compound (this compound-D4), is highly recommended and well-established in validated methods [2] [3]. It corrects for variability in sample preparation and ionization efficiency.

  • My system shows no peaks or a sudden loss of sensitivity. What should I check? This can be a complex issue. A systematic approach is best:

    • Check the LC system: Ensure there are no leaks and that the syringe and autosampler are working correctly [4].
    • Inspect the sample path: Look for cracked columns or blockages that would prevent the sample from reaching the detector [4] [5].
    • Verify MS function: Confirm that the mass spectrometer is tuned and calibrated correctly, and that the ionization source is clean [4] [6].

Troubleshooting Guide: Common LC-MS/MS Issues

The table below outlines common symptoms, their potential causes, and solutions.

Symptom Potential Cause Recommended Solution
High Pressure LC system blockage [5] Check for clogged lines, frits, or column; use in-line filters [5]
Shifting Retention Times Mobile phase inconsistency or column degradation [5] Prepare fresh mobile phase; condition or replace column [5]
No Peaks / Low Signal MS source contamination, gas leak, or sample introduction failure [4] [5] Clean ion source; check for gas leaks; verify autosampler/syringe function [4]
Poor Precision & Accuracy Matrix effects or inefficient sample cleanup [7] [1] Optimize sample preparation (SPE, LLE); use a stable isotope-labeled internal standard [2] [7]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Assessing Matrix Effect via Post-Column Infusion

This qualitative method helps identify regions of ionization suppression/enhancement in your chromatogram [1].

  • Principle: A constant concentration of the analyte is introduced into the MS detector while a blank matrix sample is chromatographically separated. Interfering compounds that co-elute will cause a deviation in the steady analyte signal.
  • Procedure:
    • Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol-water).
    • Infusion Setup: Use a T-connector to combine the flow from the HPLC system with a constant infusion of the this compound solution, directing the combined flow into the MS.
    • MS Monitoring: Set the MS to monitor the specific mass transition of this compound.
    • Blank Injection: Inject a processed blank biological matrix sample (e.g., blank plasma extract) and run the LC method.
    • Data Analysis: Observe the signal for this compound. Any depression (suppression) or elevation (enhancement) of the signal indicates a matrix effect at that retention time.

The workflow for this assessment is outlined below:

G Start Start Post-Column Infusion Assessment A Prepare this compound infusion solution Start->A B Set up post-column infusion with T-connector A->B C Configure MS to monitor This compound mass transition B->C D Inject processed blank matrix sample C->D E Run LC method and record MS signal D->E F Analyze signal for deviations from baseline E->F Interpret Signal dip = Ion Suppression Signal rise = Ion Enhancement F->Interpret

Quantifying this compound in PBMCs

This is a summary of a validated method for intracellular this compound quantification in Peripheral Blood Mononuclear Cells (PBMCs) [2].

  • Sample Preparation (PBMC Pellet Processing):

    • Resuspend: Resuspend the frozen PBMC pellet in 120 µL of PBS.
    • Lysate: Add 200 µL of methanol to lyse the cells, creating a 62.5% methanol-PBS lysate.
    • Vortex & Centrifuge: Vortex the mixture and centrifuge at 20,000 × g for 5 minutes.
    • Transfer & Evaporate: Transfer the supernatant (PBMC lysate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute: Reconstitute the dried extract in 250 µL of blank human plasma. This "reconstituted PBMC sample" is then processed as a standard plasma sample [2].
  • LC-MS/MS Analysis:

    • Internal Standard: This compound-D4 is added to the reconstituted sample [2].
    • Chromatography: Separation is performed on a reversed-phase C18 column [2].
    • Detection: Detection is achieved using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode [2].
    • Calibration: The method uses plasma calibration standards, typically in the range of 4 to 1000 ng/mL [2].

The sample preparation workflow is as follows:

G Start Start PBMC Sample Preparation A Resuspend PBMC pellet in 120 µL PBS Start->A B Add 200 µL methanol (vortex to lyse cells) A->B C Centrifuge at 20,000 x g for 5 minutes B->C D Transfer supernatant (PBMC lysate) C->D E Evaporate to dryness under nitrogen stream D->E F Reconstitute in 250 µL blank plasma E->F End Proceed with standard plasma sample protocol F->End

Summary of Key Method Validation Data

The table below summarizes quantitative data from two validated methods for this compound in different matrices, demonstrating typical performance standards.

Parameter This compound in PBMCs [2] This compound in Skin Tissue [3]
Linear Range 4 - 1000 ng/mL 4 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 4 ng/mL 4 ng/mL
Accuracy (at LLOQ) Within 8.6% of nominal value Within ± 20% of nominal value
Precision < 7.7% (at LLOQ) ≤ 15% (≤ 20% at LLOQ)
Key Sample Prep Cell lysis with 62.5% methanol, reconstitution in plasma Enzymatic digestion with collagenase, SPE cleanup
Matrix Effect Assessment No matrix effect observed from PBMC content No significant matrix effect from skin tissue

References

miltefosine versus glucantime cutaneous leishmaniasis meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Feature Miltefosine Glucantime (Meglumine Antimoniate)
Overall Efficacy (Meta-Analysis) Comparable to Glucantime [1] [2] Comparable to this compound [1] [2]
Efficacy by Parasite Species Significantly superior for species other than *L. braziliensis* [1] [2] Less effective than this compound for non-L. braziliensis species [1] [2]
Administration Route Oral [3] [4] Parenteral (Intramuscular/Intralesional) [1] [5]
Common Adverse Effects Mild gastrointestinal symptoms [6] Pain at injection site, systemic symptoms (e.g., fever, myalgia) [1] [6]
Incidence of Adverse Effects Lower (approx. 20% in one study) [6] Higher (approx. 35% in one study) [6]
Patient Satisfaction/ Acceptability Higher [6] Lower [6]

| Proposed Mechanism of Action | - Disruption of intracellular Ca²⁺ homeostasis

  • Inhibition of cytochrome c oxidase
  • Apoptosis-like cell death [7] [4] | - Generation of oxidative stress, damaging parasite DNA
  • Interference with parasite bioenergetics (e.g., ATP depletion) [8] |

Proposed Mechanisms of Action

The two drugs work through distinct biochemical pathways to kill Leishmania parasites.

Mechanism of this compound

This compound's mechanism is multifaceted, primarily disrupting key cellular functions in the parasite. The diagram below illustrates its two newly identified mechanisms related to calcium homeostasis.

G Start This compound PM Plasma Membrane Start->PM Activates Ca²⁺ Channel Acidocalcisome Acidocalcisome (Calcium Storage) Start->Acidocalcisome Affects CaInflux Ca²⁺ Influx PM->CaInflux Disruption Disruption of Cellular Ca²⁺ Homeostasis CaInflux->Disruption Alkalinization Organelle Alkalinization Acidocalcisome->Alkalinization Alkalinization->Disruption Death Parasite Cell Death Disruption->Death

Figure 1: Two newly identified mechanisms of action of this compound in *L. donovani, both related to the disruption of parasite Ca²⁺ homeostasis* [7]. The drug activates a plasma membrane calcium channel, causing a large influx of Ca²⁺, and also induces the rapid alkalinization of acidocalcisomes, which are key intracellular calcium storage organelles [7].

In addition to disrupting calcium balance, this compound also inhibits the mitochondrial cytochrome c oxidase, leading to mitochondrial dysfunction and an apoptosis-like cell death [7] [4].

Mechanism of Glucantime

The mechanism of Glucantime involves inducing oxidative stress that damages the parasite's DNA. The workflow below outlines this process based on in vivo studies.

G Start Meglumine Antimoniate (SbV) InVivo In Vivo Metabolism Start->InVivo ActiveForm Trivalent Antimony (SbIII) InVivo->ActiveForm ROS Generation of Reactive Oxygen Species (ROS) ActiveForm->ROS DNADamage Oxidation of DNA Nitrogenous Bases ROS->DNADamage Mutation Genomic Damage and Mutagenesis DNADamage->Mutation Death Parasite Death Mutation->Death

Figure 2: Proposed genotoxic mechanism of Meglumine Antimoniate (Glucantime). The pentavalent antimony (SbV) is believed to be converted in vivo to the more active trivalent form (SbIII), which promotes oxidative stress, leading to DNA damage and parasite death [8].

This oxidative damage is not limited to the parasite; studies also indicate that Glucantime can cause oxidative DNA damage in mammalian cells, which may explain some of its toxic side effects [8].


Key Experimental Protocols

For researchers aiming to validate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

Clinical Efficacy Meta-Analysis Protocol

This protocol outlines the methodology of the 2019 systematic review and meta-analysis comparing the two drugs [1] [2].

  • Search Strategy: Systematic searches were performed in major databases (e.g., Cochrane, PubMed, Embase, Scopus, Web of Science) and regional databases without language restrictions.
  • Study Selection: Included were clinical trials that involved patients of any age with confirmed CL, compared this compound with glucantime, and reported efficacy with sufficient data for an intention-to-treat (ITT) analysis.
  • Data Extraction & Quality Assessment: Two independent reviewers extracted data using a pre-designed form. The quality of studies was assessed using the Cochrane risk of bias tool.
  • Data Synthesis: A random-effects model was used for meta-analysis. Heterogeneity was assessed using the chi-square test and I² index. Subgroup analysis was performed based on the Leishmania species.
In Vivo Genotoxicity Assessment for Glucantime

This protocol describes the key methods used to investigate the DNA-damaging effects of Glucantime [8].

  • Animal Model: BALB/c mice were used, either uninfected or infected with L. infantum.
  • Treatment Regimen: Mice were treated with meglumine antimoniate at 20 mg/kg/day for 20 days, mimicking the WHO-recommended human dosage.
  • Genotoxicity Evaluation:
    • Comet Assay: Conducted on peripheral blood leukocytes to detect DNA strand breaks. To specifically identify oxidized DNA bases, the assay was followed by digestion with repair enzymes formamidopyrimidine-DNA glycosylase (Fpg) and endonuclease III (Endo III).
    • Micronucleus Test: Performed to assess the frequency of micronucleated polychromatic erythrocytes in bone marrow, confirming mutagenic potential.
  • Oxidative Stress Markers: The activities of antioxidant enzymes (Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)) were assessed in the animals' sera.

Key Insights for Professionals

  • Consider Species-Specific Efficacy: The finding that this compound's superiority is pronounced in non-L. braziliensis species is critical for trial design and clinical practice in endemic regions [1] [2].
  • Account for Adherence and Access: this compound's oral administration may significantly improve patient adherence and access in remote areas compared to parenteral Glucantime, which requires clinical supervision for injections [1] [6].
  • Safety Profiles Influence Choice: Glucantime's more severe and frequent adverse effects might make this compound a preferable option for some patient populations, despite its own (often milder) gastrointestinal side effects [6].

References

miltefosine versus amphotericin B susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Susceptibility Data

A 2025 study directly compared the in vitro potency of miltefosine and amphotericin B against clinical isolates of Leishmania major and Leishmania tropica using an intramacrophage assay system [1] [2] [3]. The data is summarized in the table below.

Table: In Vitro Drug Susceptibility of Clinical Leishmania Islates (2025 Study) [1] [3]

Drug EC₅₀ (Effective Concentration for 50% inhibition) Experimental Model & Notes
This compound Not explicitly listed in excerpts Intramacrophage assay; activity was exceeded by Oleylphosphocholine (OlPC), a novel investigational compound [1].
Amphotericin B Not explicitly listed in excerpts Intramacrophage assay; used as a standard anti-leishmanial drug control [1].

> Note on Data: While the 2025 study confirmed the activity of both drugs, it focused on comparing them to the new drug candidate OlPC. The exact EC₅₀ values for this compound and amphotericin B against the 70 clinical isolates were not fully detailed in the available excerpts.

Another study investigating a topical Amphotericin B gel reported its potency against various Leishmania species promastigotes [4].

Table: In Vitro Efficacy of an Investigational Topical Amphotericin B Gel [4]

Leishmania Species IC₅₀ for Promastigotes (AmB-gel) IC₅₀ for Amastigotes (AmB-gel)
L. infantum, L. tropica, L. major, L. braziliensis < 1 µg/mL Tested for L. infantum and L. tropica: < 2 µg/mL

Mechanisms of Action & Resistance

Understanding how these drugs work and how parasites resist them is crucial for development and clinical use.

  • This compound: This drug integrates into the parasite's cell membrane, disrupting its structure and normal lipid metabolism [1]. It also interferes with mitochondrial function and phospholipid production, leading to an apoptosis-like cell death [1] [5]. A key mechanism involves inducing membrane rigidity in the parasite through oxidative stress, which disrupts ionic balance and mitochondrial function [5] [6].
  • Amphotericin B: Its primary mechanism is high-affinity binding to ergosterol, a key sterol in the parasite's cell membrane. This binding forms pores that cause lethal ion leakage [7] [8] [4]. Similar to this compound, a 2025 study showed that AmB also induces membrane rigidity in L. amazonensis at concentrations that inhibit growth, a effect linked to drug-induced oxidative stress [5] [6].

The diagrams below illustrate these pathways and the experimental workflow used to study them.

parasite_membrane_effects Start Drug Exposure MF This compound (MTF) Start->MF AmB Amphotericin B (AmB) Start->AmB Mech1 Integrates into membrane Disrupts lipid metabolism MF->Mech1 Mech2 Binds to ergosterol Forms membrane pores AmB->Mech2 Effect1 Induces Oxidative Stress (Increased ROS) Mech1->Effect1 Mech2->Effect1 Effect2 Ionic Imbalance & Mitochondrial Dysfunction Effect1->Effect2 Effect3 Membrane Rigidity Effect1->Effect3 Outcome Apoptosis-like Cell Death Effect2->Outcome Effect3->Outcome

Diagram 1: Shared pathway of membrane disruption and oxidative stress leading to parasite death for both this compound and Amphotericin B [5] [6] [8].

  • This compound Resistance: The primary mechanism is reduced drug uptake. Resistant strains of L. amazonensis show consistent downregulation of the This compound transporter (mt) gene [9] [10]. This resistance is stable and can be accompanied by other metabolic adaptations, making it a polygenic trait [10].
  • Amphotericin B Resistance: Resistance to AmB is less common but has been observed in laboratory settings [8]. The specific molecular mechanisms in Leishmania are less well-defined compared to this compound.

Experimental Protocols for Key Data

For researchers looking to replicate or understand the data, here are the core methodologies from the cited studies.

Intracellular Amastigote Susceptibility Assay [1] [3] This protocol was used to generate the comparative susceptibility data for this compound, amphotericin B, and other drugs.

assay_workflow Step1 1. Collect murine peritoneal macrophages (BALB/c mice) Step2 2. Seed macrophages on Lab-Tek slides (Incubate overnight) Step1->Step2 Step3 3. Infect macrophages with stationary-phase promastigotes Step2->Step3 Step4 4. Apply drug dilutions (72-hour incubation) Step3->Step4 Step5 5. Analyze dose-response (Fit curves, estimate EC₅₀/EC₉₀) Step4->Step5

Diagram 2: Workflow for the intramacrophage amastigote drug susceptibility assay [1] [3].

Electron Paramagnetic Resonance (EPR) Spectroscopy [5] [6] This technique was used to elucidate the membrane-level mechanisms of action.

  • Membrane Fluidity Measurement: L. amazonensis promastigotes or infected macrophages were incubated with MTF or AmB for 24 hours. The spin probe 5-doxyl-stearic acid (5-DSA) was incorporated into the plasma membranes. EPR spectra were recorded to measure the parameter of membrane order (2S), where an increase indicates higher membrane rigidity [5].
  • Key Finding: Both drugs induced significant membrane rigidity in the parasites at concentrations near their IC₅₀ values. This effect was attributed to oxidative stress from drug-induced ROS [5] [6].

References

miltefosine versus pentavalent antimonials toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity Profiles at a Glance

The table below summarizes the key toxicity concerns and mechanisms of action for miltefosine and pentavalent antimonials, which form the basis of their distinct clinical profiles [1] [2].

Feature This compound Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate)
Primary Mechanism of Action Disrupts parasite membrane integrity & phospholipid metabolism; inhibits cytochrome c oxidase; disrupts intracellular Ca²⁺ homeostasis [3] [2] [4]. Prodrug reduced to active trivalent antimony (Sb(III)), which inhibits trypanothione reductase, disrupts thiol metabolism, and causes oxidative stress. Can also directly inhibit DNA topoisomerase I [1] [5].
Common Toxicities Gastrointestinal disturbances (nausea, vomiting, diarrhea), renal toxicity [2]. Cardiotoxicity (QTc prolongation, arrhythmias), pancreatitis, arthralgias, myalgias, reversible peripheral neuropathy, hepatotoxicity [1] [2].
Serious/Special Warnings Teratogenicity: Contraindicated in pregnancy. Long half-life raises resistance concerns [6] [2]. Severe Cardiotoxicity: Can be fatal. Pancreatitis: High risk in HIV co-infected patients [1] [2].
Resistance Mechanisms Downregulation of the this compound transporter (mt) gene, reducing drug uptake; upregulation of efflux transporters [3]. Increased efflux of Sb(III)-thiol complexes (e.g., via ABC transporters like LABCG2); overexpression of thiol metabolism enzymes [1] [2].

Experimental Data and Methodologies

The toxicity and efficacy data for these drugs are derived from standardized experimental models. The workflow for a typical intracellular amastigote drug susceptibility assay, a cornerstone of anti-leishmanial drug evaluation, is visualized below.

G Start Isolate parasites from CL patient lesion A Culture promastigotes in NNN/RPMI-1640 medium Start->A B Harvest stationary-phase promastigotes A->B C Infect mouse peritoneal macrophages (PEMs) B->C D Treat with drug dilutions (e.g., this compound, SbV) C->D E Incubate for 72 hours (37°C, 5% CO₂) D->E F Assess parasite viability using AlamarBlue/resazurin E->F G Fit dose-response curve (4-parameter log-logistic model) F->G End Calculate EC₅₀/EC₉₀ values G->End

Summary of Key Experimental Protocols:

  • Intracellular Amastigote Assay: This method assesses drug activity against the clinically relevant life stage. Primary mouse peritoneal macrophages or human monocyte-derived macrophages (e.g., THP-1 cells) are infected with Leishmania promastigotes. Infected cells are then exposed to a concentration range of the drug for a set period (e.g., 72 hours). Parasite viability is quantified using metrics like the AlamarBlue or resazurin reduction assay, which measures metabolic activity [6] [3].
  • Data Analysis: Dose-response curves are fitted using non-linear regression models (e.g., a four-parameter log-logistic model) to estimate potency parameters like the half-maximal effective concentration (EC₅₀) and the EC₉₀ [6].
  • Resistance Selection Studies: To understand resistance, studies use stepwise in vitro selection. Parasites are continuously exposed to increasing concentrations of a drug (e.g., this compound) over many weeks. Stable resistant lines are then compared to wild-type parasites for biological traits (e.g., infectivity, lipid droplet abundance, reactive oxygen species production) and molecular changes (e.g., gene expression of transporters) [3].

Molecular Mechanisms of Action and Toxicity

The distinct clinical toxicity profiles of these drugs are rooted in their fundamental mechanisms of action at the cellular and molecular levels. The following diagram illustrates the key pathways involved.

G cluster_mil This compound cluster_sbv Pentavalent Antimonials (SbV) M1 Disrupts phosphatidylcholine synthesis & membrane integrity M5 Apoptosis-like parasite death M1->M5 M2 Inhibits mitochondrial cytochrome c oxidase M2->M5 M3 Disrupts intracellular Ca²⁺ homeostasis in parasite M3->M5 M4 Activates parasite-specific sphingosine-sensitive Ca²⁺ channel M4->M3 ParasiteDeath ParasiteDeath M6 Toxicity: GI disturbance, teratogenicity (host) S1 SbV enters parasite and is reduced to Sb(III) S2 Sb(III) inhibits trypanothione reductase (TryR) S1->S2 S5 Sb(III) complexes with thiols (e.g., trypanothione) S1->S5 S3 Depletion of trypanothione (T(SH)₂) S2->S3 S4 Increased oxidative stress and ROS S3->S4 S6 Apoptosis-like parasite death S4->S6 S5->S6 S7 Toxicity: Cardiotoxicity, pancreatitis (host)

Key Insights from the Pathways:

  • This compound's Multi-Target Action: Its pleiotropic effects on membranes, mitochondria, and calcium homeostasis in the parasite contribute to its potency but also underlie mechanisms that can lead to resistance, such as reduced drug uptake [3] [4].
  • Antimonials and Oxidative Stress: The primary mechanism of SbV involves targeting the parasite's unique thiol-redox system, specifically trypanothione. The host's cardiotoxicity is likely due to the interaction of Sb(III) with similar biochemical pathways in human cells [1] [5].

Research Implications and Conclusions

For researchers and drug development professionals, the choice between these drugs in a clinical or preclinical context involves a critical trade-off:

  • This compound offers the convenience of oral administration but carries the significant risk of teratogenicity and emerging resistance, necessitating careful patient screening and monitoring [6] [2].
  • Pentavalent Antimonials, while inexpensive and historically effective, require parenteral administration and are associated with potentially life-threatening toxicities, limiting their use in settings without adequate medical supervision [1] [2].

Current research focuses on combination therapies and novel drug formulations (e.g., liposomal) to improve safety profiles, overcome resistance, and shorten treatment durations [1] [2].

References

Clinical Efficacy and In Vitro Susceptibility Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes efficacy data for miltefosine against various Leishmania species from clinical and in vitro studies.

Leishmania Species Disease Form Efficacy / Cure Rate IC50/EC50 (µM) ^a Study Type & Key Findings Citation
L. braziliensis Cutaneous (CL) 75.6% - 76.6% Randomized controlled trial in Brazil; superior to pentavalent antimony (44.4% cure rate). [1]
L. panamensis Cutaneous (CL) Cured (species included in cohort) NIH clinical cohort; FDA-approved for this species; showed good efficacy. [2]
L. guyanensis Cutaneous (CL) Cured (species included in cohort) NIH clinical cohort; FDA-approved for this species; showed good efficacy. [2]
L. aethiopica Cutaneous (CL) Cured (species included in cohort) NIH clinical cohort; case series showed cure with this compound treatment. [2]
L. tropica Cutaneous (CL) Cured (species included in cohort) 2.63 - 10.63 µM (range for multiple species) NIH clinical cohort; in vitro data shows variable sensitivity. [2] [3]
L. major Cutaneous (CL) Cured (case report) 37.17 µM NIH clinical cohort; a single case was cured. In vitro data suggests lower sensitivity. [2] [3]
L. mexicana Cutaneous (CL) Cured (case report) NIH clinical cohort; a single case was cured. [2]
L. donovani Visceral (VL) >90% (in India) 2.63 - 10.63 µM (range) Clinical data from Indian subcontinent; high historical cure rates. In vitro susceptibility varies. [4] [3]
L. infantum Visceral (VL) 42% (28-day), 68% (42-day) 5.1 µM (cured), 12.8 µM (failure) Phase II trial in Brazil; natural resistance suspected. IC50 correlates with clinical failure. [4]
L. amazonensis Cutaneous (CL) 4- to 8-fold increase in resistant lines In vitro study; demonstrated capacity to develop stable laboratory resistance. [5]

^a The Half Maximal Inhibitory/Effective Concentration (IC50/EC50) is a measure of a compound's potency. Lower values indicate greater drug effectiveness. Direct numerical comparisons between studies should be made with caution due to differing experimental conditions.

Key Experimental Protocols in Research

To critically assess the data, understanding the underlying methodologies is crucial. Here are common experimental protocols used in the cited studies.

  • Intracellular Amastigote Susceptibility Assays: This is the gold standard for evaluating anti-leishmanial drug efficacy as it tests the drug against the disease-causing form of the parasite inside its host cell. Macrophages (e.g., from mouse peritoneum or cell lines like THP-1) are infected with promastigotes, which transform into amastigotes. The infected macrophages are then exposed to a drug dilution series. After an incubation period (e.g., 72-96 hours), the percentage of infected macrophages or the number of amastigotes per macrophage is quantified microscopically or using reporter genes. Dose-response curves are fitted to calculate EC50 values [4] [6] [3].

  • In Vivo Animal Models: These studies evaluate drug efficacy in a live host. Common models include:

    • Hamster Models (e.g., Syrian golden hamster) for Visceral Leishmaniasis (VL), as the disease closely mimics human pathology [3].
    • Mouse Models (e.g., BALB/c) for Cutaneous Leishmaniasis (CL). Mice are infected with parasites, typically in the footpad or base of the tail. After lesions develop, mice are treated with the drug for a set period. Efficacy is measured by monitoring lesion size regression and, more accurately, by quantifying parasite load in the affected tissue using limiting dilution or bioluminescent imaging [7].
  • Clinical Trial Endpoints: In human trials, the primary endpoint for CL is typically definitive cure, defined as complete re-epithelialization of all lesions at a long-term follow-up (e.g., 6 months after treatment) without relapse [1]. For VL, cure is often assessed at the end of treatment and confirmed after a follow-up period (e.g., 6 months) by the absence of clinical signs and symptoms and negative parasitological confirmation [4].

Mechanisms of Action and Resistance

This compound's anti-leishmanial activity is multifaceted, and understanding this helps explain efficacy variations and resistance emergence.

G cluster_membrane Parasite Membrane & Uptake cluster_targets Cellular Targets & Dysfunction cluster_outcomes Parasite Outcomes cluster_resistance Resistance Mechanisms This compound This compound MT This compound Transporter (MT) This compound->MT Enters via Drug_Influx Drug Influx MT->Drug_Influx Lipids Disruption of Lipid Metabolism & Membrane Drug_Influx->Lipids Mitochondria Mitochondrial Dysfunction Drug_Influx->Mitochondria Signaling Inhibition of Key Signaling Pathways Drug_Influx->Signaling Death Parasite Cell Death Lipids->Death Mitochondria->Death Signaling->Death Res1 Downregulation of MT Gene Expression Res2 Reduced Drug Uptake Res1->Res2 Leads to Comp Compensatory Metabolic Adaptations (e.g., SPT, TRYR) Res1->Comp Res2->Drug_Influx Impairs

The diagram above illustrates this compound's primary mechanisms. The drug is taken up by the parasite via a specific This compound transporter (MT) [5]. Once inside, it integrates into membranes and disrupts lipid metabolism and membrane integrity, interferes with mitochondrial function, and inhibits key signaling pathways, ultimately leading to parasite death [6].

A major mechanism of resistance involves the downregulation of the MT gene, reducing drug uptake. This resistance can be stable and is reinforced by other adaptive metabolic changes, making it polygenic [5]. This explains the natural resistance observed in some L. infantum strains and the potential for treatment failure [4].

Comparative Analysis with Other Treatments

  • Versus Pentavalent Antimonials (e.g., Glucantime): this compound offers a more convenient oral administration compared to painful parenteral injections. A meta-analysis concluded that this compound seems more effective than glucantime, at least for species other than L. braziliensis [8]. For L. braziliensis in Brazil, this compound showed a significantly higher cure rate (75.6%) than antimony (44.4%) and led to a faster median healing time (60 days vs. 102 days) [1].

  • Versus Investigational Drug OlPC: Oleylphosphocholine (OlPC), a structural analog of this compound, shows promise. In vitro, OlPC exhibits potent activity, potentially exceeding this compound against clinical isolates of L. major and L. tropica [6]. In a mouse model of L. major CL, OlPC demonstrated excellent efficacy, inducing complete healing and higher parasite clearance than this compound [7]. This suggests a potential for improved future therapeutics.

Key Takeaways for Researchers

  • Species-Specific Efficacy is Critical: this compound is not a pan-leishmanial drug. Efficacy varies significantly, from high cure rates for L. braziliensis and L. donovani in certain regions to notably poor outcomes for L. infantum in Brazil [2] [4] [1].
  • Monitor for Resistance: The potential for developing stable, polygenic resistance is a serious concern. Routine monitoring of MT gene expression in clinical isolates could be a valuable strategy for surveillance [5].
  • Adverse Effects are Common but Manageable: Gastrointestinal side effects (nausea, vomiting) are very common and can lead to treatment discontinuation. Laboratory abnormalities (elevated creatinine, aminotransferases) are typically mild and reversible [2].

References

miltefosine cost-effectiveness combination regimens

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of VL Treatment Regimens

Regimen Reported Definitive Cure Rate Cost-Effectiveness Profile Key Advantages & Limitations

| Miltefosine [1] | Varies by region | Most cost-effective in areas with high antimonial resistance [1]. | Advantages: Oral administration [2]. Limitations: Teratogenicity risk, long half-life promotes resistance [1]. | | Antimonials (e.g., Sodium Stibogluconate) [1] | >94% (in low-resistance regions) | Most cost-effective in regions with >94% efficacy [1]. | Limitations: Parenteral administration, high toxicity, resistance is common [1] [2]. | | Liposomal Amphotericin B (AmBisome) [1] | High efficacy (e.g., 98.1% monotherapy) [3] | Least cost-effective due to high drug cost [1]. | Advantages: High efficacy, short course [1] [3]. Limitations: High cost, requires IV, cold chain [1] [2]. | | Combination Therapies | | | | | AmBisome + this compound [3] | 94.4% [3] | More cost-effective than AmBisome monotherapy; reduces drug pressure and resistance risk [1] [3]. | Advantages: Shorter course than this compound alone, high efficacy [3]. | | AmBisome + Paromomycin [3] | 99.4% [3] | Cost-effective; reduces duration and cost vs. monotherapies [3]. | Advantages: Excellent efficacy, non-inferior to AmBisome monotherapy [3]. | | This compound + Paromomycin [3] | 97.9% [3] | Cost-effective; all-oral, short-course regimen [3]. | Advantages: Avoids injections [3]. Limitations: More frequent adverse events [3]. |

The high U.S. price of this compound (approximately $48,000 per course) presents a significant barrier to access outside of endemic regions and assistance programs [4].

Experimental Insights from Key Studies

The data in the table is supported by robust clinical trials. Here is a summary of the methodologies from two pivotal studies that evaluated combination regimens.

  • Study 1: Safety and Efficacy of Short-Course Combinations in Bangladesh (2017) [3]

    • Objective: To assess the safety and efficacy of three short-course combination regimens compared to AmBisome monotherapy under field conditions in Bangladesh.
    • Methodology: A phase III, open-label, randomized clinical trial. Patients with uncomplicated primary VL were assigned to one of four treatment arms. The primary endpoint was definitive cure at 6 months post-treatment.
    • Key Findings: All combination regimens were non-inferior to AmBisome monotherapy, with excellent efficacy and safety profiles, making them suitable for public health programs [3].
  • Study 2: A Phase II Trial for Post-Kala-Azar Dermal Leishmaniasis (PKDL) in India and Bangladesh (2024) [5]

    • Objective: To evaluate the safety and efficacy of two short-course treatments for PKDL involving liposomal amphotericin B (LAmB) with and without this compound.
    • Methodology: An open-label, phase II, randomized, parallel-arm, non-comparative trial. Patients with confirmed PKDL were assigned to receive either LAmB alone or LAmB combined with this compound. The primary endpoint was definitive cure at 12 months.
    • Key Findings: Both regimens were safe, well-tolerated, and effective, providing suitable alternatives to the long 12-week this compound monotherapy course for PKDL [5].

Mechanism of Combination Therapy Synergy

Combination therapies are favored because they target the parasite through multiple mechanisms. The following diagram illustrates the synergistic action of a this compound and nifuratel combination, which has shown promise in pre-clinical research.

G cluster_1 This compound + Nifuratel Synergistic Action start Leishmania donovani Infection MF This compound (MTF) - Inhibits parasite  membrane synthesis - Disrupts cellular  signaling start->MF Combination Treatment NFT Nifuratel (NFT) - Activated by parasite  nitroreductases (NTR) - Generates toxic  metabolites - Inhibits trypanothione  reductase (TR)? start->NFT Combination Treatment Synergy Synergistic Effect - Potent parasite killing  in vitro and in vivo - Allows dose reduction - May delay resistance MF->Synergy Different mechanisms lead to enhanced effect NFT->Synergy Different mechanisms lead to enhanced effect

Key Takeaways for Researchers

  • Regional Context is Critical: this compound's cost-effectiveness is highly dependent on local factors like existing antimonial resistance [1]. Combination regimens are now the standard in many endemic regions to protect the longevity of existing drugs [3].
  • Beyond Visceral Leishmaniasis: Research into this compound combinations is expanding to other disease forms, such as Post-Kala-Azar Dermal Leishmaniasis (PKDL), with promising results for shorter, safer regimens [5].
  • Innovative Combinations on the Horizon: Pre-clinical studies exploring repurposed drugs like nifuratel in combination with this compound show significant synergistic potential, offering new avenues for drug development [2].

References

miltefosine analog structure-activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Miltefosine Analogs

The table below summarizes the key structural features and experimental bioactivity data for several promising this compound analogs.

Compound Name / Class Key Structural Features Tested Pathogen / Cell Line Key Bioactivity Data (in vitro) Selectivity Index (SI) / Cytotoxicity
TC387, TC388, TC437 [1] Alkylphospholipids from cashew nutshell liquid; modification in the lipid alkyl chain [1] Leishmania amazonensis promastigotes and intracellular amastigotes; J774.A1 macrophages [1] EC~50~ (intracellular amastigotes): 10-16 µM (compared to 17 µM for this compound) [1] SI: 43-163 (significantly higher than this compound's SI of 5); very low hemolytic potential [1]
Oleylphosphocholine (OlPC) [2] Alkylphosphocholine with an oleyl (C18:1) chain; structurally related to this compound [2] Clinical isolates of L. major and L. tropica (intramacrophage assay) [2] Potent anti-leishmanial activity; exceeded that of this compound in the intramacrophage model [2] Investigational compound; developed for an improved safety and pharmacokinetic profile [2]
Cyclopentane-Based (2a, 3b, 3d) [3] [4] Conformationally restricted analogs using a cyclopentane ring; varied alkyl chain length (tridecyl to behenyl) [3] Naegleria fowleri; glial C6 cells [3] Relative potency: 3.49 to 6.03-fold higher than this compound [3] SI: 3.49 to 7.53 (superior to this compound); IC~90~ for N. fowleri < CC~50~ for glial cells (compounds 2a, 3b) [3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited studies.

  • In Vitro Antileishmanial and Cytotoxicity Assays (for TC compounds & OlPC) [1] [2]:

    • Parasite & Host Cells: Leishmania promastigotes and murine macrophage cell lines (e.g., J774.A1) are cultured. For amastigote assays, macrophages are infected with the parasites [1] [2].
    • Drug Treatment: Infected or non-infected cells are treated with serial dilutions of the compounds for a set period (e.g., 24-72 hours) [1].
    • Viability Measurement: Cell viability is quantified using methods like the MTT assay, which measures the reduction of MTT to formazan by mitochondrial enzymes in living cells [1]. For intramacrophage amastigotes, flow cytometry or microscopy is used [2].
    • Data Analysis: Dose-response curves are generated, and values like EC~50~ (half-maximal effective concentration) and CC~50~ (half-maximal cytotoxic concentration) are calculated. The Selectivity Index (SI) is determined as CC~50~ / EC~50~ [1].
  • Membrane Interaction Studies (for TC compounds) [1]:

    • Technique: Spin-label Electron Paramagnetic Resonance (EPR) spectroscopy.
    • Method: Spin labels (e.g., 5-doxyl stearic acid) are incorporated into the parasite's plasma membrane. These labels are sensitive to the motion of their surrounding molecular environment.
    • Measurement: The EPR spectra are recorded with and without the addition of compounds. Changes in the spectra reveal how the compounds affect membrane dynamics, particularly at the lipid-protein interface [1].
  • Anti-Amoebic Activity and Cell Death Mechanism (for Cyclopentane-based analogs) [3]:

    • Viability Assay: The anti-amoebic activity against N. fowleri is determined by measuring viability and calculating IC~50~ values.
    • Cell Death Analysis: To investigate the mechanism of action, treated amoebae are assessed for:
      • Mitochondrial Membrane Potential: Using fluorescent dyes like JC-1.
      • DNA Fragmentation: A key marker of apoptosis, detected via TUNEL assay.
      • Morphological Changes: Observed through microscopy [3].

Mechanism of Action and Signaling Pathways

The biological activity of these analogs is linked to their effect on cell membranes and key organelles. The following diagram illustrates the primary mechanisms and signaling pathways involved.

G cluster_org Organelle Targets cluster_apo Apoptosis Markers Analog This compound Analog Membrane Parasite Plasma Membrane Analog->Membrane 1. Integrates into Disruption Membrane Disruption Membrane->Disruption 2. Increases fluidity at lipid-protein interface Organelles Affects Organelles Disruption->Organelles 3. Causes ion imbalance and ROS production Apoptosis Apoptosis-like Cell Death Organelles->Apoptosis 4. Triggers Mito Mitochondria (Loss of membrane potential) Organelles->Mito Affects Ac Acidocalcisomes (Disruption of Ca²⁺ storage) Organelles->Ac Affects DNA DNA Fragmentation Apoptosis->DNA Characterized by MMPloss Loss of Mitochondrial Membrane Potential Apoptosis->MMPloss Characterized by

Key Conclusions for Drug Development

The experimental data suggests several advantages of the new analogs over this compound:

  • Enhanced Selectivity: A major finding is the significantly higher Selectivity Index (SI) of analogs like the TC series and cyclopentane-based compounds. This indicates a wider therapeutic window, meaning they can kill the parasite effectively at concentrations much lower than those toxic to host cells [1] [3].
  • Improved Potency: Several analogs, including OlPC and the cyclopentane-based compounds 2a and 3b, show greater in vitro potency than this compound against their target pathogens [2] [3].
  • Novel Mechanisms: The EPR studies on the TC analogs provide a biophysical rationale for their activity, showing they cause greater disruption of the parasite membrane at the lipid-protein interface compared to this compound, which may explain their enhanced efficacy [1].
  • Promising Scaffolds: The strategy of conformational restriction, as seen in the cyclopentane-based analogs, is a validated approach in drug discovery that can lead to improved target specificity and reduced side effects [3].

References

miltefosine clinical cure rate intention-to-treat analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Cure Rates: Miltefosine vs. Alternatives

The table below summarizes cure rates from ITT analyses across different forms of leishmaniasis.

Disease Form Comparator Drug This compound ITT Cure Rate Comparator ITT Cure Rate Citation
Visceral Leishmaniasis (India) Not Applicable (Single-arm trial) 82% (971/1132 patients) N/A [1]
Cutaneous Leishmaniasis (Brazil, L. braziliensis) Meglumine Antimoniate (Sbv) 75% (45/60 patients) 53.3% (16/30 patients) [2]
Visceral Leishmaniasis (Ethiopia, with HIV co-infection) Sodium Stibogluconate (SSG) 60% (174/290 patients) 65% (189/290 patients) [3]

Detailed Experimental Protocols

The efficacy data presented above are derived from rigorous clinical trial methodologies. Here are the experimental details for the key studies cited.

Phase 4 Trial for Indian Visceral Leishmaniasis [1]
  • Trial Design: Open-label, single-arm trial conducted across 13 centers in Bihar, India.
  • Participants: 1,132 confirmed adult and pediatric VL patients.
  • Intervention: Oral this compound was administered for 28 days in an outpatient setting.
  • Outcome Assessment: The primary endpoint was definitive cure, defined as the resolution of clinical signs and symptoms, assessed at 6 months after the completion of treatment.
  • Analysis: Efficacy was evaluated using both Intention-to-Treat (ITT) and Per-Protocol (PP) analyses. The PP analysis, which included only the 95.5% of patients who completed the full treatment, showed a higher cure rate of 95%.
Randomized Controlled Trial for Brazilian Cutaneous Leishmaniasis [2]
  • Trial Design: Randomized, open-label, controlled clinical trial.
  • Participants: 90 patients with CL confirmed to be caused by Leishmania braziliensis.
  • Intervention: Patients were randomized to receive either oral this compound for 28 days or intramuscular meglumine antimoniate (Sbv) for 20 days.
  • Outcome Assessment: The definitive cure rate was evaluated 6 months after the start of treatment.
  • Analysis: The trial employed an ITT analysis, which includes all randomized patients in the groups to which they were originally assigned, providing a conservative estimate of efficacy.

Mechanisms of Action and Resistance

Understanding the drug's performance requires insight into its mechanism and emerging resistance patterns.

  • Drug Transport and Uptake: this compound is primarily taken up by Leishmania parasites via a membrane transporter complex known as this compound Transporter (MT)-Ros3 [4]. Reduced drug uptake, often due to decreased expression or dysfunction of this complex, is a key mechanism behind tolerance and resistance.
  • Intrinsic Variation in Susceptibility: Research on L. (V.) braziliensis clinical isolates has revealed natural variation in susceptibility to this compound, even without prior drug exposure [4]. More susceptible isolates showed significantly higher uptake of the drug, which was correlated with upregulated Ros3 mRNA levels [4]. This suggests that differential gene expression can be a basis for treatment outcomes.
  • Alternative Signaling Pathways: Beyond its anti-parasitic activity, recent research has identified that this compound can directly bind to the CCR5 receptor on human cells, activating MAPK and JAK2/STAT3 signaling pathways [5]. This mechanism is implicated in its potential therapeutic effect for conditions like thrombocytopenia and highlights the drug's complex pharmacology.

The diagrams below summarize the key mechanistic pathways and clinical trial workflow.

A This compound B MT-Ros3 Transporter Complex A->B Enters via G Increased Drug Uptake A->G With High Uptake C Reduced Drug Uptake B->C Defective Complex or Low Expression D Parasite Death B->D Normal Function E Treatment Failure C->E F Ros3 mRNA Upregulation F->G Enhances H Treatment Success G->H

Figure 1: this compound Uptake and Resistance Mechanism

Start Patient Recruitment & Diagnosis A Randomization (e.g., 2:1 for this compound vs. Comparator) Start->A B This compound Group Oral, 28-day course A->B C Comparator Group (e.g., Sbv, IM/IV, 20-30 days) A->C D Follow-up B->D C->D E Endpoint Assessment (Cure at 6 months) D->E F Data Analysis (Intention-to-Treat) E->F

Figure 2: Clinical Trial Workflow for this compound

Key Insights for Researchers

  • Species and Regional Variation is Critical: The efficacy of this compound is not uniform. A meta-analysis concluded that while this compound appears superior to antimonials for species other than L. braziliensis, no significant difference was found for L. braziliensis itself [6]. This highlights the necessity for species-specific and region-specific clinical trials.
  • Consider Patient Subgroups: The cure rate for this compound in treating CL was significantly higher in adults (78.9%) compared to children (45%) in one study [2]. Furthermore, HIV co-infection is associated with higher relapse rates following this compound treatment for VL [3]. These factors must be considered in trial design and clinical practice.
  • Balance Efficacy with Practicality: The 82% ITT cure rate for VL in a large phase 4 field trial [1] demonstrated that this compound could be effectively administered in an outpatient setting, a significant advantage over intravenous alternatives. When evaluating its profile, the oral administration and good outpatient compliance must be weighed against the observed cure rates.

References

miltefosine therapeutic drug monitoring validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Miltefosine Bioanalytical Methods

The table below summarizes the key validation parameters and characteristics of two validated methods for quantifying this compound in different biological matrices.

Parameter Dried Blood Spot (DBS) Method [1] Human Skin Tissue Method [2]
Analytical Technique Liquid chromatography-tandem mass spectrometry (LC-MS/MS) High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
Biological Matrix Whole blood (on DBS cards) Human skin tissue biopsies (4 mm)
Sample Preparation Protein precipitation with methanol (sonication), no correction for Hematocrit (Ht) needed [1]. Enzymatic digestion with collagenase A, protein precipitation, phenyl-bonded solid-phase extraction (SPE) [2].
Linear Range 10 - 2,000 ng/mL [1] 4 - 1,000 ng/mL [2]
Accuracy (Intra-/Inter-assay) Within ±11.2% [1] Within ±15% (Within ±20% at the lower limit) [2]
Precision (Intra-/Inter-assay) ≤7.0% (≤19.1% at LLOQ) [1] ≤15% (≤20% at the lower limit) [2]
Key Stability Data Stable for at least 162 days at 37°C [1] Stable during homogenization (37°C, ~16 h) and for min. 10 days at -20°C post-homogenization [2]
Clinical Validation/Correlation Strong correlation with plasma concentrations (median DBS/plasma ratio = 0.99, Pearson's r = 0.946) [1] Successfully detected this compound in patient skin biopsies with Post-Kala-Azar Dermal Leishmaniasis (PKDL) [2]
Advantages Minimally invasive; small blood volume; simple storage/shipment (room temperature); ideal for field PK studies & pediatrics [1]. Provides crucial data on drug concentration at the disease target site (dermis) for cutaneous forms [2].

Detailed Experimental Protocols

For laboratory replication, here is a detailed breakdown of the key experimental steps for each method.

Protocol 1: Dried Blood Spot (DBS) Method

This protocol is designed for a simple and logistically favorable sampling method, ideal for remote areas [1].

  • Sample Collection & Storage: Spot a 20 μL volume of venous whole blood directly onto a Whatman 903 protein saver card. Air-dry the spots for at least 3 hours at room temperature. Once dry, the DBS cards can be stored with desiccant in a vapor-proof bag at room temperature until analysis [1].
  • Sample Pretreatment:
    • Punch a 3.0 mm disc from the center of the DBS.
    • Transfer the punch to a 1.5-mL Eppendorf tube.
    • Add 150 μL of an extraction solution (20 ng/mL this compound-D4 in methanol) to the sample.
    • Mix the tubes for 10 seconds, then sonicate for 30 minutes, and mix again for 30 seconds.
    • Transfer the final extract to an autosampler vial for analysis [1].
  • LC-MS/MS Analysis:
    • Chromatography: Use a Gemini C18 column (150 mm x 2.0-mm i.d., 5 μm). Employ isocratic elution with a mobile phase of 10 mM ammonia in 95% methanol (vol/vol) at a flow rate of 0.3 mL/min [1].
    • Mass Spectrometry: Perform detection using a triple-quadrupole mass spectrometer with positive ion electrospray ionization (ESI+). Use deuterated this compound (this compound-D4) as the internal standard for quantification [1].
Protocol 2: Human Skin Tissue Method

This protocol is developed to measure drug levels at the main site of infection for cutaneous leishmaniasis, which is critical for understanding local pharmacokinetics and efficacy [2].

  • Tissue Homogenization:
    • Homogenize the 4-mm human skin biopsy sample overnight (approximately 16 hours) by enzymatic digestion using collagenase A at 37°C [2].
  • Sample Clean-up:
    • Further process the resulting skin homogenate using protein precipitation.
    • Follow this with a clean-up and concentration step using phenyl-bonded solid-phase extraction (SPE) [2].
  • HPLC-MS/MS Analysis:
    • Inject the final extracts onto a Gemini C18 column.
    • Use an alkaline eluent for separation and elution.
    • Perform detection by positive ion electrospray ionization followed by a quadrupole-linear ion trap mass spectrometer. Use deuterated this compound as the internal standard [2].

Experimental Workflow Diagrams

The following diagrams outline the logical steps for each analytical method using DOT language.

DBS Method Workflow

This diagram visualizes the simple and field-friendly workflow for the Dried Blood Spot method.

DBS_Workflow Start Whole Blood Sample Spot Spot on DBS Card Start->Spot Dry Dry at Room Temp Spot->Dry Store Store at Room Temp Dry->Store Punch Punch 3.0 mm Disc Store->Punch Extract Extract with Methanol Punch->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Concentration Data Analyze->Data

Skin Tissue Method Workflow

This diagram illustrates the more complex workflow required to analyze this compound in skin tissue.

Skin_Tissue_Workflow Start Skin Biopsy (4 mm) Homogenize Enzymatic Digestion (Collagenase, 37°C) Start->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate SPE Solid-Phase Extraction (Phenyl-bonded) Precipitate->SPE Analyze HPLC-MS/MS Analysis SPE->Analyze Data Skin Concentration Data Analyze->Data

Key Insights for TDM Strategy

The choice between these methods should be guided by the specific research or clinical question.

  • For Pharmacokinetic and Adherence Studies: The DBS method is superior due to its minimal invasiveness, stability at ambient temperatures, and lower blood volume requirements. This is particularly advantageous for pediatric studies and for conducting trials in remote, resource-limited regions where leishmaniasis is endemic [1].
  • For Assessing Target-Site Exposure: The Skin Tissue method is invaluable when the research objective is to understand drug penetration to the actual site of infection, especially for cutaneous leishmaniasis (CL) and post-kala-azar dermal leishmaniasis (PKDL). This data is crucial for linking drug exposure to clinical efficacy in the skin [2].
  • The Rationale for TDM: Therapeutic drug monitoring for this compound is supported by pharmacokinetic-pharmacodynamic (PK-PD) studies. Research has established a relationship between this compound exposure (e.g., the time plasma concentrations remain above a threshold) and treatment success or failure. Furthermore, lower drug exposure has been linked to an increased risk of relapse, highlighting the importance of monitoring to ensure effective concentrations are achieved [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Exact Mass

407.31644595 g/mol

Monoisotopic Mass

407.31644595 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53EY29W7EC

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (18.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (79.59%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (20.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (18.37%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mucosal (caused by Leishmania braziliensis), cutaneous (caused by L. braziliensis, L. guyanensis, and L. panamensis), and visceral leishmaniasis (caused by L. donovani). In comparing Leishmania drug susceptibility, it has been found that L. donovani is the most susceptible to miltefosine while L. major is the least susceptible. Off-label use includes treatment of free-living amebae (FLA) infections (unlabeled use; CDC, 2013).
FDA Label

Livertox Summary

Miltefosine is an orally available, alkyl phospholipid that is used in the treatment of both cutaneous and visceral leishmaniasis. Miltefosine therapy is often accompanied by transient mild-to-moderate serum aminotransferase elevations during the first 1 or 2 weeks of treatment, but has not been implicated in cases of clinically apparent liver injury with jaundice.

Drug Classes

Antiinfective Agents

Pharmacology

Little is known about the clinical pharmacodynamics of miltefosine and other antileishmanial drugs.
Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CX - Other agents against leishmaniasis and trypanosomiasis
P01CX04 - Miltefosine

Mechanism of Action

Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

58066-85-6

Absorption Distribution and Excretion

After oral administration, miltefosine is slowly absorbed from the gastrointestinal tract with an absolute bioavailability of 82% in rats and 94% in dogs. Absolute bioavailability has not been assessed in humans, however GI absorption rate in a two-compartment model is estimated to be 0.416 hr-1.
Miltefosine is almost completely eliminated by degradation via phospholipase D. Drug keeps accumulating until the end of treatment due to the extremely slow elimination, as seen by the long elimination half lives.
Radioactivity studies have found that miltefosine has a wide distribution with high levels in the kidney, intestinal mucosa, liver, and spleen.
Plasma clearance is very low and the terminal elimination half life was found to be 84 and 159 hours in rats and dogs respectively.

Metabolism Metabolites

Miltefosine is metabolized mainly by phospholipase D, releasing choline, choline-containing metabolites, and hexadecanol, which are likely to enter the intermediary metabolism. The metabolites produced by this reaction are all endogenous and are likely used for bio-synthesis of acetylcholine, cell membranes, and long-chain fatty acids.

Wikipedia

Miltefosine
7α-Hydroxycholesterol

Biological Half Life

The primary elimination half life is 7.05 days (range: 5.45-9.10 days) and the terminal half-life is 30.9 days (range: 30.8-31.2 days).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Comparison of cardiotoxicity between N-methyl-glucamine and miltefosine in the treatment of American cutaneous leishmaniasis

Daniel Holanda Barroso, Ciro Martins Gomes, Antônia Marilene da Silva, Raimunda Nonata Ribeiro Sampaio
PMID: 34001400   DOI: 10.1016/j.abd.2021.02.002

Abstract




Comparative EPR spectroscopy analysis of amphotericin B and miltefosine interactions with Leishmania, erythrocyte and macrophage membranes

Lais Alonso, Sebastião Antônio Mendanha, Rodrigo Saar Gomes, Miriam Leandro Dorta, Antonio Alonso
PMID: 33894283   DOI: 10.1016/j.ejps.2021.105859

Abstract

Electron paramagnetic resonance (EPR) spectroscopy of spin labels was used to study the interactions of amphotericin B (AmB) with the plasma membrane of Leishmania (L.) amazonensis promastigotes, human erythrocytes and J774.A1 murine macrophages, in comparison with reported and novel data for miltefosine (MIL). One of the objectives of this work is to look for the relationships between the activities of these two drugs in the Leishmania parasite with their changes in the cell membrane. A spin-labeled stearic acid inserted into the cell membranes showed strong interactions with putative AmB/sterol complexes, characterized by reductions in molecular dynamics. The concentration of the drugs in the plasma membrane that reduced the cell population by 50%, and the membrane-water partition coefficient of the drugs, were assessed. These biophysical parameters enabled estimates of possible therapeutic concentrations of these two drugs in the interstitial fluids of the tissues to be made. AmB displayed higher affinity for the plasma membrane of L. amazonensis than for that of the macrophage and erythrocyte, denoting a preference for a membrane that contains ergosterol. AmB also demonstrated higher hemolytic potential than MIL for measurements on erythrocytes in both PBS and whole blood. For MIL, the EPR technique detected membrane changes induced by the drug in the same concentration range that inhibited the growth of parasites, but in the case of AmB, an 8-fold higher concentration of the IC
was necessary to observe a reduction in membrane fluidity, suggesting a better localized effect of AmB on the membrane. Taken together, the results demonstrate that the antiproliferative and cytotoxic effects of both drugs are associated with changes in cell membranes.


Investigating the Aggregation of Imported Cutaneous Leishmaniasis in Henan, Central China

Yu Ling Zhao, Su Hua Li, Xin Zhu, Rui Min Zhou, Cheng Yun Yang, Ying Liu, Yuan Na Niu, De Ling Lu, Hong Wei Zhang, Dong Yang Zhao
PMID: 33766223   DOI: 10.3967/bes2021.032

Abstract




Miltefosine for the treatment of cutaneous leishmaniasis-A pilot study from Ethiopia

Saskia van Henten, Annisa Befekadu Tesfaye, Seid Getahun Abdela, Feleke Tilahun, Helina Fikre, Jozefien Buyze, Mekibib Kassa, Lieselotte Cnops, Myrthe Pareyn, Rezika Mohammed, Florian Vogt, Ermias Diro, Johan van Griensven
PMID: 34048461   DOI: 10.1371/journal.pntd.0009460

Abstract

Cutaneous leishmaniasis (CL) in Ethiopia, caused by Leishmania aethiopica, is often severe and hard to treat compared to CL caused by other species elsewhere. Miltefosine is the only oral anti-leishmanial drug, with a favorable side-effect profile compared to routinely available sodium stibogluconate (SSG), but evidence about its use for L. aethiopica is lacking.
In an observational cohort study, treatment outcomes, safety and adherence among CL patients who required systemic treatment and received miltefosine for 28 days in Boru Meda Hospital and University of Gondar Hospital were studied. Patient cure was defined as 100% flattening for non-ulcerated lesions and 100% flattening and 100% re-epithelization for ulcerated lesions. Outcomes were documented for day 28, 90 and 180, both per site, and pooled, adjusting for site as a fixed effect with effect coding. Among 94 included patients (32 in Gondar, 62 in Boru Meda), median lesion duration was 12 months, median size six cm, and mucosal involvement (46.8%) and diffuse (30.9%) lesions were common. Adherence to miltefosine was good, and side-effects were tolerable. Initial outcomes at day 28 were promising, with 68.8% and 94.0% of patients having good improvement or cure in Gondar and Boru Meda respectively. In Boru Meda, outcomes were good with 72.7% and 72.9% cure at day 90 and day 180 respectively. In Gondar, results were less promising, with only 12.5% and 26.7% cure at day 90 and day 180, although confidence intervals were wide. In pooled estimates, 48.7% of patients reached cure at day 180, and 32.3% relapsed. Outcomes were better in Boru Meda Hospital, for smaller lesions and for mucosal lesions.
Based on miltefosine's good initial response, tolerable side-effects, tablet-form, we propose to include miltefosine for future clinical trials using extended treatment schedules, combination therapy, or targeting specific subgroups.
ClinicalTrials.gov
.


Leishmania donovani chaperonin TCP1γ subunit protects miltefosine induced oxidative damage

Shailendra Yadav, Vahab Ali, Yatendra Singh, Sanjeev Kanojia, Neena Goyal
PMID: 33736277   DOI: 10.1016/j.ijbiomac.2020.10.134

Abstract

T-complex protein-1 (TCP1) is a chaperonin protein known to fold various proteins like actin and tubulin. In Leishmania donovani only one subunit of TCP1 that is gamma subunit (LdTCP1γ) has been functionally characterized. It not only performs ATP dependent protein folding but is also essential for survival and virulence. The present work demonstrates that LdTCP1γ also has a role in miltefosine resistance. Overexpression of LdTCP1γ in L. donovani promastigotes results in decreased sensitivity of parasites towards miltefosine, while single-allele replacement mutants exhibited increased sensitivity as compared to wild-type promastigotes. This response was specific to miltefosine with no cross-resistance to other drugs. The LdTCP1γ-mediated drug resistance was directly related to miltefosine-induced apoptotic death of the parasite, as was evidenced by 2 to 3-fold decrease in cell death parameters in overexpressing cells and >2-fold increase in single-allele replacement mutants. Further, deciphering the mechanism revealed that resistance of overexpressing cells was associated with efficient ROS neutralization due to increased levels of thiols and upregulation of cytosolic tryparedoxin peroxidase (cTxnPx). Further, modulation of LdTCP1γ expression in parasite also modulates the levels of proinflammatory cytokine (TNF-α) and anti-inflammatory cytokine (IL-10) of the host macrophages. The study provides evidence for the involvement of a chaperonin protein LdTCP1γ in the protection against miltefosine induced oxidative damage and reveals the fundamental role of LdTCP1γ in parasite biology.


The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial

Masoumeh Tayyebi, Emadodin Darchini-Maragheh, Pouran Layegh, Bita Kiafar, Vahid Mashayekhi Goyonlo
PMID: 33739976   DOI: 10.1371/journal.pntd.0009241

Abstract

Recent circumstantial evidence suggests increasing number of Iranian patients with cutaneous leishmaniasis (CL) who are unresponsive to meglumine antimoniate (MA), the first line of treatment in Iran. Oral meltifosine was previously reported to be effective in visceral leishmaniasis as well CL. The current study is designed to determine efficacy and safety of oral miltefosine for the treatment of anthroponotic cutaneous leishmaniasis (ACL) cases who were refractory to MA in Iran.
Miltefosine was orally administered for 27 patients with MA resistant ACL with approved L.tropica infection, at a dosage of ∼2.5 mg/kg daily for 28 days. Patients were evaluated on day 14 and 28, as well as 3, 6 and 12 month post treatment follow up sessions. Laboratory data were performed and repeated at each visit. Data were analyzed using SPSS version 17. Twenty-seven patients including 16 men (59.25%) and 11 women (40.74%) with mean age of 28.56 ± 4.8 (range 3-54 years old) were enrolled. Total number of lesions were 42 (1-4 in each patient). Most of lesions were on face (76.19%). Mean lesions' induration size was 2.38 ± 0.73 cm at the base-line which significantly decreased to1.31 ± 0.58 cm and 0.61 ±0.49 cm after 14 and 28 days of therapy, respectively (p value <0.05). At 12-months follow-up post treatment, 22 patients had definite/partial cure (81.48%) including 17 definitely cured patients, corresponding to a cure rate of 68% on per protocol analysis, and 62.96% according to intention to treat analysis. Recurrence of lesion was only occurred in one patient (3.70%). Nausea was the most subjective complication during the therapy (33.33%).
Oral miltefosine could be an effective alternative for the treatment of MA-resistant ACL.


Serious adverse events following treatment of visceral leishmaniasis: A systematic review and meta-analysis

Sauman Singh-Phulgenda, Prabin Dahal, Roland Ngu, Brittany J Maguire, Alice Hawryszkiewycz, Sumayyah Rashan, Matthew Brack, Christine M Halleux, Fabiana Alves, Kasia Stepniewska, Piero L Olliaro, Philippe J Guerin
PMID: 33780461   DOI: 10.1371/journal.pntd.0009302

Abstract

Despite a historical association with poor tolerability, a comprehensive review on safety of antileishmanial chemotherapies is lacking. We carried out an update of a previous systematic review of all published clinical trials in visceral leishmaniasis (VL) from 1980 to 2019 to document any reported serious adverse events (SAEs).
For this updated systematic review, we searched the following databases from 1st Jan 2016 through 2nd of May 2019: PUBMED, Embase, Scopus, Web of Science, Cochrane, clinicaltrials.gov, WHO ICTRP, and the Global Index Medicus. We included randomised and non-randomised interventional studies aimed at assessing therapeutic efficacy and extracted the number of SAEs reported within the first 30 days of treatment initiation. The incidence rate of death (IRD) from individual treatment arms were combined in a meta-analysis using random effects Poisson regression.
We identified 157 published studies enrolling 35,376 patients in 347 treatment arms. Pentavalent antimony was administered in 74 (21.3%), multiple-dose liposomal amphotericin B (L-AmB) in 52 (15.0%), amphotericin b deoxycholate in 51 (14.7%), miltefosine in 33 (9.5%), amphotericin b fat/lipid/colloid/cholesterol in 31 (8.9%), and single-dose L-AmB in 17 (4.9%) arms. There was a total of 804 SAEs reported of which 793 (including 428 deaths) were extracted at study arm level (11 SAEs were reported at study level only). During the first 30 days, there were 285 (66.6%) deaths with the overall IRD estimated at 0.068 [95% confidence interval (CI): 0.041-0.114; I2 = 81.4%; 95% prediction interval (PI): 0.001-2.779] per 1,000 person-days at risk; the rate was 0.628 [95% CI: 0.368-1.021; I2 = 82.5%] in Eastern Africa, and 0.041 [95% CI: 0.021-0.081; I2 = 68.1%] in the Indian Subcontinent. In 21 study arms which clearly indicated allowing the inclusion of patients with HIV co-infections the IRD was 0.575 [95% CI: 0.244-1.355; I2 = 91.9%] compared to 0.043 [95% CI: 0.020-0.090; I2 = 62.5%] in 160 arms which excluded HIV co-infections.
Mortality within the first 30 days of VL treatment initiation was a rarely reported event in clinical trials with an overall estimated rate of 0.068 deaths per 1,000 person-days at risk, though it varied across regions and patient populations. These estimates may serve as a benchmark for future trials against which mortality data from prospective and pharmacovigilance studies can be compared. The methodological limitations exposed by our review support the need to assemble individual patient data (IPD) to conduct robust IPD meta-analyses and generate stronger evidence from existing trials to support treatment guidelines and guide future research.


Preparation, Pharmacokinetics, and Antitumor Potential of Miltefosine-Loaded Nanostructured Lipid Carriers

Guo Yu, Zakir Ali, Anam Sajjad Khan, Kalim Ullah, Humzah Jamshaid, Alam Zeb, Muhammad Imran, Sadia Sarwar, Han-Gon Choi, Fakhar Ud Din
PMID: 34012260   DOI: 10.2147/IJN.S299443

Abstract

The purpose of this study was to investigate the suitability of nanostructured lipid carriers (NLCs) loaded with miltefosine (HePC) as an anticancer drug for the treatment of breast cancer.
HePC-NLCs were prepared using a microemulsion technique and then evaluated for particle size, polydispersity index (PDI), incorporation efficiency, in vitro release of entrapped drug, and hemolytic potential. Furthermore, pharmacokinetic, biodistribution, and liver toxicity analyses were performed in Sprague-Dawley rats, and antitumor efficacy was evaluated in Michigan Cancer Foundation-7 (MCF-7) and squamous cell carcinoma-7 (SCC-7) cells in vitro and in tumour-bearing BALB/c mice in vivo. Advanced analyses including survival rate, immunohistopathology, and terminal deoxynucleotidyl transferase dUTP nick end labelling (TUNEL) assays were performed to evaluate apoptosis in vivo.
The average particle size of the HePC-NLCs was 143 ± 16 nm, with a narrow PDI (0.104 ± 0.002), and the incorporation efficiency was found to be 91 ± 7%. The NLCs released HePC in a sustained manner, and this release was significantly lower than that of free drug. The in vitro hemolytic assay demonstrated a significantly reduced hemolytic potential (~9%) of the NLCs compared to that of the test formulations. The HePC-NLCs demonstrated enhanced pharmacokinetic behaviour over free drug, including extended blood circulation and an abridged clearance rate in rats. Furthermore, the HePC-NLCs exhibited higher cytotoxicity than the free drug in MCF-7 and SCC-7 cells. Moreover, the HePC-NLCs showed significantly enhanced (
< 0.005) antitumor activity compared to that of the control and free drug-treated mouse groups. Tumour cell apoptosis was also confirmed, indicating the antitumor potential of the HePC-NLCs.
These findings demonstrate the ability of NLCs as a drug delivery system for enhanced pharmacokinetic, antitumor, and apoptotic effects, most importantly when loaded with HePC.


Explore Compound Types